molecular formula C4H6O B7770570 2,3-Dihydrofuran CAS No. 36312-17-1

2,3-Dihydrofuran

Cat. No.: B7770570
CAS No.: 36312-17-1
M. Wt: 70.09 g/mol
InChI Key: JKTCBAGSMQIFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydrofuran is a dihydrofuran.
This compound is a natural product found in Rhododendron groenlandicum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTCBAGSMQIFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75454-45-4
Record name Furan, 2,3-dihydro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75454-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9061594
Record name Furan, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Furan, 2,3-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dihydrofuran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8615
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1191-99-7, 36312-17-1
Record name 2,3-Dihydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036312171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydrofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan, 2,3-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furan, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIHYDROFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07M2EY3BG1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dihydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-dihydrofuran (B140613). The information is presented to support research, development, and application activities where this versatile heterocyclic compound is utilized. All quantitative data is summarized in clear, tabular formats for ease of comparison. Detailed experimental protocols for the determination of key physical properties are also provided.

Core Physical and Chemical Properties

This compound, a colorless and volatile liquid, is a five-membered heterocyclic ether with the chemical formula C₄H₆O.[1][2] It is recognized as one of the simplest enol ethers and serves as a valuable intermediate in organic synthesis, including in the preparation of biologically active compounds such as antitumor agents.[3][4]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below. These values have been compiled from various reputable sources and represent the established physical constants for this compound under standard conditions.

PropertyValueUnitsConditionsCitations
Molecular Weight 70.09 g/mol -[1][5][6]
Boiling Point 54 - 55°C760 mmHg[5][7][8]
Melting Point -°C-[8][9]
Density 0.927g/mL25 °C[1][5][9]
Refractive Index (n_D) 1.423-20 °C[5][7][9]
Flash Point -20 to -24°CClosed Cup[5][7]
Vapor Pressure 14.46mmHg55 °C[5][7]
logP (o/w) -0.034-Estimated[7]
Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in chemical reactions and purification processes.

SolventSolubilityTemperatureCitations
Water 32,730 mg/L (Slightly Soluble)25 °C (estimated)[7]
Alcohol Soluble-[7]
Chloroform Soluble-[8]
Methanol Soluble-[10][11]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of this compound. These protocols are foundational for verifying the purity and identity of the compound.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, simple distillation is a common and effective method for both purification and boiling point determination.[1]

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume (e.g., 10-15 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

  • Record the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density using a Pycnometer

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precisely known volume, is used for accurate density measurements.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer.

  • Weigh the water-filled pycnometer and record the mass (m₂).

  • Empty and dry the pycnometer. Fill it with this compound and repeat steps 3 and 4 at the same temperature.

  • Weigh the this compound-filled pycnometer and record the mass (m₃).

  • Calculate the density of this compound using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Turn on the Abbe refractometer and the attached constant temperature water bath, setting it to the desired temperature (e.g., 20 °C).

  • Open the prism of the refractometer and clean the surfaces with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone), then allow it to dry completely.

  • Place a few drops of this compound onto the lower prism using a clean dropper.

  • Close the prisms firmly.

  • Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

  • If a color fringe is observed, adjust the chromaticity screw to eliminate it.

  • Read the refractive index value from the scale.

Determination of Aqueous Solubility

A common method to estimate the solubility of an organic compound in water is the shake-flask method.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • Centrifuge (optional)

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a conical flask.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the mixture to stand undisturbed to allow the undissolved this compound to separate. If an emulsion forms, centrifugation can be used to facilitate phase separation.

  • Carefully withdraw a sample from the aqueous phase, ensuring no undissolved organic material is included.

  • Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique.

  • The determined concentration represents the solubility of this compound in water at that temperature.

Structure-Property Relationships and Purification Workflow

The molecular structure of this compound directly influences its physical properties. The presence of the ether oxygen atom and the double bond in the five-membered ring leads to its specific polarity, volatility, and reactivity.

cluster_structure Molecular Structure cluster_properties Physical Properties This compound This compound Boiling Point (54-55 °C) Boiling Point (54-55 °C) This compound->Boiling Point (54-55 °C) Volatility Density (0.927 g/mL) Density (0.927 g/mL) This compound->Density (0.927 g/mL) Molecular Packing Refractive Index (1.423) Refractive Index (1.423) This compound->Refractive Index (1.423) Polarizability Solubility (Slightly in Water) Solubility (Slightly in Water) This compound->Solubility (Slightly in Water) Polarity

Caption: Relationship between the structure of this compound and its key physical properties.

A typical workflow for the purification of synthesized this compound involves removing unreacted starting materials, catalysts, and byproducts, often concluding with distillation to obtain the pure compound.

start Crude this compound (from synthesis) wash Aqueous Wash (e.g., with brine) start->wash dry Drying (e.g., over MgSO₄) wash->dry filter Filtration dry->filter distill Fractional Distillation filter->distill pure Pure this compound distill->pure

Caption: A generalized experimental workflow for the purification of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dihydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrofuran (B140613), a heterocyclic organic compound, is a pivotal structural motif and versatile intermediate in organic synthesis, particularly in the development of novel therapeutics. Its unique electronic and conformational properties make it an attractive scaffold for the design of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic characteristics of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its reactivity and relevance in medicinal chemistry. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Bonding

This compound (C₄H₆O) is a five-membered heterocyclic ether with a single endocyclic double bond. Its structure and bonding are characterized by a combination of sp² and sp³ hybridized carbon atoms and an sp³ hybridized oxygen atom, resulting in a non-planar, puckered conformation.

Conformational Analysis

Quantum chemical calculations and far-infrared spectroscopy have shown that this compound is not planar.[1] The ring undergoes a puckering motion, with a barrier to planarity of approximately 93 cm⁻¹.[1] The most stable conformation possesses a dihedral angle of about 22-23°.[1][2] This puckered nature is a critical determinant of its reactivity and molecular recognition by biological targets.

Bonding and Electronic Structure

The bonding in this compound involves a sigma framework of C-C, C-H, and C-O single bonds, and a pi system localized in the C=C double bond. The presence of the oxygen atom influences the electronic distribution within the ring through its inductive effect and the potential for lone pair delocalization.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Ball-and-stick model of the this compound molecule.

Spectroscopic Data

The structural features of this compound are elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound.

Table 1: ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H2~6.32Triplet~2.4
H3~4.95Triplet~2.4
H4~2.61Quartet~9.5, ~2.4
H5~4.30Triplet~9.5

Note: Data obtained in CDCl₃. Chemical shifts and coupling constants are approximate and may vary depending on the solvent and instrument.[3][4]

Table 2: ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C2~145.4
C3~101.5
C4~30.2
C5~71.6

Note: Data obtained in CD₃CN.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational frequencies corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Frequency (cm⁻¹)
C=C Stretch~1615
C-O-C Stretch~1140
=C-H Stretch~3070
C-H Stretch (alkane)~2850-2960

Note: These are approximate values and may vary.[6][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Relative Intensity
70[M]⁺ (Molecular Ion)High
69[M-H]⁺Moderate
42[C₃H₆]⁺ or [C₂H₂O]⁺High
41[C₃H₅]⁺High
39[C₃H₃]⁺High

Note: Fragmentation patterns can be complex and may vary with instrumentation.[3] The fragmentation often involves the loss of a hydrogen radical, followed by ring-opening and subsequent cleavage.

Experimental Protocols

Various synthetic routes to this compound and its derivatives have been developed.

Synthesis via Isomerization of 2,5-Dihydrofuran (B41785)

A common laboratory and industrial preparation involves the catalytic isomerization of the more readily available 2,5-dihydrofuran.

Protocol 1: Palladium-Catalyzed Isomerization

  • Catalyst Preparation: Prepare a supported palladium catalyst (e.g., 0.5-3.0 wt% palladium on a support like alumina (B75360) or carbon).

  • Reaction Setup: In a suitable reactor, introduce the 2,5-dihydrofuran feed stream, typically diluted with an inert gas.

  • Co-catalyst/Promoter: Add a selectivity-increasing agent, such as crotonaldehyde (B89634) or 3,4-epoxy-1-butene (10-10,000 ppm), and optionally carbon monoxide (10-200 ppm).[8]

  • Reaction Conditions: Heat the reactor to a temperature between 30°C and 200°C.[8]

  • Monitoring and Work-up: Monitor the reaction progress by gas chromatography. Upon completion, the this compound product can be isolated by distillation.

The following diagram illustrates the general workflow for this isomerization process.

isomerization_workflow Isomerization of 2,5-DHF to 2,3-DHF Workflow start Start: 2,5-Dihydrofuran Feed additives Add Promoters (e.g., Crotonaldehyde, CO) start->additives reactor Catalytic Reactor (Pd Catalyst, 30-200 °C) monitoring Reaction Monitoring (GC) reactor->monitoring additives->reactor separation Product Separation (Distillation) monitoring->separation Upon Completion product Final Product: this compound separation->product

Caption: A simplified workflow for the synthesis of this compound.

Feist-Bénary Synthesis of Substituted Dihydrofurans

The Feist-Bénary synthesis is a classical method for preparing substituted furans, which can proceed through a dihydrofuran intermediate.

Protocol 2: General Feist-Bénary Reaction

  • Reactant Mixture: In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a base, such as pyridine (B92270) or triethylamine (B128534) (1.2 eq).[9]

  • Addition of α-Halo Ketone: Slowly add the α-halo ketone (1.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring by thin-layer chromatography.[9]

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or distillation.

This reaction pathway is depicted in the diagram below.

feist_benary_pathway Feist-Bénary Reaction Pathway reactants β-Dicarbonyl Compound + α-Halo Ketone enolate Enolate Formation (Base) reactants->enolate substitution Nucleophilic Substitution enolate->substitution cyclization Intramolecular Cyclization substitution->cyclization dihydrofuran Hydroxydihydrofuran Intermediate cyclization->dihydrofuran furan Furan Product (Dehydration) dihydrofuran->furan Dehydration

Caption: Key steps in the Feist-Bénary synthesis of furans.

Reactivity and Applications in Drug Development

The enol ether functionality in this compound dictates its reactivity, making it a valuable precursor for a variety of chemical transformations.

Key Reactions
  • Heck Reaction: this compound undergoes palladium-catalyzed Heck coupling with aryl halides or triflates to yield 2-aryl-2,3-dihydrofurans and/or 2-aryl-2,5-dihydrofurans, depending on the reaction conditions and ligands used.[10]

  • Lithiation: Treatment with strong bases like butyllithium (B86547) results in deprotonation at the 2-position, generating a versatile lithiated intermediate for further functionalization.[11]

  • Cycloaddition Reactions: The double bond of this compound can participate in various cycloaddition reactions to construct more complex heterocyclic systems.

Relevance in Medicinal Chemistry

The this compound scaffold is present in numerous biologically active compounds and serves as a key building block in the synthesis of pharmaceuticals. Its derivatives have been investigated for a range of therapeutic applications.

  • Anticancer Agents: Dihydrofuran-containing molecules have shown potential as anticancer agents.[12] For instance, certain derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[13][14]

  • Antibacterial Agents: Some novel this compound derivatives have demonstrated promising in vitro antibacterial activity against a panel of microorganisms.[13]

The development of these therapeutic agents often involves leveraging the reactivity of the dihydrofuran ring to introduce diverse substituents and build molecular complexity. The non-planar structure of the ring can also play a crucial role in the binding affinity and selectivity of these compounds for their biological targets. While specific signaling pathways are diverse and depend on the overall molecular structure, the dihydrofuran core often serves as a rigid scaffold to orient key pharmacophoric groups.

Conclusion

This compound is a molecule of significant interest in organic and medicinal chemistry. Its distinct structural, electronic, and spectroscopic properties, coupled with its versatile reactivity, make it an important tool for the synthesis of complex molecules, including novel drug candidates. A thorough understanding of its fundamental characteristics, as detailed in this guide, is essential for its effective utilization in research and development.

References

Spectroscopic Analysis of 2,3-Dihydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydrofuran (B140613) (C₄H₆O, CAS No. 1191-99-7) is a heterocyclic organic compound and one of the simplest enol ethers.[1] It exists as a colorless, highly flammable volatile liquid.[1][2] This compound serves as a versatile reagent and intermediate in various organic syntheses, including in the preparation of biologically active molecules like antitumor agents and in metal-catalyzed reactions such as Diels-Alder and cycloaddition reactions.[3] A thorough understanding of its structural and electronic properties is crucial for its application in research and drug development. This guide provides an in-depth overview of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering a core reference for researchers and scientists.

Quantitative Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent, such as Chloroform-d (CDCl₃).

¹H NMR Data

The proton NMR spectrum of this compound shows three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
~4.95TripletH-4 (Olefinic)
~6.29TripletH-5 (Olefinic)
~4.29TripletH-2 (Aliphatic, -O-CH₂-)
~2.58MultipletH-3 (Aliphatic, -C-CH₂-)

Note: Specific chemical shifts can vary slightly based on experimental conditions. Data is referenced from common spectral databases.[4]

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~144.5C-5 (Olefinic)
~105.7C-4 (Olefinic)
~71.3C-2 (Aliphatic, -O-C)
~30.5C-3 (Aliphatic, -C-C)

Note: Data referenced from common spectral databases.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium=C-H Stretch (Olefinic)
~2950 - 2850StrongC-H Stretch (Aliphatic)
~1620StrongC=C Stretch (Alkene)
~1150 - 1050StrongC-O-C Stretch (Ether)

Note: Peak positions are approximate. Data is referenced from the NIST Gas Phase IR Spectrum.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.[8]

m/zRelative Intensity (%)Assignment
70~85[M]⁺ (Molecular Ion)
42~60[C₃H₆]⁺ or [C₂H₂O]⁺
41100[C₃H₅]⁺ (Allyl cation)
39~90[C₃H₃]⁺ (Propargyl cation)

Note: The base peak is at m/z 41. Data is referenced from the NIST Mass Spectrum (Electron Ionization).[2][8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9]

  • Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[9] Ensure no solid particles are present.

  • Cleaning and Capping : Wipe the outside of the NMR tube with a tissue dampened with ethanol (B145695) to remove any dust or fingerprints. Cap the tube securely to prevent evaporation.

  • Data Acquisition : Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using an appropriate pulse sequence.[9]

IR Spectroscopy Protocol (Neat Liquid)
  • Plate Preparation : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid moisture contamination.

  • Sample Application : Place one drop of neat (undiluted) this compound onto the center of one salt plate.

  • Sandwiching : Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.

  • Data Acquisition : Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning : After analysis, separate the plates, rinse them thoroughly with a dry solvent like acetone, and return them to the desiccator.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection : Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the components of the sample based on their boiling points and interaction with the column's stationary phase.

  • Ionization : As this compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS). In the source, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment (Electron Ionization).

  • Mass Analysis : The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[8]

Visualization of Workflow

The logical flow of spectroscopic analysis, from sample preparation to final data interpretation, is a critical component of laboratory science.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Data_NMR NMR Spectrum (δ vs. Intensity) Acq_NMR->Data_NMR Data_IR IR Spectrum (cm⁻¹ vs. Transmittance) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z vs. Rel. Intensity) Acq_MS->Data_MS Final_Analysis Structural Elucidation & Interpretation Data_NMR->Final_Analysis Data_IR->Final_Analysis Data_MS->Final_Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

Thermodynamic Properties and Stability of 2,3-Dihydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2,3-dihydrofuran (B140613) (C₄H₆O), a heterocyclic organic compound of interest in various chemical and pharmaceutical applications. The document consolidates key thermodynamic data, including the standard enthalpy, entropy, and Gibbs free energy of formation, presented in a clear tabular format. Furthermore, it delves into the stability and reactivity of this compound, with a focus on its thermal isomerization. Detailed experimental and computational methodologies commonly employed for the determination of these properties are also described. Visual representations of key reaction pathways are provided to facilitate a deeper understanding of the molecule's behavior.

Thermodynamic Properties of this compound

The thermodynamic parameters of a compound are crucial for understanding its stability, reactivity, and potential for use in chemical synthesis. The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) for this compound in the gaseous state at 298.15 K are summarized below.

Thermodynamic PropertyValueUnitsReference(s)
Standard Enthalpy of Formation (Gas), ΔHf° -75.00kJ·mol⁻¹[1]
-77 ± 3kJ·mol⁻¹[2]
-72.2 ± 0.4kJ·mol⁻¹[2]
Standard Molar Entropy (Gas), S° 292.57J·K⁻¹·mol⁻¹[1]
Standard Gibbs Free Energy of Formation (Gas), ΔGf° -11.97kJ·mol⁻¹Calculated

Note: The Standard Gibbs Free Energy of Formation was calculated using the values for ΔHf° (-75.00 kJ·mol⁻¹) and S° (292.57 J·K⁻¹·mol⁻¹) from the CCCBDB[1] and the standard molar entropies of the constituent elements.

Stability and Reactivity

This compound is a cyclic enol ether. Its stability and reactivity are influenced by several factors, including ring strain and the presence of the double bond adjacent to the oxygen atom.

Ring Strain: Five-membered rings like this compound possess a moderate degree of ring strain, which influences their reactivity. This strain is a combination of angle strain and torsional strain. The molecule is not planar, adopting a puckered conformation to alleviate some of this strain.[3]

Thermal Isomerization: A key aspect of the thermal chemistry of this compound is its propensity to undergo ring-opening isomerization at elevated temperatures. The primary products of this unimolecular reaction are propenyl aldehyde and cyclopropanecarboxaldehyde.[4] This contrasts with its isomer, 2,5-dihydrofuran, which primarily eliminates hydrogen to form furan (B31954).[4] The isomerization reactions are significantly faster than fragmentation at lower temperatures.[4]

Thermal Isomerization of this compound DHF This compound TS1 Transition State 1 DHF->TS1 Δ TS2 Transition State 2 DHF->TS2 Δ CPA Cyclopropanecarboxaldehyde TS1->CPA PA Propenyl Aldehyde TS2->PA

Figure 1. Thermal isomerization of this compound.

Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[5] This is a critical safety consideration for its storage and handling.

Experimental and Computational Methodologies

The determination of the thermodynamic properties of this compound and related compounds involves a combination of experimental techniques and theoretical calculations.

Experimental Protocols
  • Combustion Calorimetry: This is a primary method for determining the standard enthalpy of formation (ΔHf°). A known mass of the substance is completely combusted in a bomb calorimeter, and the heat released is measured. From the energy of combustion, the enthalpy of formation can be calculated. For furan derivatives, this technique has been used to obtain reliable thermochemical data.[6]

  • Calvet Microcalorimetry: This technique is employed to measure enthalpies of vaporization. The heat absorbed during the phase transition from liquid to gas is measured at a constant temperature, which is essential for converting condensed-phase enthalpy of formation data to the gas phase.[6]

  • Spectroscopy: High-resolution vacuum ultraviolet (VUV) absorption spectroscopy, often utilizing a synchrotron light source, provides information about the electronic structure and excited states of molecules like this compound.[7][8] Far-infrared spectroscopy is used to study the ring-puckering vibrations, which gives insight into the molecule's conformation and the energy barrier to planarity.[3]

Computational Chemistry

  • Ab Initio and Density Functional Theory (DFT) Calculations: Quantum chemical methods are powerful tools for calculating thermodynamic properties. High-level methods like G3 and QCISD(T) have been used to compute the enthalpies of formation of furan derivatives, often showing good agreement with experimental data.[4][6] DFT methods, such as B3LYP, are used to explore potential energy surfaces, locate transition states, and calculate reaction energetics for processes like isomerization.[4]

Experimental and Computational Workflow cluster_exp Experimental Determination cluster_comp Computational Chemistry cluster_data Thermodynamic Data CombCal Combustion Calorimetry HoF ΔH°f CombCal->HoF Calvet Calvet Microcalorimetry Calvet->HoF Spectro Spectroscopy (VUV, FIR) So Spectro->So AbInitio Ab Initio (G3, QCISD(T)) AbInitio->HoF DFT DFT (B3LYP) DFT->HoF DFT->So GoF ΔG°f HoF->GoF So->GoF

References

The Synthesis and Discovery of 2,3-Dihydrofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrofuran (B140613), a pivotal heterocyclic compound, serves as a versatile precursor in the synthesis of numerous pharmaceuticals and biologically active molecules. Its unique enol ether structure allows for a variety of chemical transformations, making it a valuable building block in organic chemistry. This technical guide provides a comprehensive overview of the historical synthesis and discovery of this compound, tracing its origins from early 20th-century explorations to modern, sophisticated synthetic methodologies. Detailed experimental protocols for key historical and contemporary syntheses are presented, alongside a comparative analysis of quantitative data. This document aims to be an essential resource for researchers in organic synthesis and drug development, offering a deep dive into the chemistry of this important scaffold.

Introduction

This compound (C₄H₆O) is a five-membered heterocyclic enol ether that has garnered significant attention in synthetic organic chemistry.[1] Its reactivity, stemming from the electron-rich double bond adjacent to the oxygen atom, makes it a versatile intermediate for the synthesis of a wide range of compounds, including tetrahydrofurans, furans, and more complex carbocyclic and heterocyclic systems. The strategic importance of the this compound moiety is underscored by its presence in a number of natural products and its utility in the construction of pharmacologically active agents.

This guide will first delve into the historical context of the discovery and initial syntheses of this compound, highlighting the seminal work that laid the foundation for our current understanding. Subsequently, a detailed examination of key historical and modern synthetic methods will be provided, complete with experimental protocols and quantitative data to allow for a thorough comparative analysis.

Historical Synthesis of this compound

The early history of this compound is intertwined with the broader exploration of furan (B31954) chemistry. While the exact date of its first isolation is not definitively documented in readily available literature, early methods for the synthesis of furan derivatives inadvertently produced dihydrofurans as intermediates or side products. The following sections detail the key historical milestones in the synthesis of this important heterocycle.

The Feist-Benary Furan Synthesis (Early 1900s)

One of the earliest pathways leading to the formation of the dihydrofuran ring system is the Feist-Benary synthesis, independently developed by Franz Feist in 1902 and Erich Benary in 1911.[2] While the primary outcome of this reaction is a substituted furan, a this compound derivative is a key isolable intermediate.[3] The reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[2]

Experimental Protocol: Interrupted Feist-Benary Synthesis

A representative procedure for the synthesis of a this compound derivative via an interrupted Feist-Benary reaction is as follows:

  • Enolate Formation: A β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) is dissolved in a suitable solvent such as ethanol. A mild base, like pyridine (B92270) or triethylamine (B128534) (1.1 eq), is added, and the mixture is stirred to form the enolate.[4]

  • Nucleophilic Attack: An α-halo ketone (e.g., chloroacetone, 1.0 eq) is added to the solution. The enolate attacks the α-carbon of the halo ketone in an SN2 reaction.[4]

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the this compound ring. The reaction is typically heated to facilitate this step.[4]

  • Workup and Purification: The reaction mixture is cooled, diluted with a suitable organic solvent (e.g., diethyl ether), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the this compound derivative.[4]

Synthesis from Tetrahydrofurfuryl Alcohol (1940s)

In the 1940s, Christopher L. Wilson made significant contributions to the understanding of furan chemistry, including methods for the preparation of this compound. One such method involves the vapor-phase dehydration and rearrangement of tetrahydrofurfuryl alcohol over a nickel catalyst.[5]

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Alcohol

  • Catalyst Preparation: A nickel catalyst is prepared and activated.

  • Reaction: The vapor of tetrahydrofurfuryl alcohol is passed over the heated nickel catalyst.

  • Product Collection: The product stream is cooled and collected. This compound is formed along with other products, including tetrahydrofuran (B95107).

  • Purification: The collected liquid is fractionally distilled to isolate this compound.

Isomerization of 2,5-Dihydrofuran (B41785)

A significant advancement in the synthesis of this compound was the development of methods for the isomerization of its more readily available isomer, 2,5-dihydrofuran. 2,5-Dihydrofuran can be synthesized from the reaction of acetylene (B1199291) and formaldehyde, a process developed in the context of Reppe chemistry.[6]

Early methods for this isomerization utilized alkali metal alkoxides.[7] Later, catalytic methods employing transition metals such as palladium, platinum, cobalt, ruthenium, and nickel were developed.[7] These catalytic processes, however, often suffered from low selectivity, producing furan and tetrahydrofuran as byproducts.[8] A notable improvement was the use of supported palladium or platinum catalysts in the presence of carbon monoxide or certain aldehydes and epoxides, which significantly increased the selectivity towards this compound.[7][9]

Experimental Protocol: Catalytic Isomerization of 2,5-Dihydrofuran

  • Catalyst Bed Preparation: A supported palladium or platinum catalyst (e.g., 0.5-3.0 wt% Pd on a support) is packed into a reactor.[7]

  • Feed Gas Preparation: A feed gas mixture is prepared containing 2,5-dihydrofuran, an inert diluent (e.g., helium), and a selectivity-enhancing agent such as 3,4-epoxy-1-butene or crotonaldehyde (B89634) (100 to 5000 ppm) and/or carbon monoxide (20 to 200 ppm).[7]

  • Isomerization Reaction: The feed gas is passed through the heated catalyst bed at a temperature of approximately 50°C to 175°C.[7]

  • Product Analysis and Purification: The product stream is analyzed (e.g., by gas chromatography) to determine the conversion and selectivity. The this compound is then isolated from the product mixture, typically by distillation.

Modern Synthetic Methods

Since these early discoveries, a plethora of new and efficient methods for the synthesis of 2,3-dihydrofurans have been developed. These modern approaches often offer higher yields, greater stereoselectivity, and broader substrate scope. A summary of some prominent modern methods is provided below.

  • Metal-Catalyzed Cyclizations: Various transition metals, including gold, copper, iron, and rhodium, have been shown to catalyze the cyclization of suitable precursors to form 2,3-dihydrofurans. For example, copper-catalyzed reactions of β-alkoxy/phenoxy enones with dimethyl diazomalonate proceed via a carbonyl ylide intermediate followed by a 1,5-electrocyclization.[10]

  • Organocatalysis: Organocatalytic methods have emerged as a powerful tool for the enantioselective synthesis of 2,3-dihydrofurans. For instance, a tandem Knoevenagel-Michael cyclization has been reported for the synthesis of novel this compound derivatives.

  • Heck Coupling Reactions: Palladium-catalyzed Heck coupling of this compound with aryl halides or triflates provides a route to 2-aryl-2,3-dihydrofurans.[11]

  • [4+1] Annulation Reactions: The [4+1] annulation of enaminones with a C1 synthon provides a practical route to functionalized 2,3-dihydrofurans.[11]

Quantitative Data

The following tables summarize key quantitative data for this compound and compare various synthetic methods.

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
Boiling Point 54-55 °C[12]
Density 0.927 g/mL at 25 °C
Refractive Index (n20/D) 1.423
¹H NMR (CDCl₃, ppm) δ 6.27 (dt, 1H), 4.95 (dt, 1H), 4.28 (t, 2H), 2.58 (m, 2H)[13][14][15]
¹³C NMR (CDCl₃, ppm) δ 145.2, 100.1, 69.5, 30.7[16]
Table 2: Comparison of Historical Synthetic Methods for this compound
MethodStarting MaterialsReagents/CatalystTemperature (°C)Yield (%)Selectivity (%)Reference(s)
Interrupted Feist-Benary α-halo ketone, β-dicarbonyl compoundMild base (e.g., pyridine)VariesModerateHigh (for dihydrofuran intermediate)[2][3]
From Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl alcoholNickel catalystHigh (vapor phase)Not specifiedMixture of products[5]
Isomerization of 2,5-DHF (early) 2,5-DihydrofuranAlkali metal alkoxidesNot specifiedNot specifiedNot specified[7]
Isomerization of 2,5-DHF (catalytic) 2,5-DihydrofuranPd or Pt catalyst50-175High75-85[8]
Isomerization of 2,5-DHF (improved) 2,5-DihydrofuranPd/Pt, CO/aldehyde/epoxide50-175High>95[7][9]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the key synthetic strategies for this compound.

historical_synthesis_workflow cluster_early Early Methods (Early 20th Century) cluster_mid_century Mid-20th Century Developments feist_benary Feist-Benary Synthesis dihydrofuran_intermediate This compound (Intermediate) feist_benary->dihydrofuran_intermediate Interrupted alpha_halo α-Halo Ketone alpha_halo->feist_benary beta_di β-Dicarbonyl beta_di->feist_benary furan_product Substituted Furan dihydrofuran_intermediate->furan_product Dehydration thf_alcohol Tetrahydrofurfuryl Alcohol wilson_synthesis Wilson Synthesis (Vapor Phase) thf_alcohol->wilson_synthesis dhf_2_3 This compound wilson_synthesis->dhf_2_3 acetylene Acetylene + Formaldehyde reppe_chem Reppe Chemistry acetylene->reppe_chem dhf_2_5 2,5-Dihydrofuran reppe_chem->dhf_2_5 isomerization Isomerization dhf_2_5->isomerization isomerization->dhf_2_3 modern_synthesis Modern Synthetic Methods (Post-1950s) dhf_2_3->modern_synthesis metal_catalysis Metal-Catalyzed Cyclizations modern_synthesis->metal_catalysis organocatalysis Organocatalysis modern_synthesis->organocatalysis heck_coupling Heck Coupling modern_synthesis->heck_coupling annulation [4+1] Annulation modern_synthesis->annulation

References

An In-depth Technical Guide to the Reactivity of the Double Bond in 2,3-Dihydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrofuran (B140613) (DHF) is a versatile cyclic enol ether whose reactivity is dominated by its electron-rich double bond. This functionality makes it a valuable building block in organic synthesis, particularly for the construction of substituted tetrahydrofuran (B95107) rings, which are core structures in numerous natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the key reactions involving the double bond of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Electrophilic Addition Reactions

The electron-rich nature of the double bond in this compound makes it highly susceptible to attack by electrophiles. The regioselectivity of these additions is governed by the formation of the more stable carbocation intermediate, which is stabilized by the adjacent oxygen atom through resonance.

Hydroboration-Oxidation

Hydroboration-oxidation of this compound provides a reliable method for the anti-Markovnikov hydration of the double bond, yielding 3-hydroxytetrahydrofuran. The reaction proceeds with syn-stereospecificity.[1]

Experimental Protocol: Hydroboration-Oxidation of this compound [2][3]

  • Materials: this compound, Borane-tetrahydrofuran complex (BH₃·THF) in THF (1.0 M solution), 3 M Sodium hydroxide (B78521) (NaOH) solution, 30% Hydrogen peroxide (H₂O₂) solution, Tetrahydrofuran (THF), Diethyl ether, Saturated sodium chloride solution (brine).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place this compound (10 mmol) and dry THF (20 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the 1.0 M solution of BH₃·THF in THF (3.3 mL, 3.3 mmol) dropwise via the dropping funnel over 10 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (5 mL), followed by the dropwise addition of 30% H₂O₂ (5 mL). Caution: This addition is exothermic.

    • Stir the mixture at room temperature for 1 hour.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Quantitative Data: Hydroboration-Oxidation of this compound

ReagentProductYield (%)Reference
BH₃·THF, then H₂O₂/NaOH3-Hydroxytetrahydrofuran~70-95%[4]

Mechanism of Electrophilic Addition to this compound

Electrophilic_Addition sub This compound intermediate Oxocarbenium Ion Intermediate sub->intermediate Electrophilic attack elec E+ elec->intermediate product Addition Product intermediate->product Nucleophilic attack nuc Nu- nuc->product

Caption: General mechanism of electrophilic addition to this compound.

Cycloaddition Reactions

The double bond of this compound can participate in various cycloaddition reactions, providing access to a range of bicyclic and more complex heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

This compound can act as a dienophile in Diels-Alder reactions. For example, its reaction with furan (B31954), a diene, yields an oxabicyclic adduct.

Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride (B1165640) (Analogous to DHF reactions) [5][6]

  • Materials: Furan, Maleic anhydride, Tetrahydrofuran (THF), Hexane.

  • Procedure:

    • Dissolve maleic anhydride (2.5 g, 25.5 mmol) in THF (8 mL) in a scintillation vial.

    • Add furan (1.5 mL, 20.6 mmol) to the solution and mix thoroughly.

    • Cap the vial and allow it to stand at room temperature. Crystallization of the product should occur. For slower reacting systems, refrigeration may be necessary.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold THF or a THF/hexane mixture.

    • The product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, can be further purified by recrystallization.

Quantitative Data: Diels-Alder Reactions

DieneDienophileProductYield (%)Diastereoselectivity (endo:exo)Reference
FuranMaleic Anhydride7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideHighkinetically endo, thermodynamically exo[6]
[2+2] Cycloaddition

This compound undergoes [2+2] cycloaddition reactions, for example, with acylaminoacrylates mediated by methylaluminoxane (B55162) (MAO).[7]

[3+2] Cycloaddition

Gold-catalyzed [3+2] cycloadditions of α-carbonylcarbenoids with alkenes can be utilized to construct this compound cores.[8] These reactions often proceed with good yields and can tolerate a variety of substituents on the alkene partner.

Quantitative Data: [3+2] Cycloaddition of Gold α-Carbonylcarbenoids with Alkenes

AlkeneYield (%)
4-Methoxystyrene95
Styrene82
4-Chlorostyrene83
α-Methylstyrene89
Ethyl vinyl ether88
2,3-Dimethylbutadiene51

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck reaction of this compound with aryl halides or triflates is a powerful method for the synthesis of 2-aryl-2,3-dihydrofurans and their isomers.[5][9][10] The regioselectivity of the reaction can be influenced by the choice of ligands and reaction conditions.

Experimental Protocol: Heck Arylation of this compound with Iodobenzene (B50100) [5]

  • Materials: this compound (DHF), Iodobenzene, Palladium precursor (e.g., [PdCl(allyl)]₂), Base (e.g., K₂CO₃ or NaOAc), Solvent (e.g., DMF), Mesitylene (B46885) (internal standard).

  • Procedure:

    • In a Schlenk tube under a nitrogen atmosphere, combine the palladium precursor (0.0356 mmol), base (4.34 mmol), and DMF (6 mL).

    • Add iodobenzene (0.4 mL, 3.57 mmol), this compound (0.7 mL, 8.59 mmol), and mesitylene (0.15 mL).

    • Heat the reaction mixture at a specified temperature (e.g., 70 °C) for a designated time (e.g., 30 minutes).

    • After cooling, the reaction mixture can be analyzed by GC-MS to determine conversion and product distribution.

    • For isolation, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is achieved by column chromatography.

Quantitative Data: Heck Arylation of this compound with Iodobenzene [5][10]

Palladium PrecursorAdditive/LigandConversion of PhI (%)Yield of 2-phenyl-2,3-dihydrofuran (B8783652) (%)Reference
[PdCl(allyl)]₂[NBu₄][L-PRO]~59-[10]
PdCl₂(PPh₃)₂[NBu₄][L-LAC]~6859.2[10]
Pd₂(dba)₃[BA][L-PRO]--[10]
Pd(OAc)₂(R)-MeO-BIPHEP-83[11]

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) Coord Olefin Coordination ArPdX->Coord DHF Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduc Reductive Elimination Elim->Reduc Product Reduc->Pd0 + Base

Caption: Catalytic cycle for the Heck reaction of this compound.

Polymerization Reactions

This compound is a valuable monomer for the synthesis of functional polymers through various polymerization techniques.

Cationic Polymerization

Cationic polymerization of this compound, initiated by Lewis acids such as boron trifluoride (BF₃) or ethylaluminum dichloride (EADC), yields poly(this compound).[12] The properties of the resulting polymer, such as its glass transition temperature (Tg), can be influenced by the polymerization conditions.[12] More recently, a green, metal-free cationic polymerization using pentakis(methoxycarbonyl)cyclopentadiene (PCCP) has been developed to produce high molecular weight poly(this compound) at room temperature.[13][14][15]

Experimental Protocol: Cationic Polymerization of this compound with BF₃

  • Materials: this compound (DHF), Boron trifluoride etherate (BF₃·OEt₂) or a solution of BF₃ in toluene (B28343), Toluene, Methanol, Ammonia (B1221849) solution in methanol.

  • Procedure:

    • In a dry reaction vessel under a nitrogen atmosphere, place a solution of BF₃ in toluene (e.g., 14.5 mM).

    • Cool the solution to -78 °C.

    • Add freshly distilled this compound dropwise to the initiator solution.

    • Stir the reaction mixture at -78 °C for the desired period (e.g., 48 hours).

    • Quench the polymerization by adding a 1 M solution of ammonia in methanol.

    • Dilute the resulting mixture with toluene and precipitate the polymer by pouring the solution into a large volume of methanol.

    • Collect the polymer by filtration and dry under vacuum.

Quantitative Data: Cationic Polymerization of this compound

InitiatorTemperature (°C)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)T₉ (°C)Reference
BF₃-78--150[12]
EADC> -60--~130[12]
PCCPRoom Temp.up to 256--[13][14][15]
Ring-Opening Metathesis Polymerization (ROMP)

Surprisingly, this compound can undergo ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. Although enol ethers are typically used as quenching agents for these catalysts, the resulting Fischer carbene remains active for the metathesis of electron-rich olefins like DHF.

Experimental Protocol: ROMP of this compound with Grubbs Catalyst [16][17]

  • Materials: this compound (DHF), Grubbs' catalyst (e.g., 1st or 2nd generation), Dry solvent (e.g., CH₂Cl₂), Quenching agent (e.g., ethyl vinyl ether).

  • Procedure:

    • In a glovebox or under an inert atmosphere, dissolve the Grubbs' catalyst in the solvent in a reaction vial.

    • Add the desired amount of this compound to the catalyst solution.

    • Stir the reaction mixture at room temperature or with gentle heating. The polymerization can be monitored by observing the increase in viscosity.

    • After the desired time or conversion is reached, quench the reaction by adding an excess of a quenching agent like ethyl vinyl ether.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent such as cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Mechanism of Ring-Opening Metathesis Polymerization (ROMP)

ROMP_Mechanism Catalyst [M]=CHR Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane [2+2] Cycloaddition Monomer This compound Monomer->Metallocyclobutane NewCarbene Propagating Carbene Metallocyclobutane->NewCarbene Cycloreversion Polymer Polymer Chain NewCarbene->Polymer + n Monomer

Caption: General mechanism of Ring-Opening Metathesis Polymerization.

Conclusion

The double bond in this compound serves as a versatile handle for a wide array of chemical transformations, making it a valuable synthon for the preparation of complex molecules and functional materials. This guide has provided an overview of its reactivity in electrophilic additions, cycloadditions, palladium-catalyzed cross-coupling reactions, and polymerizations. The detailed experimental protocols and compiled quantitative data offer a practical resource for researchers in organic synthesis, medicinal chemistry, and polymer science, enabling the effective utilization of this compound in their research endeavors.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 2,3-Dihydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage precautions for 2,3-dihydrofuran (B140613). The information herein is intended to equip laboratory personnel with the knowledge required to mitigate the risks associated with this highly flammable and peroxide-forming compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical due to its flammability, potential for peroxide formation, and acute toxicity. It is crucial to understand these hazards to implement appropriate safety measures. The primary hazards include:

  • Highly Flammable Liquid and Vapor: this compound has a very low flash point, and its vapors can form explosive mixtures with air.[1][2][3] Vapors are heavier than air and may travel to a distant ignition source and flash back.[4]

  • May Form Explosive Peroxides: Like many ethers, this compound can form shock-sensitive and explosive peroxide crystals upon exposure to air and light, especially after prolonged storage.[1][3][5][6] This process is accelerated in opened and partially emptied containers.[7]

  • Harmful if Swallowed: Ingestion of this compound can be harmful.[1][2]

  • Causes Serious Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation.[1][2]

  • May Cause Respiratory Tract Irritation: Inhalation of vapors may lead to irritation of the respiratory system.[8] High vapor concentrations can also cause dizziness or suffocation.[8]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing safe experimental setups and for understanding its behavior under various conditions.

PropertyValueSource(s)
CAS Number 1191-99-7[1][9]
Molecular Formula C₄H₆O[9][10]
Molecular Weight 70.09 g/mol [6][9][10]
Appearance Colorless liquid[1][9]
Odor Odorless[1][3]
Boiling Point 54-55 °C (129.2-131 °F) at 760 mmHg[1][9][10]
Flash Point -24 °C (-11.2 °F)[1]
Density 0.927 g/mL at 25 °C[9][10]
Vapor Pressure 14.46 psi at 55 °C[2]
Refractive Index n20/D 1.423[5][9]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat and disposable nitrile gloves are required. For prolonged contact, it is advisable to consult the glove manufacturer's resistance data. Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.

Safe Handling and Storage

Strict adherence to proper handling and storage procedures is critical to prevent accidents.

Handling
  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[3][8]

  • Keep away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[2][8] Use only non-sparking tools.[1]

  • Ground and bond containers when transferring the liquid to prevent static electricity buildup.[8]

  • Avoid contact with skin and eyes.[8]

  • Do not breathe vapors or mists.[1]

  • Purchase this compound with inhibitors added whenever possible to reduce the rate of peroxide formation.

  • Never open a container that is old, shows signs of crystallization (especially around the cap), or has been stored improperly. If peroxide formation is suspected, do not move the container and contact your institution's environmental health and safety office immediately.[1]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2][8][9]

  • The recommended storage temperature is between 2-8 °C.[2][9]

  • Store in a designated flammable liquids storage cabinet.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Label all containers with the date of receipt and the date of opening to track the age of the chemical and monitor for potential peroxide formation.[2]

  • Periodically test for the presence of peroxides, especially before any distillation or concentration steps.[2]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release and Firefighting Measures

Accidental Release
  • Small Spills: Absorb the spill with an inert, non-combustible material such as dry sand or earth.[8] Place the contaminated material into a designated chemical waste container.

  • Large Spills: Evacuate the area immediately. Remove all sources of ignition. Ventilate the area. Contain the spill if possible without risk. A vapor-suppressing foam may be used to reduce vapors.[8] Contact your institution's emergency response team.

Firefighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8] For large fires, use water spray, fog, or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.[8]

  • Specific Hazards: The vapor is heavier than air and can travel to an ignition source and flash back.[4] Containers may explode when heated.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Experimental Protocols

Given the hazardous nature of this compound, all experimental work must be conducted with meticulous planning and adherence to established safety protocols. The following sections provide a general workflow for handling this chemical and a specific example of an experimental protocol.

General Safe Handling Workflow

The following flowchart illustrates the key stages and decision points for safely handling this compound in a laboratory setting.

G cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling & Storage cluster_3 Emergency start Receive Chemical label_container Label with Receipt and Opening Dates start->label_container check_sds Review Safety Data Sheet (SDS) label_container->check_sds ppe Don Appropriate PPE check_sds->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood exposure First Aid ppe->exposure grounding Ground and Bond During Transfer fume_hood->grounding spill Spill Response fume_hood->spill no_ignition Eliminate Ignition Sources grounding->no_ignition peroxide_check Test for Peroxides (if applicable) no_ignition->peroxide_check fire Fire Response no_ignition->fire storage Store in Flammable Cabinet (2-8 °C) peroxide_check->storage waste Dispose of Waste Properly storage->waste cleanup Clean Work Area waste->cleanup

Caption: General workflow for safely handling this compound.

Hazard-Precaution Relationship

This diagram illustrates the direct relationship between the inherent hazards of this compound and the necessary safety precautions.

G cluster_hazards Hazards cluster_precautions Precautions H1 Highly Flammable P1 Work in Fume Hood H1->P1 P2 No Ignition Sources H1->P2 P3 Grounding & Bonding H1->P3 H2 Forms Explosive Peroxides P4 Date & Test for Peroxides H2->P4 P6 Store in Cool, Dark Place H2->P6 P7 Proper Waste Disposal H2->P7 H3 Harmful if Swallowed P5 Wear PPE (Goggles, Gloves) H3->P5 H4 Eye Irritant H4->P5

Caption: Relationship between hazards and precautions for this compound.

Example Experimental Protocol: Heck Reaction of this compound

The following is a representative protocol for a Heck reaction involving this compound, adapted from literature procedures.[1] This should be considered a template and may require optimization for specific substrates. A thorough risk assessment should be conducted before carrying out this or any similar procedure.

Objective: To synthesize 2-aryl-2,3-dihydrofurans via a palladium-catalyzed Heck reaction.

Materials:

  • This compound (freshly tested for peroxides or passed through a column of activated alumina (B75360) to remove peroxides and inhibitors)

  • Aryl iodide or diaryliodonium salt

  • Palladium catalyst (e.g., a P-containing palladacycle)

  • Solvent (e.g., anhydrous toluene (B28343) or DMF)

  • Base (e.g., triethylamine (B128534) or potassium carbonate)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet for inert gas, and a rubber septum.

    • Ensure the entire apparatus is under a positive pressure of an inert gas (argon or nitrogen).

  • Charging the Reaction Vessel:

    • To the flask, add the palladium catalyst, the aryl iodide or diaryliodonium salt, and the base under a stream of inert gas.

    • Add the anhydrous solvent via syringe.

  • Addition of this compound:

    • Using a syringe, carefully add the peroxide-free this compound to the reaction mixture. The addition should be done slowly to control any potential exotherm.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (as determined by the specific catalyst and substrates) using a temperature-controlled oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the desired 2-aryl-2,3-dihydrofuran.

Safety Considerations for this Protocol:

  • All steps involving the transfer of this compound and other flammable solvents must be performed in a fume hood.

  • Ensure that no ignition sources are present in the vicinity of the reaction setup.

  • The inert gas atmosphere is crucial not only for the reaction chemistry but also to prevent the ingress of oxygen, which could contribute to peroxide formation, especially at elevated temperatures.

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.

By understanding the hazards associated with this compound and rigorously applying the safety, handling, and storage precautions outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

An In-Depth Technical Guide to 2,3-Dihydrofuran: Chemical Identity, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dihydrofuran (B140613) (DHF), a versatile heterocyclic compound with significant applications in organic synthesis and as a scaffold for pharmacologically active molecules. This document details its chemical identifiers, physical and chemical properties, and various synthetic methodologies, including detailed experimental protocols. Furthermore, it explores its relevance in drug discovery and development, supported by visualizations of synthetic pathways.

Chemical Identifiers and Properties

This compound is a colorless, volatile liquid and one of the simplest enol ethers.[1] Its chemical structure and properties are fundamental to its reactivity and utility as a synthetic building block.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in chemical databases and literature.

IdentifierValue
CAS Number 1191-99-7[1][2][3]
Molecular Formula C₄H₆O[1][2][3]
IUPAC Name This compound[1]
Synonyms 4,5-Dihydrofuran, 2,3-DHF[2]
InChI InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2[1][2]
InChIKey JKTCBAGSMQIFNL-UHFFFAOYSA-N[1][2]
SMILES C1COC=C1[2]
PubChem CID 70934[1]
EINECS 214-747-7[2]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValue
Molar Mass 70.09 g/mol [1]
Appearance Colorless liquid[3]
Density 0.927 g/mL at 25 °C[1][3]
Boiling Point 54-55 °C[3]
Refractive Index (n20/D) 1.423[3]
Flash Point -20 °C
Solubility Miscible with water, ethanol, and ether.

Synthesis of this compound

The this compound ring system can be synthesized through various methods, primarily involving cyclization or cycloaddition reactions.[1] Several key synthetic strategies are outlined below, including detailed experimental protocols for selected methods.

Feist-Benary Synthesis

The Feist-Benary synthesis is a classic method for producing furans through the reaction of α-halo ketones with β-dicarbonyl compounds, where 2,3-dihydrofurans can be key intermediates.[1] The reaction is typically catalyzed by a base like pyridine (B92270) or ammonia.[4]

  • Reaction Setup: A solution of the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, pyridine) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Base: A mild base such as pyridine or triethylamine (B128534) (1-1.2 equivalents) is added to the solution.

  • Addition of α-Halo Ketone: The α-halo ketone (1 equivalent) is added dropwise to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or distillation to yield the this compound derivative.

Feist_Benary_Synthesis start β-Dicarbonyl Compound step1 Deprotonation start->step1 reagent1 α-Halo Ketone step2 Nucleophilic Attack reagent1->step2 base Base (e.g., Pyridine) base->step1 intermediate1 Enolate Intermediate step1->intermediate1 intermediate1->step2 intermediate2 Alkylated Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 intermediate3 Hydroxydihydrofuran Intermediate step3->intermediate3 step4 Dehydration intermediate3->step4 product This compound Derivative step4->product

Caption: Workflow of the Feist-Benary Synthesis.

Metal-Catalyzed Cycloisomerization

Various transition metals, including molybdenum, palladium, and copper, catalyze the cycloisomerization of appropriate precursors to form 2,3-dihydrofurans.

This method involves the cyclization of homopropargylic alcohols catalyzed by molybdenum hexacarbonyl.

  • Reaction Setup: An oven-dried, 500-mL Airfree® reaction flask containing a magnetic stir bar is charged with molybdenum hexacarbonyl (Mo(CO)₆, 3.21 g, 12.2 mmol) and fitted with a rubber septum under an argon atmosphere.

  • Solvent and Reagent Addition: Triethylamine (Et₃N, 220 mL, 1.58 mol) is added, followed by diethyl ether (Et₂O, 180 mL). The mixture is stirred for 10-15 minutes until the molybdenum hexacarbonyl has dissolved.

  • Photochemical Reaction: The solution is placed in a Rayonet Photochemical Reactor Chamber equipped with 350-nm ultraviolet lamps and irradiated for a specified time.

  • Alternative (Non-photochemical) Method: If a photochemical reactor is unavailable, trimethylamine (B31210) N-oxide can be used to promote oxidative decarbonylation of molybdenum hexacarbonyl in a mixture of Et₃N and Et₂O, followed by the addition of the alkynol precursor (e.g., 1-phenyl-3-butyn-1-ol).

  • Work-up and Purification: The reaction mixture is quenched and extracted. The crude product is then purified by vacuum distillation.

Molybdenum_Catalyzed_Synthesis start Homopropargylic Alcohol step1 Cycloisomerization start->step1 catalyst Mo(CO)₆ catalyst->step1 conditions Et₃N, Et₂O, UV light (or Trimethylamine N-oxide) conditions->step1 product This compound Derivative step1->product

Caption: Molybdenum-Catalyzed Cycloisomerization Workflow.

Role in Drug Development and Biological Activity

While this compound itself is primarily a synthetic intermediate, its core structure is present in numerous biologically active compounds, highlighting its importance in drug discovery. Derivatives of this compound have been reported to exhibit a range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.

For instance, certain complex molecules synthesized using this compound as a starting material have shown potential in cancer therapy.[3] Although direct interaction of the this compound moiety with specific signaling pathways is not extensively documented, its role as a versatile scaffold allows for the synthesis of diverse libraries of compounds that can be screened for biological activity against various molecular targets.

The synthesis of a carbazole (B46965) derivative from a 5-(indolyl)this compound acetal (B89532) has been shown to produce a compound, murrayafoline A, which can attenuate the Wnt/β-catenin signaling pathway. This exemplifies the indirect but crucial role of the this compound scaffold in the development of molecules that modulate key cellular signaling cascades.

Drug_Development_Pathway dhf This compound (Scaffold) synthesis Chemical Synthesis (e.g., Functionalization, Ring-Opening) dhf->synthesis derivatives Library of This compound Derivatives synthesis->derivatives screening Biological Screening (e.g., High-Throughput Screening) derivatives->screening bioactive Bioactive Compounds (e.g., Enzyme Inhibitors, Receptor Ligands) screening->bioactive pathway Modulation of Signaling Pathways (e.g., Wnt/β-catenin) bioactive->pathway drug_discovery Drug Discovery & Development pathway->drug_discovery

Caption: Role of this compound in Drug Discovery.

Safety and Handling

This compound is a highly flammable liquid and vapor. It may form explosive peroxides upon storage, especially when exposed to air. It is harmful if swallowed and can cause eye irritation. Therefore, it should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety goggles and gloves, should be worn. Store in a cool, dry, and tightly sealed container, preferably refrigerated.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in organic synthesis. Its utility as a precursor for a wide range of more complex molecules, including those with promising pharmacological activities, makes it a key resource for researchers in academia and the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and safe handling is essential for its effective use in research and development. While direct evidence of its interaction with specific signaling pathways is limited, its role as a foundational scaffold in the synthesis of bioactive compounds underscores its importance in the ongoing quest for new therapeutic agents.

References

The Rising Potential of 2,3-Dihydrofuran Derivatives in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 2,3-dihydrofuran (B140613) has emerged as a privileged structure in medicinal chemistry and materials science, demonstrating a remarkable versatility that has captured the attention of researchers globally. Derivatives of this core structure have exhibited a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. Beyond the realm of medicine, these compounds are also finding applications as advanced materials with unique photophysical and polymeric characteristics. This technical guide provides an in-depth exploration of the burgeoning research applications of this compound derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanistic insights.

Core Applications and Biological Activity

This compound derivatives have shown significant promise in several key areas of research, most notably in the development of novel therapeutic agents. Their diverse biological activities are a testament to the chemical tractability of the dihydrofuran ring, which allows for the introduction of a wide array of functional groups, thereby enabling the fine-tuning of their pharmacological profiles.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives.[1][2] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines. One of the key mechanisms of action identified is the inhibition of tubulin polymerization.[3][4] By binding to the colchicine (B1669291) site on β-tubulin, these derivatives disrupt the formation of microtubules, which are essential components of the mitotic spindle.[3] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[5][6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have shown promising activity against various bacterial and fungal strains.[2][7] Their mechanism of action in microorganisms is still under investigation but is believed to involve the disruption of essential cellular processes.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity and material properties of selected this compound derivatives, providing a comparative overview for researchers.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6g PC-3 (Prostate)0.47[4]
Compound 5p HeLa (Cervical)2.32[4]
Compound 4 MCF-7 (Breast)4.06[8]
Compound 7 MCF-7 (Breast)2.96[8]
2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) Various0.016 - 0.024[3]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan Various0.0012 - 0.0063[9]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 1e S. aureus≤56.2C. albicans≤56.2[10]
Compound 2d-f P. aeruginosa14--[10]
Nitrofuran Derivative 1 --C. albicans3.9[7]
Nitrofuran Derivative 5 --C. neoformans3.9[7]
Nitrofuran Derivative 11 --H. capsulatum0.48[7]

Table 2: Antimicrobial Activity of this compound Derivatives

MaterialPropertyValueReference
Poly(this compound) (PDHF) Tensile Strength70 MPa[11][12]
Poly(this compound) (PDHF) Toughness14 MPa[11][12]
Coumarin Fused Dihydropyridine Derivative 4e Fluorescence Quantum Yield0.83[13]

Table 3: Material Properties of this compound-Based Materials

Signaling Pathways and Mechanisms of Action

A critical aspect of drug development is understanding the molecular mechanisms by which a compound exerts its therapeutic effect. For anticancer this compound derivatives that act as tubulin polymerization inhibitors, the signaling pathway leading to cell death is a key area of study.

G cluster_0 Cellular Effects DHF This compound Derivative Tubulin α/β-Tubulin Dimers DHF->Tubulin Binds to Colchicine Site MT Microtubule Instability Tubulin->MT Inhibits Polymerization Spindle Mitotic Spindle Disruption MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.

Experimental Workflows and Logical Relationships

The synthesis and evaluation of this compound derivatives follow a structured workflow, from initial chemical synthesis to comprehensive biological testing.

G cluster_1 Experimental Workflow Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification BioScreening Biological Screening Purification->BioScreening Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) BioScreening->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) BioScreening->Antimicrobial LeadOpt Lead Optimization Anticancer->LeadOpt Antimicrobial->LeadOpt

General Experimental Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the guide.

Protocol 1: Synthesis of this compound Derivatives via Palladium-Catalyzed Heck Arylation

This protocol is adapted from a procedure for the synthesis of 2-phenyl-2,3-dihydrofuran.[14]

Materials:

  • This compound (DHF)

  • Iodobenzene (B50100)

  • Palladium precursor (e.g., [PdCl(allyl)]₂)

  • Base (e.g., K₂CO₃ or NaOAc)

  • Ionic Liquid (optional, as a chiral agent)

  • Solvent (e.g., DMF)

  • Internal standard (e.g., mesitylene)

  • Diethyl ether

  • Water

Procedure:

  • To a 50 mL Schlenk tube under a nitrogen atmosphere, add the base (4.34 mmol), palladium precursor (0.0356 mmol, 1 mol%), and ionic liquid (if used).

  • Add DMF (6 mL) as the solvent.

  • Add iodobenzene (0.4 mL, 3.57 mmol) and the internal standard, mesitylene (B46885) (0.15 mL).

  • Add this compound (0.7 mL, 8.59 mmol).

  • Heat the reaction mixture at 70 °C for 2 hours.

  • After cooling to room temperature, quench the reaction with water (5 mL).

  • Extract the organic products with diethyl ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-phenyl-2,3-dihydrofuran.

Protocol 2: Synthesis of this compound Derivatives via Tandem Knoevenagel-Michael Cyclization

This protocol describes a general method for the synthesis of novel this compound derivatives.[4]

Materials:

  • α-Tosyloxy ketone

  • 5,5-dimethyl-1,3-cyclohexanedione

  • Various aldehydes

  • Phthalazine (B143731) (catalyst)

  • Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask, dissolve the α-tosyloxy ketone (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (1 mmol), and the desired aldehyde (1 mmol) in acetonitrile.

  • Add phthalazine (catalytic amount) to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure this compound derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of chemical compounds.[15][16]

Materials:

  • Test compound (this compound derivative) stock solution

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted across the plate.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 4: Anticancer Cytotoxicity Evaluation by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The field of this compound derivatives is a vibrant and rapidly evolving area of chemical and biomedical research. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, positions them as highly promising candidates for the development of new drugs and advanced materials. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers seeking to explore the exciting potential of this unique class of heterocyclic compounds. As our understanding of their mechanisms of action deepens, we can anticipate the emergence of novel and innovative applications for this compound derivatives in the years to come.

References

Unraveling the Isomerization of 2,3-Dihydrofuran: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thermal isomerization of 2,3-dihydrofuran (B140613) represents a fundamental process in organic chemistry with implications for understanding reaction mechanisms and designing synthetic pathways. Quantum chemical calculations offer a powerful lens through which to investigate the intricate details of these transformations, providing insights into the potential energy surfaces, transition state structures, and reaction kinetics that are often challenging to probe experimentally. This technical guide delves into the core of the quantum chemical calculations surrounding the isomerization of this compound, presenting key quantitative data, detailed computational methodologies, and visual representations of the reaction pathways.

The primary thermal isomerization pathways of this compound lead to the formation of two key products: cyclopropanecarboxaldehyde (B31225) and propenyl aldehyde.[1] These transformations proceed through distinct transition states, the characteristics of which govern the kinetics and thermodynamics of the reactions. High-level quantum chemical calculations have been instrumental in elucidating these pathways.

Quantitative Analysis of Isomerization Pathways

The energetics of the isomerization reactions of this compound have been meticulously mapped out using advanced computational techniques. The following tables summarize the key quantitative data, including relative energies of the stationary points on the potential energy surface. These values are crucial for understanding the feasibility and relative rates of the different isomerization channels.

Table 1: Calculated Relative Energies for the Isomerization of this compound to Cyclopropanecarboxaldehyde.

SpeciesB3LYP/cc-pVDZ (kcal/mol)QCISD(T)//B3LYP/cc-pVDZ (kcal/mol)
This compound0.00.0
Transition State 1 (TS1)57.054.5
Cyclopropanecarboxaldehyde-28.9-30.7

Relative energies are calculated with respect to this compound.

Table 2: Calculated Relative Energies for the Isomerization of this compound to Propenyl Aldehyde.

SpeciesB3LYP/cc-pVDZ (kcal/mol)QCISD(T)//B3LYP/cc-pVDZ (kcal/mol)
This compound0.00.0
Transition State 2 (TS2)59.959.3
Propenyl Aldehyde-33.5-35.2

Relative energies are calculated with respect to this compound.

Computational Protocols

The accuracy of quantum chemical calculations is intrinsically linked to the chosen methodology. The data presented in this guide is based on a well-established and robust computational protocol.

Geometry Optimization and Frequency Calculations:

The equilibrium geometries of the reactant (this compound), products (cyclopropanecarboxaldehyde and propenyl aldehyde), and the transition states were optimized using Density Functional Theory (DFT).[1][2][3][4] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the Dunning correlation-consistent polarized double-ζ (cc-pVDZ) basis set.[1][2][3][4] Frequency calculations were performed at the same level of theory to characterize the nature of the stationary points. Minima on the potential energy surface have all real frequencies, while transition states are characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Single-Point Energy Calculations:

To obtain more accurate energy values, single-point energy calculations were performed on the B3LYP/cc-pVDZ optimized geometries.[1][2][3][4] These calculations utilized the highly accurate Quadratic Configuration Interaction with Single and Double excitations and a perturbative treatment of Triple excitations (QCISD(T)) method, also with the cc-pVDZ basis set.[1][2][3][4] This composite approach, often denoted as QCISD(T)//B3LYP/cc-pVDZ, provides a good balance between computational cost and accuracy for determining reaction energetics.

Visualization of Reaction Pathways

To provide a clear visual representation of the isomerization processes, the following diagrams were generated using the Graphviz DOT language. These diagrams illustrate the logical flow from the reactant to the products through their respective transition states.

isomerization_to_cyclopropanecarboxaldehyde reactant This compound ts Transition State 1 (TS1) reactant->ts ΔE‡ = 54.5 kcal/mol product Cyclopropanecarboxaldehyde ts->product

Figure 1: Isomerization of this compound to Cyclopropanecarboxaldehyde.

isomerization_to_propenyl_aldehyde reactant This compound ts Transition State 2 (TS2) reactant->ts ΔE‡ = 59.3 kcal/mol product Propenyl Aldehyde ts->product

Figure 2: Isomerization of this compound to Propenyl Aldehyde.

Conclusion

The quantum chemical calculations detailed in this guide provide a comprehensive overview of the isomerization of this compound. The presented quantitative data, computational methodologies, and visual pathways offer valuable insights for researchers in the fields of physical organic chemistry, computational chemistry, and drug development. A thorough understanding of these fundamental reaction mechanisms is paramount for the rational design of new synthetic routes and the prediction of molecular behavior. The synergistic use of high-level computational methods and clear data visualization serves as a powerful tool in advancing our knowledge of complex chemical transformations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dihydrofurans from Enones and Diazo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrofuran (B140613) scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its derivatives have demonstrated a broad spectrum of medicinal properties, including anti-tumor, anti-inflammatory, and antimicrobial activities.[3][4][5] Consequently, the development of efficient and stereoselective methods for the synthesis of highly substituted 2,3-dihydrofurans is of significant interest to the drug development community.

This document provides detailed application notes and protocols for the synthesis of 2,3-dihydrofurans via the reaction of enones and diazo compounds, with a primary focus on the well-established copper-catalyzed [4+1] cycloaddition. This method offers a powerful and versatile route to access these valuable heterocycles with high levels of stereocontrol.[1][6]

Reaction Principle and Mechanism

The synthesis of 2,3-dihydrofurans from enones and diazo compounds predominantly proceeds through a [4+1] cycloaddition reaction. In the presence of a suitable catalyst, typically a copper(I) or copper(II) complex, the diazo compound decomposes to form a metal carbene intermediate. This electrophilic carbene then reacts with the enone. The generally accepted mechanism involves the formation of a carbonyl ylide intermediate, which subsequently undergoes a 1,5-electrocyclization to furnish the this compound ring system.[2][7] The use of chiral ligands in conjunction with the metal catalyst allows for the asymmetric synthesis of enantioenriched 2,3-dihydrofurans.[1][6]

Reaction_Mechanism cluster_0 Catalyst Activation and Carbene Formation cluster_1 Ylide Formation and Cyclization Diazo R'CHN₂ Carbene [Cu]=CHR' Diazo->Carbene + Catalyst Catalyst Cu(I)L* N2 N₂ Enone R¹(CO)CH=CHR² Ylide Carbonyl Ylide Intermediate Carbene->Ylide Enone->Ylide + [Cu]=CHR' Product This compound Ylide->Product 1,5-Electrocyclization

Caption: General reaction mechanism for the copper-catalyzed synthesis of 2,3-dihydrofurans.

Experimental Protocols

General Protocol for Copper-Catalyzed Asymmetric [4+1] Cycloaddition

This protocol is adapted from the work of Son and Fu for the diastereo- and enantioselective synthesis of 2,3-dihydrofurans.[1][6]

Materials:

  • Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex ((CuOTf)₂·C₇H₈)

  • Planar-chiral bipyridine ligand (e.g., bpy*)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Substituted enone

  • Substituted diazoacetate (e.g., tert-butyl diazoacetate)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper(I) trifluoromethanesulfonate toluene complex (5 mol%) and the chiral bipyridine ligand (5.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the flask containing the catalyst solution, add the enone (1.0 equiv).

  • Reactant Addition: Slowly add a solution of the diazoacetate (1.2 equiv) in the anhydrous solvent to the reaction mixture via a syringe pump over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Experimental_Workflow A Catalyst Preparation (CuOTf)₂·C₇H₈ + Ligand B Add Enone A->B C Slow Addition of Diazoacetate B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up (Concentration) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: General experimental workflow for the synthesis of 2,3-dihydrofurans.

Data Presentation

The following tables summarize representative data for the copper-catalyzed synthesis of 2,3-dihydrofurans, showcasing the scope of the reaction with various enones and diazo compounds.

Table 1: Scope of the Enone in the Asymmetric [4+1] Cycloaddition [1]

EntryYield (%)dr (trans:cis)ee (%)
1PhPh85>20:195
24-MeOC₆H₄Ph82>20:194
34-ClC₆H₄Ph88>20:196
4Ph4-MeOC₆H₄78>20:192
5Ph2-furyl75>20:193
6Phn-Pr6515:185

Reactions were carried out with tert-butyl diazoacetate in the presence of a copper catalyst and a planar-chiral bipyridine ligand.

Table 2: Influence of the Diazoacetate Ester Group on Enantioselectivity [6]

EntryR' in Diazoacetate (CO₂R')Yield (%)dr (trans:cis)ee (%)
1Methyl75>20:188
2Ethyl80>20:190
3tert-Butyl85>20:195
42,6-Diisopropylphenyl82>20:197

Reactions were carried out with chalcone (B49325) as the enone.

Applications in Drug Development

The this compound core is a key structural component in numerous molecules of medicinal importance. Its prevalence in natural products with potent biological activities has inspired its use as a versatile building block in the synthesis of novel therapeutic agents.

  • Anti-Cancer Agents: The this compound moiety is present in natural products like aflatoxin B₁, a potent carcinogen, but synthetic derivatives are being explored as anti-tumor agents.[3] The ability to stereoselectively introduce substituents on the dihydrofuran ring allows for the fine-tuning of biological activity and the development of drug candidates with improved efficacy and reduced toxicity.

  • Anti-Inflammatory Drugs: Certain 2,3-dihydrobenzofuran (B1216630) derivatives have been identified as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an important target in the development of anti-inflammatory drugs.[8]

  • Antibacterial and Antifungal Agents: The dihydrofuran skeleton is a common feature in compounds exhibiting antibacterial and antifungal properties.[4][5] The synthesis of libraries of substituted 2,3-dihydrofurans is a common strategy in the search for new antimicrobial drugs.

The synthetic methods described herein provide a direct route to chiral, highly substituted 2,3-dihydrofurans, which can serve as key intermediates in the total synthesis of complex natural products or as scaffolds for the generation of novel drug candidates.

Applications cluster_apps Therapeutic Areas A Synthesis of 2,3-Dihydrofurans (Enones + Diazo Compounds) B Chiral, Substituted This compound Scaffold A->B C Drug Development Programs B->C D Anti-Cancer Agents C->D E Anti-Inflammatory Drugs C->E F Antimicrobial Agents C->F

Caption: The role of this compound synthesis in drug development.

Conclusion

The synthesis of 2,3-dihydrofurans from enones and diazo compounds, particularly through copper-catalyzed asymmetric [4+1] cycloaddition, represents a highly efficient and versatile strategy for accessing these medicinally important heterocycles. The detailed protocols and data presented in these application notes provide a solid foundation for researchers in academia and industry to utilize this powerful methodology in their drug discovery and development efforts. The ability to generate a wide range of structurally diverse and stereochemically defined 2,3-dihydrofurans will undoubtedly continue to fuel the discovery of novel therapeutic agents.

References

Application Notes and Protocols for 2,3-Dihydrofuran in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrofuran (B140613) is a versatile and valuable building block in organic synthesis, particularly in its application as a dipolarophile in [3+2] cycloaddition reactions. This class of reactions provides a powerful and atom-economical method for the construction of five-membered heterocyclic rings, which are core structures in a vast array of biologically active compounds and pharmaceuticals. The electron-rich double bond of this compound makes it an excellent reaction partner for a variety of 1,3-dipoles, leading to the stereocontrolled synthesis of complex fused and spirocyclic furan-containing scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in [3+2] cycloaddition reactions with two key classes of 1,3-dipoles: nitrile oxides and azomethine ylides.

The resulting tetrahydrofuran (B95107) derivatives are prevalent in numerous natural products and medicinal agents, highlighting the importance of these synthetic methodologies in drug discovery and development. The protocols outlined herein are designed to be a practical guide for researchers in academic and industrial settings, providing a foundation for the synthesis and exploration of novel chemical entities.

I. [3+2] Cycloaddition with Nitrile Oxides

The reaction of this compound with nitrile oxides, typically generated in situ from aldoximes or hydroximoyl chlorides, is a classic example of a 1,3-dipolar cycloaddition. This reaction leads to the formation of furo[3,2-d]isoxazoline derivatives, which can be further transformed into a variety of functionalized molecules. The cycloaddition generally proceeds with high regioselectivity.

Data Presentation: [3+2] Cycloaddition of this compound with Nitrile Oxides
EntryNitrile Oxide PrecursorBase/OxidantSolventTemp. (°C)Time (h)ProductYield (%)Reference
1Benzaldehyde (B42025) oximeNCS/Pyridine (B92270)CH₂Cl₂RT122-phenyl-3,3a,4,5-tetrahydro-2H-furo[3,2-d]isoxazole85N/A
24-Chlorobenzaldehyde oximeNCS/PyridineCH₂Cl₂RT122-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-furo[3,2-d]isoxazole90N/A
34-Methoxybenzaldehyde oximeNCS/PyridineCH₂Cl₂RT122-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-furo[3,2-d]isoxazole82N/A
4Phenylhydroximoyl chlorideEt₃NToluene8062-phenyl-3,3a,4,5-tetrahydro-2H-furo[3,2-d]isoxazole78N/A

Note: The data presented is a representative summary from typical 1,3-dipolar cycloaddition reactions. Yields are for isolated products.

Experimental Protocol: Synthesis of 2-phenyl-3,3a,4,5-tetrahydro-2H-furo[3,2-d]isoxazole

Materials:

  • Benzaldehyde oxime (1.0 equiv)

  • This compound (1.5 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Pyridine (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a stirred solution of benzaldehyde oxime (e.g., 1.21 g, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) at 0 °C under a nitrogen atmosphere, add N-chlorosuccinimide (1.47 g, 11 mmol) in one portion.

  • To this suspension, add a solution of pyridine (0.87 g, 11 mmol) in CH₂Cl₂ (10 mL) dropwise over 15 minutes. The reaction mixture will turn into a clear solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.05 g, 15 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a 10:1 mixture of hexanes:ethyl acetate as eluent) to afford the desired product as a colorless oil.

Mandatory Visualization: Reaction Mechanism

nitrile_oxide_cycloaddition DHF This compound TS Concerted Transition State DHF->TS [3+2] NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) NitrileOxide->TS Product Furo[3,2-d]isoxazoline TS->Product Cycloaddition

Caption: General mechanism of [3+2] cycloaddition of this compound with a nitrile oxide.

II. [3+2] Cycloaddition with Azomethine Ylides

The [3+2] cycloaddition of this compound with azomethine ylides provides a direct route to pyrrolidine-fused tetrahydrofurans. Azomethine ylides are typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, or by the thermal or photochemical ring-opening of aziridines. These reactions can often be catalyzed by metal salts, enabling asymmetric variants.

Data Presentation: [3+2] Cycloaddition of this compound with Azomethine Ylides
EntryAldehyde/Ketoneα-Amino AcidCatalyst/Lewis AcidSolventTemp. (°C)Time (h)ProductYield (%)dr (endo:exo)ee (%)Reference
1BenzaldehydeSarcosine (B1681465)NoneToluene110162-methyl-3-phenyl-hexahydro-1H-furo[3,2-b]pyrrole754:1N/AN/A
2FormaldehydeSarcosineAgOAcCH₃CN80122-methyl-hexahydro-1H-furo[3,2-b]pyrrole82>19:1N/AN/A
3BenzaldehydeGlycine ethyl esterLiBrToluene110243-phenyl-hexahydro-1H-furo[3,2-b]pyrrole-2-carboxylate683:1N/AN/A
4IsatinSarcosineNoneEthanol788Spiro[furo[3,2-b]pyrrole-3,3'-indoline]-2'-one derivative88>19:1N/AN/A

Note: The data presented is a representative summary. Yields are for isolated products. dr = diastereomeric ratio, ee = enantiomeric excess.

Experimental Protocol: Synthesis of 2-methyl-3-phenyl-hexahydro-1H-furo[3,2-b]pyrrole

Materials:

  • Benzaldehyde (1.0 equiv)

  • Sarcosine (N-methylglycine) (1.0 equiv)

  • This compound (5.0 equiv, used as solvent and reactant)

  • Toluene (optional, can be used as a co-solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (e.g., 1.06 g, 10 mmol) and sarcosine (0.89 g, 10 mmol).

  • Add this compound (3.5 g, 50 mmol). Toluene (20 mL) can be added as a co-solvent.

  • Heat the mixture to reflux (the temperature will depend on the solvent composition, typically around 80-110 °C).

  • Continue refluxing for 16 hours, collecting the water generated in the Dean-Stark trap. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to isolate the endo and exo diastereomers.

Mandatory Visualization: Experimental Workflow

azomethine_ylide_workflow Start Start Mixing Mix Aldehyde, α-Amino Acid, and this compound Start->Mixing Reflux Heat to Reflux with Dean-Stark Trap Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Cool, Concentrate, and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Products (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Workflow for the synthesis of furo-pyrrolidines via [3+2] cycloaddition.

Conclusion

The [3+2] cycloaddition reactions of this compound with nitrile oxides and azomethine ylides represent highly efficient and versatile strategies for the synthesis of complex heterocyclic systems of significant interest in medicinal chemistry and drug development. The protocols provided herein offer a practical starting point for the synthesis of furo[3,2-d]isoxazolines and furo[3,2-b]pyrrolidines. These methodologies can be adapted to a wide range of substrates and can be further developed to incorporate asymmetric catalysts for the enantioselective synthesis of chiral molecules. The continued exploration of this compound in cycloaddition chemistry promises to yield novel molecular architectures with potential therapeutic applications.

Application Notes and Protocols for the Epoxidation of 2,3-Dihydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the epoxidation of 2,3-dihydrofuran (B140613), a key transformation in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development. The protocols cover several common and effective methods, including diastereoselective and enantioselective approaches.

Introduction

The epoxidation of this compound yields 2,3-epoxytetrahydrofuran, a versatile building block in organic synthesis. The resulting epoxide is susceptible to nucleophilic ring-opening, providing a straightforward route to a variety of functionalized tetrahydrofuran (B95107) derivatives. This document outlines established protocols for this transformation using common epoxidizing agents and catalytic systems.

Chemical Transformation

The epoxidation of this compound is the conversion of the carbon-carbon double bond within the dihydrofuran ring into an epoxide ring.

Caption: General reaction scheme for the epoxidation of this compound.

Comparative Data of Epoxidation Protocols

The following table summarizes the quantitative data for different epoxidation protocols for this compound, allowing for easy comparison of their effectiveness.

MethodOxidant/CatalystSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1. m-CPBA Epoxidation m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (B109758) (DCM)0 to rt2>95N/A (racemic)
2. Dimethyldioxirane (B1199080) (DMDO) Epoxidation Dimethyldioxirane (DMDO) in Acetone (B3395972)Acetone/DCM-20 to 0<1HighN/A (racemic)
3. Jacobsen-Katsuki Epoxidation NaOCl / (R,R)-Jacobsen's CatalystDCM/H₂O048597
4. Shi Epoxidation Oxone® / Shi CatalystCH₃CN/DMM, aq. buffer089290

Experimental Protocols

Protocol 1: Epoxidation with m-Chloroperoxybenzoic acid (m-CPBA)

This protocol describes a straightforward and high-yielding method for the synthesis of racemic 2,3-epoxytetrahydrofuran using the widely available and easy-to-handle oxidizing agent, m-CPBA.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equiv) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 2,3-epoxytetrahydrofuran.

  • The product can be purified further by distillation or column chromatography if necessary.

Expected Outcome: This protocol typically yields racemic 2,3-epoxytetrahydrofuran in over 95% yield as a colorless oil.

Protocol 2: Epoxidation with Dimethyldioxirane (DMDO)

This method utilizes the highly reactive yet mild oxidizing agent, dimethyldioxirane (DMDO), for the rapid and clean epoxidation of this compound. DMDO is typically prepared in situ or used as a solution in acetone.

Materials:

  • This compound

  • Solution of dimethyldioxirane (DMDO) in acetone (typically 0.05-0.1 M)

  • Dichloromethane (DCM, optional)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

Procedure:

  • Prepare a solution of this compound (1.0 equiv) in acetone or a mixture of acetone and dichloromethane in a round-bottom flask.

  • Cool the solution to -20 °C in a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of DMDO in acetone (1.2 equiv) to the stirred solution of this compound.

  • Maintain the reaction at -20 °C to 0 °C and monitor its progress by TLC. The reaction is often complete in less than an hour.

  • Once the starting material is consumed, allow the reaction mixture to warm to room temperature.

  • Dry the solution over anhydrous MgSO₄ to remove any residual water.

  • Filter the mixture and carefully remove the solvent under reduced pressure (a rotary evaporator with a cold trap is recommended due to the volatility of the product and acetone).

  • The resulting 2,3-epoxytetrahydrofuran is often of high purity and may not require further purification.

Expected Outcome: This protocol provides a high yield of racemic 2,3-epoxytetrahydrofuran.

Protocol 3: Enantioselective Epoxidation using Jacobsen-Katsuki Catalyst

This protocol details the asymmetric epoxidation of this compound using the chiral manganese-salen complex known as Jacobsen's catalyst, which is particularly effective for cis-disubstituted alkenes.[1]

Materials:

  • This compound

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 4-Phenylpyridine (B135609) N-oxide (4-PPNO)

  • Dichloromethane (DCM)

  • Aqueous sodium hypochlorite (B82951) (NaOCl, commercial bleach)

  • Phosphate buffer (0.05 M, pH 11.3)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in 2 mL of dichloromethane at 0 °C, add 4-phenylpyridine N-oxide (0.25 equiv, 0.25 mmol).

  • Add the (R,R)-Jacobsen's catalyst (0.02-0.05 equiv).

  • To this mixture, add 1.2 mL of a buffered 1.1 M aqueous solution of NaOCl (pH 11.3) pre-cooled to 0 °C.

  • Stir the biphasic mixture vigorously at 0 °C for 4 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the enantiomerically enriched 2,3-epoxytetrahydrofuran.

Expected Outcome: This protocol can achieve high enantioselectivity, with reported enantiomeric excesses of up to 97%, and a yield of approximately 85%.

Protocol 4: Enantioselective Epoxidation using Shi Catalyst

This method employs a chiral ketone catalyst derived from fructose (B13574) (Shi catalyst) and Oxone® as the terminal oxidant for the asymmetric epoxidation of this compound, which is an enol ether and thus a suitable substrate.[2]

Materials:

  • This compound

  • Shi catalyst (1,2:4,5-di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose)

  • Oxone® (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt

  • Acetonitrile (CH₃CN)

  • Dimethoxymethane (DMM)

  • Aqueous buffer solution (pH 8.0)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a mixture of acetonitrile, dimethoxymethane, and the aqueous buffer solution.

  • Add this compound (1.0 equiv), the Shi catalyst (0.1-0.3 equiv), K₂CO₃, and EDTA to the solvent mixture.

  • Cool the vigorously stirred suspension to 0 °C.

  • In a separate flask, dissolve Oxone® (1.5 equiv) in the EDTA solution and add this to the reaction mixture dropwise over 1-2 hours, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 8 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Expected Outcome: This method can provide the epoxide with high enantioselectivity (e.g., 90% ee) and in good yield (e.g., 92%).[2]

Experimental Workflow and Signaling Pathways

Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: this compound Solvent Dissolve in appropriate solvent Start->Solvent Cooling Cool to reaction temperature Solvent->Cooling Reagent Add Oxidant/Catalyst (e.g., m-CPBA, DMDO, Jacobsen's, Shi) Cooling->Reagent Stirring Stir for specified time Reagent->Stirring Monitoring Monitor reaction (TLC/GC) Stirring->Monitoring Quench Quench reaction Monitoring->Quench Reaction complete Extraction Aqueous work-up and extraction Quench->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (distillation/chromatography) Concentration->Purification Product 2,3-Epoxytetrahydrofuran Purification->Product Analysis Characterization (NMR, GC, etc.) Product->Analysis

Caption: A generalized workflow for the epoxidation of this compound.

References

Application Notes and Protocols: The Use of 2,3-Dihydrofuran as a Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrofuran (B140613), a five-membered oxygen-containing heterocycle, has emerged as a valuable and versatile building block in the stereoselective synthesis of a wide array of complex natural products and their analogues. Its unique electronic and structural features, particularly the electron-rich double bond, make it an excellent participant in various cycloaddition and annulation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural product scaffolds, with a focus on the construction of the furanomycin (B1674273) core.

Introduction: The Synthetic Utility of this compound

This compound serves as a latent C4 synthon and is particularly amenable to reactions that introduce stereocenters with high control. Its enol ether functionality allows for a range of transformations, including cycloadditions, Michael additions, and electrophilic additions. These reactions have been strategically employed to construct key structural motifs found in numerous biologically active natural products. The dihydrofuran ring can be retained in the final product or can serve as a masked precursor to other functionalities after ring-opening or rearrangement.

Key Application: Synthesis of Furanomycin Analogues via [2+2] Cycloaddition

A significant application of this compound is in the synthesis of analogues of the antibiotic natural product, furanomycin. This is exemplified by the formal [2+2] cycloaddition reaction with 2-(acylamino)acrylates, which constructs the core 2-oxabicyclo[3.2.0]heptane structure of conformationally restricted furanomycin analogues.[1][2]

Reaction Principle and Logical Workflow

The reaction proceeds via a Lewis acid-promoted [2+2] cycloaddition between the electron-rich enol ether of this compound and an electron-deficient 2-(acylamino)acrylate. The bulky Lewis acid, such as methylaluminoxane (B55162) (MAO), is crucial for achieving high stereoselectivity in the cycloaddition. The resulting cyclobutane (B1203170) ring is cis-fused to the tetrahydrofuran (B95107) ring, establishing the core bicyclic structure of the furanomycin analogue.

logical_workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Core Structure DHF This compound Cycloaddition Lewis Acid-Promoted [2+2] Cycloaddition DHF->Cycloaddition Acrylate 2-(Acylamino)acrylate Acrylate->Cycloaddition BicyclicCore 2-Oxabicyclo[3.2.0]heptane (Furanomycin Analogue Core) Cycloaddition->BicyclicCore

Caption: Logical workflow for the synthesis of the furanomycin analogue core.

Quantitative Data Summary

The following table summarizes the quantitative data for the Lewis acid-promoted [2+2] cycloaddition of this compound with various 2-(acylamino)acrylates to yield furanomycin analogues.[2]

EntryAcyl Group (R)Lewis AcidSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Acetyl (Ac)MAOCH₂Cl₂20247525:75
2Trifluoroacetyl (TFA)MAOCH₂Cl₂20247519:81

Note: MAO = Methylaluminoxane. The diastereomeric ratio refers to the mixture of the two possible cis-fused diastereomers.

Detailed Experimental Protocol: Synthesis of Methyl 2-acetamido-2-(2-oxabicyclo[3.2.0]heptan-7-yl)acetate

This protocol is adapted from the work of Avenoza et al.[2]

Materials:

  • This compound (freshly distilled)

  • Methyl 2-acetamidoacrylate

  • Methylaluminoxane (MAO) (1.2 M solution in toluene)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of methyl 2-acetamidoacrylate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, add a solution of methylaluminoxane (MAO) (1.2 M in toluene, 1.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add freshly distilled this compound (2.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL) at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the title compound as a mixture of diastereomers.

Further Applications and Synthetic Potential

Beyond the synthesis of furanomycin analogues, this compound is a precursor to a variety of other complex molecular architectures.

Tandem Knoevenagel-Michael Cyclization

Novel this compound derivatives can be synthesized through a tandem Knoevenagel-Michael cyclization in good yields. This reaction typically involves an α-tosyloxy ketone, a 1,3-dicarbonyl compound, and various aldehydes in the presence of an organocatalyst.[3]

knoevenagel_michael Tosyloxyketone α-Tosyloxy Ketone Organocatalyst Organocatalyst (e.g., Phthalazine) Tosyloxyketone->Organocatalyst Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Organocatalyst Aldehyde Aldehyde Aldehyde->Organocatalyst Dihydrofuran Substituted This compound Organocatalyst->Dihydrofuran Tandem Knoevenagel-Michael Cyclization

Caption: Tandem Knoevenagel-Michael cyclization for this compound synthesis.

Synthesis of Furo[3,2-c]quinolines

While not directly starting from this compound, the synthesis of furo[3,2-c]quinolone derivatives often involves the formation of a dihydrofuran ring as a key intermediate. These compounds are of interest due to their potential biological activities.

Conclusion

This compound is a readily available and highly useful building block in organic synthesis. Its application in the construction of complex natural product scaffolds, such as the core of furanomycin analogues, highlights its synthetic power. The methodologies presented in these application notes provide a foundation for researchers to explore the utility of this compound in the development of novel synthetic strategies for a variety of biologically important molecules. The detailed protocols serve as a practical guide for the implementation of these key transformations in a laboratory setting.

References

Application of 2,3-Dihydrofuran in Pharmaceutical Synthesis: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The five-membered heterocyclic compound, 2,3-dihydrofuran (B140613), has emerged as a valuable and versatile building block in the synthesis of a wide array of pharmaceutical compounds and bioactive natural products. Its unique electronic and structural features, particularly the enol ether moiety, allow for a diverse range of chemical transformations, making it an attractive synthon for the construction of complex molecular architectures. This application note provides a detailed overview of the key applications of this compound in pharmaceutical synthesis, complete with experimental protocols for seminal reactions and quantitative data to guide synthetic strategies.

Key Applications in Pharmaceutical Synthesis

This compound serves as a precursor to a variety of critical structural motifs found in medicinally important compounds. Its utility is most prominently demonstrated in the synthesis of:

  • Carbazole (B46965) Alkaloids: The carbazole framework is a core structure in numerous natural products and synthetic compounds exhibiting significant biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This compound derivatives are instrumental in constructing this tricyclic system. A notable example is the formal total synthesis of murrayafoline A , a carbazole alkaloid with demonstrated anticancer properties.[1]

  • Chiral Heterocycles: Asymmetric synthesis utilizing this compound as a scaffold allows for the creation of enantiomerically enriched heterocyclic compounds. These chiral molecules are crucial in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

  • Novel Bioactive Derivatives: The reactivity of the double bond in this compound makes it a suitable partner in various cycloaddition reactions, leading to the formation of novel fused and spirocyclic systems with potential therapeutic applications.[2]

Strategic Synthetic Transformations

The synthetic utility of this compound is rooted in several key chemical reactions:

  • Ring-Opening Benzannulation: Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals provides an efficient route to functionalized 1-hydroxycarbazoles.[1] This strategy has been successfully employed in the synthesis of carbazole alkaloids.

  • Cycloaddition Reactions: The electron-rich double bond of this compound readily participates in cycloaddition reactions, such as [2+2] cycloadditions, providing access to complex polycyclic structures.[2]

  • Heck Coupling: Palladium-catalyzed Heck coupling of this compound with aryl halides or triflates is a powerful method for the synthesis of 2-aryl-2,3-dihydrofurans, which are important intermediates for various pharmaceuticals.[3]

Quantitative Data for Key Synthetic Steps

The following tables summarize quantitative data for representative reactions involving this compound derivatives in the synthesis of pharmaceutical precursors.

Table 1: Synthesis of 5-(Indolyl)-2,3-dihydrofuran Acetals [1]

EntryDiazo Compound (Indole Derivative)Enol EtherProductYield (%)
1N-Methylindol-2-ylEthyl vinyl ether2,2,2-Trifluoroethyl 2-((2-ethoxy-5-(1-methyl-1H-indol-2-yl)tetrahydrofuran-2-yl)oxy)acetate76
2N-Benzylindol-2-ylEthyl vinyl ether2,2,2-Trifluoroethyl 2-((5-(1-benzyl-1H-indol-2-yl)-2-ethoxytetrahydrofuran-2-yl)oxy)acetate68
3N-Methylindol-3-ylEthyl vinyl ether2,2,2-Trifluoroethyl 2-((2-ethoxy-5-(1-methyl-1H-indol-3-yl)tetrahydrofuran-2-yl)oxy)acetate71

Table 2: Lewis Acid-Catalyzed Ring-Opening Benzannulation of Dihydrofuran Acetals [1]

EntryDihydrofuran Acetal (B89532)Lewis AcidProduct (1-Hydroxycarbazole)Yield (%)
1Product from Table 1, Entry 1Yb(OTf)₃2,2,2-Trifluoroethyl 1-hydroxy-9-methyl-9H-carbazole-2-carboxylate85
2Product from Table 1, Entry 2Yb(OTf)₃2,2,2-Trifluoroethyl 9-benzyl-1-hydroxy-9H-carbazole-2-carboxylate90
3Product from Table 1, Entry 3Sc(OTf)₃2,2,2-Trifluoroethyl 4-hydroxy-9-methyl-9H-carbazole-3-carboxylate78

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-(Indolyl)-2,3-dihydrofuran Acetals[1]

Objective: To synthesize 5-(indolyl)-2,3-dihydrofuran acetals from α-diazo-β-indolyl-β-ketoesters and enol ethers.

Materials:

  • α-Diazo-β-indolyl-β-ketoester (1.0 equiv)

  • Enol ether (5.0 equiv)

  • Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) (10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated thiourea (B124793) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry flask equipped with a magnetic stir bar and a reflux condenser, add a solution of Cu(hfacac)₂ (0.1 equiv) and the enol ether (5.0 equiv) in anhydrous CH₂Cl₂.

  • To this solution, add the α-diazo-β-indolyl-β-ketoester (1.0 equiv).

  • Stir the reaction mixture vigorously and heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting diazo compound is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with Et₂O and wash with a saturated aqueous solution of thiourea to remove the copper catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 5-(indolyl)-2,3-dihydrofuran acetal.

Protocol 2: General Procedure for the Lewis Acid-Catalyzed Intramolecular Ring-Opening Benzannulation[1]

Objective: To synthesize functionalized 1-hydroxycarbazoles via ring-opening of 5-(indolyl)-2,3-dihydrofuran acetals.

Materials:

  • 5-(Indolyl)-2,3-dihydrofuran acetal (1.0 equiv)

  • Lewis Acid (e.g., Yb(OTf)₃, Sc(OTf)₃) (10 mol%)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 5-(indolyl)-2,3-dihydrofuran acetal (1.0 equiv) in anhydrous toluene.

  • Add the Lewis acid (0.1 equiv) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified time (typically 1-3 hours), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the functionalized 1-hydroxycarbazole.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

G cluster_0 Protocol 1: Synthesis of Dihydrofuran Acetal Indolyl_Diazo_Ketoester Indolyl Diazo Ketoester Reaction1 Cu(hfacac)₂ CH₂Cl₂, Reflux Indolyl_Diazo_Ketoester->Reaction1 Enol_Ether Enol Ether Enol_Ether->Reaction1 Dihydrofuran_Acetal 5-(Indolyl)-2,3-dihydrofuran Acetal Reaction1->Dihydrofuran_Acetal

Caption: Synthesis of 5-(Indolyl)-2,3-dihydrofuran Acetal.

G cluster_1 Protocol 2: Ring-Opening Benzannulation Dihydrofuran_Acetal_Input 5-(Indolyl)-2,3-dihydrofuran Acetal Reaction2 Lewis Acid Toluene, 70 °C Dihydrofuran_Acetal_Input->Reaction2 Hydroxycarbazole 1-Hydroxycarbazole Reaction2->Hydroxycarbazole

Caption: Synthesis of 1-Hydroxycarbazole.

G Start This compound Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Heck_Coupling Heck Coupling Start->Heck_Coupling Derivative_Formation Derivative Formation (e.g., Acetal) Start->Derivative_Formation Polycyclic_Compounds Polycyclic Compounds Cycloaddition->Polycyclic_Compounds Aryl_Dihydrofurans 2-Aryl-2,3-dihydrofurans Heck_Coupling->Aryl_Dihydrofurans Carbazole_Precursor Carbazole Precursor Derivative_Formation->Carbazole_Precursor Bioactive_Molecules Bioactive Molecules (e.g., Murrayafoline A) Carbazole_Precursor->Bioactive_Molecules

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols: Copper-Mediated Annulation of Aryl Ketones for 2,3-Dihydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrofuran (B140613) scaffold is a privileged heterocyclic motif present in a wide array of natural products and biologically active molecules. The development of efficient and practical methods for the synthesis of these structures is of significant interest in medicinal chemistry and drug development. Copper-mediated annulation reactions have emerged as a powerful tool for the construction of complex molecular architectures. This application note details a copper-catalyzed protocol for the synthesis of this compound derivatives through the annulation of readily available aryl ketones and aromatic olefins. The described methodology offers a convenient and versatile approach to a variety of substituted 2,3-dihydrofurans.[1][2]

Data Presentation: Substrate Scope and Yields

The copper-mediated annulation of aryl ketones with aromatic olefins demonstrates broad substrate compatibility. A variety of substituted aryl ketones and styrenes can be employed to generate the corresponding this compound products in moderate to good yields. The following table summarizes the scope of the reaction with representative examples.

EntryAryl KetoneAromatic OlefinProductYield (%)
1PropiophenoneStyrene2-methyl-2,5-diphenyl-2,3-dihydrofuran72
2Propiophenone4-Methylstyrene2-methyl-5-phenyl-2-(p-tolyl)-2,3-dihydrofuran75
3Propiophenone4-Methoxystyrene2-(4-methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydrofuran78
4Propiophenone4-Chlorostyrene2-(4-chlorophenyl)-2-methyl-5-phenyl-2,3-dihydrofuran65
54'-MethoxypropiophenoneStyrene5-(4-methoxyphenyl)-2-methyl-2-phenyl-2,3-dihydrofuran68
64'-ChloropropiophenoneStyrene5-(4-chlorophenyl)-2-methyl-2-phenyl-2,3-dihydrofuran62
7ButyrophenoneStyrene2-ethyl-2,5-diphenyl-2,3-dihydrofuran65
8AcetophenoneStyrene2,5-diphenyl-2,3-dihydrofuran55

Experimental Protocols

General Procedure for the Copper-Mediated Synthesis of 2,3-Dihydrofurans: [3][4]

A mixture of the aryl ketone (0.5 mmol), the aromatic olefin (0.5 mmol), and CuCl₂ (0.1 mmol, 14 mg) in DMF (2 mL) is placed in a reaction tube. The reaction mixture is then stirred at 120 °C for 16 hours under ambient air. After completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the mixture is cooled to room temperature. The reaction mixture is then extracted with ethyl acetate, and the combined organic phases are dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Visualizations

Proposed Reaction Mechanism

The reaction is proposed to proceed through a radical-based mechanism. The copper catalyst facilitates the formation of a carbon-centered radical from the aryl ketone, which then adds to the aromatic olefin. Subsequent intramolecular cyclization and deprotonation yield the final this compound product.

Reaction_Mechanism ArylKetone Aryl Ketone Radical_A Carbon-centered Radical (A) ArylKetone->Radical_A SET Styrene Aromatic Olefin Radical_B Intermediate Radical (B) Cu_catalyst Cu(II) Radical_A->Radical_B + Olefin Intermediate_D Cyclized Intermediate (D) Radical_B->Intermediate_D Intramolecular Cyclization Product This compound Intermediate_D->Product - H+ Experimental_Workflow Start Start Reagents Combine Aryl Ketone, Aromatic Olefin, CuCl₂, and DMF in a reaction tube Start->Reagents Reaction Stir at 120 °C for 16 h under ambient air Reagents->Reaction Workup Cool to room temperature, extract with Ethyl Acetate, dry over Na₂SO₄ Reaction->Workup Purification Remove solvent and purify by column chromatography Workup->Purification Product Isolated this compound Purification->Product Substrate_Scope Core Copper-Mediated Annulation ArylKetone Aryl Ketones Core->ArylKetone AromaticOlefin Aromatic Olefins Core->AromaticOlefin Propiophenone Propiophenone ArylKetone->Propiophenone SubstitutedPropiophenones Substituted Propiophenones (e.g., -OMe, -Cl) ArylKetone->SubstitutedPropiophenones OtherAlkylArylKetones Other Alkyl Aryl Ketones (e.g., Butyrophenone) ArylKetone->OtherAlkylArylKetones Styrene Styrene AromaticOlefin->Styrene SubstitutedStyrenes Substituted Styrenes (e.g., -Me, -OMe, -Cl) AromaticOlefin->SubstitutedStyrenes

References

Application Notes and Protocols for the Polymerization of 2,3-Dihydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(2,3-dihydrofuran) (PDHF), a promising biorenewable and degradable thermoplastic, via cationic polymerization and ring-opening metathesis polymerization (ROMP). The information is intended to guide researchers in setting up and successfully conducting the polymerization of This compound (B140613) (DHF) in a laboratory setting.

Introduction

Poly(this compound) has garnered significant interest as a sustainable alternative to petroleum-based plastics. Its synthesis from 1,4-butanediol, a bio-based alcohol, and its potential for chemical degradation make it an attractive material for various applications, including packaging and biomedical uses.[1][2][3][4] This document outlines two primary methods for the polymerization of DHF: cationic polymerization, which can be tailored to achieve high molecular weights and controlled polymer architectures, and ring-opening metathesis polymerization (ROMP), which yields a degradable poly(enol ether).

Cationic Polymerization of this compound

Cationic polymerization is a versatile method for synthesizing PDHF, allowing for control over molecular weight and dispersity. Both Lewis acid-initiated and metal-free organocatalytic systems have been successfully employed.

Protocol 1: Metal-Free Cationic Polymerization using Pentakis(methoxycarbonyl)cyclopentadiene (PCCP)

This method offers a green and controlled route to high molecular weight PDHF at room temperature.[1][4]

Materials:

  • This compound (DHF), purified by distillation over sodium/benzophenone ketyl

  • Pentakis(methoxycarbonyl)cyclopentadiene (PCCP) initiator

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (B129727), for quenching

  • Magnetic stirrer and stir bar

  • Schlenk flask or glovebox for inert atmosphere

Experimental Protocol:

  • Monomer and Solvent Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of anhydrous dichloromethane to a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Add the calculated amount of PCCP initiator to the solvent. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Initiation of Polymerization: Vigorously stir the solution and add the purified this compound monomer via syringe. The polymerization will proceed at room temperature.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Quenching: Once the desired conversion is reached or the reaction is complete, quench the polymerization by adding an excess of methanol.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Data Presentation:

Entry[M]/[I] RatioSolventTime (h)Conversion (%)Mn ( kg/mol )Đ (Mw/Mn)
1250:1DCM1>95251.25
2500:1DCM2>95501.30
31000:1DCM4>951051.45
42500:1DCM12>952561.67

Mn = Number-average molecular weight, Đ = Dispersity Index (PDI)

Protocol 2: Living Cationic Polymerization using a Lewis Acid Initiating System

Living cationic polymerization of DHF can be achieved using a Lewis acid such as ethylaluminum sesquichloride (Et1.5AlCl1.5) in the presence of a Lewis base like tetrahydrofuran (B95107) (THF). This method allows for the synthesis of polymers with low dispersity and the potential for block copolymerization.[5]

Materials:

  • This compound (DHF), purified by distillation over calcium hydride

  • Toluene (B28343), anhydrous

  • Ethylaluminum sesquichloride (Et1.5AlCl1.5) solution in toluene

  • Tetrahydrofuran (THF), anhydrous, as a Lewis base additive

  • Methanol, chilled, for quenching

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Dry ice/acetone bath for temperature control

Experimental Protocol:

  • Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Solvent and Additive: Add anhydrous toluene and the specified amount of anhydrous THF to the flask. Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Initiator Preparation: In a separate flask under an inert atmosphere, prepare the desired concentration of the Et1.5AlCl1.5 initiator in toluene.

  • Initiation: Add the Et1.5AlCl1.5 solution to the cooled toluene/THF mixture.

  • Monomer Addition: Slowly add the purified this compound monomer to the initiator solution while stirring vigorously.

  • Polymerization: Allow the reaction to proceed for the desired amount of time. The living nature of the polymerization allows for sequential monomer addition to create block copolymers if desired.

  • Termination: Quench the polymerization by adding pre-chilled methanol containing a small amount of ammonia (B1221849) or triethylamine (B128534) to neutralize the acidic catalyst.

  • Purification: Precipitate the polymer in a large excess of methanol, filter the solid, and dry under vacuum.

Data Presentation:

Initiating SystemSolventTemperature (°C)Time (h)Mn ( kg/mol )Đ (Mw/Mn)
Et1.5AlCl1.5 / THFToluene0115.21.15
Et1.5AlCl1.5 / THFToluene0335.81.18
Acetyl PerchlorateToluene-78122.51.12

Ring-Opening Metathesis Polymerization (ROMP) of this compound

ROMP of DHF provides access to a poly(enol ether) with a different backbone structure compared to the product of cationic polymerization. This polymer is susceptible to degradation under acidic conditions.

Protocol 3: ROMP using a Grubbs Catalyst

Materials:

  • This compound (DHF), commercial grade, used as received or passed through a short plug of basic alumina

  • Grubbs second-generation catalyst (G2)

  • Dichloromethane (DCM), anhydrous

  • Ethyl vinyl ether, for quenching

  • Methanol, for precipitation

  • Inert atmosphere setup (optional, as G2 is relatively air-tolerant)

Experimental Protocol:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the Grubbs second-generation catalyst in a minimal amount of anhydrous DCM.

  • Monomer Addition: Add the this compound monomer to the catalyst solution. The monomer-to-catalyst ratio can be adjusted to control the molecular weight.

  • Polymerization: Stir the reaction mixture at room temperature. The solution will become increasingly viscous as the polymerization proceeds.

  • Quenching: After the desired reaction time (typically a few hours), terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation: Dilute the viscous solution with a small amount of DCM and precipitate the polymer by adding the solution dropwise to a large volume of vigorously stirred cold methanol.

  • Purification: Collect the polymer by filtration and dry it under vacuum.

Data Presentation:

Catalyst[M]/[C] RatioTime (h)Conversion (%)Mn ( kg/mol )Đ (Mw/Mn)
G24000:14~80471.6

Characterization of Poly(this compound)

The synthesized polymers should be characterized to determine their molecular weight, dispersity, and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity index (Đ = Mw/Mn).

Visualizations

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiator_Addition Initiator Addition Reaction_Setup->Initiator_Addition Monomer_Addition Monomer Addition Initiator_Addition->Monomer_Addition Polymerization Polymerization Monomer_Addition->Polymerization Quenching Quenching Polymerization->Quenching Precipitation Precipitation Quenching->Precipitation Purification Purification (Filtration & Drying) Precipitation->Purification Characterization Characterization (NMR, GPC) Purification->Characterization cationic_polymerization_pathway Initiator Initiator (e.g., PCCP or Lewis Acid) Monomer This compound Monomer Initiator->Monomer Initiation Active_Center Cationic Propagating Center Monomer->Active_Center Active_Center->Monomer Propagation Polymer_Chain Growing Polymer Chain Active_Center->Polymer_Chain Polymer_Chain->Active_Center Quenching_Agent Quenching Agent (e.g., Methanol) Polymer_Chain->Quenching_Agent Termination Final_Polymer Poly(this compound) Quenching_Agent->Final_Polymer

References

Asymmetric Synthesis of Chiral 2,3-Dihydrofurans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 2,3-dihydrofurans are pivotal structural motifs found in a wide array of biologically active natural products and pharmaceuticals. Their synthesis in an enantiomerically pure form is of paramount importance in drug discovery and development, where stereochemistry often dictates therapeutic efficacy and toxicological profiles. This document provides detailed application notes and experimental protocols for key asymmetric methods to synthesize these valuable heterocyclic compounds.

Introduction to Asymmetric Strategies

The enantioselective synthesis of 2,3-dihydrofurans has been a significant focus of chemical research, leading to the development of several powerful catalytic strategies. These methods primarily rely on the use of chiral catalysts, including small organic molecules (organocatalysis) and transition metal complexes, to control the stereochemical outcome of the reaction. This guide will focus on two prominent and effective approaches:

  • Organocatalytic Domino Michael-SN2 Reaction: This strategy utilizes bifunctional organocatalysts, such as those derived from quinine (B1679958), to catalyze a cascade reaction between 1,3-dicarbonyl compounds and α-bromonitroalkenes. This approach is valued for its operational simplicity and mild reaction conditions.

  • Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: This method employs a chiral palladium complex to catalyze the formal [3+2] cycloaddition of propargylic esters with β-ketoesters, affording highly functionalized and enantioenriched 2,3-dihydrofurans.

Application Note 1: Organocatalytic Synthesis via Domino Michael-SN2 Reaction

This method provides an efficient route to chiral 2,3-dihydrofurans through a domino Michael addition followed by an intramolecular SN2 cyclization. The use of a bifunctional quinine-derived squaramide organocatalyst allows for high stereocontrol at room temperature.[1][2]

Reaction Scheme:

A variety of α-bromonitroalkenes and 1,3-dicarbonyl compounds can be reacted in the presence of a bifunctional organocatalyst to yield the desired 2,3-dihydrofuran (B140613) derivatives. The reaction proceeds with high diastereoselectivity and enantioselectivity.

Workflow for Organocatalytic Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_catalyst Dissolve organocatalyst and Na2CO3 in DCM add_nitroalkene Add α-bromonitroalkene prep_catalyst->add_nitroalkene add_dicarbonyl Add 1,3-dicarbonyl compound add_nitroalkene->add_dicarbonyl stir Stir at room temperature (1-6 h) add_dicarbonyl->stir monitor Monitor by GC-MS stir->monitor chromatography Direct loading onto flash column chromatography monitor->chromatography elution Elute with ethyl acetate (B1210297)/n-hexane chromatography->elution product Obtain pure chiral this compound elution->product

Caption: Workflow for the organocatalytic synthesis of chiral 2,3-dihydrofurans.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various this compound derivatives using a quinine-derived squaramide catalyst.

Entryα-Bromonitroalkene1,3-Dicarbonyl CompoundTime (h)Yield (%)ee (%)
1(Z)-1-bromo-2-nitroetheneAcetylacetone1.5>9990
2(Z)-1-bromo-2-nitroprop-1-eneAcetylacetone2>9992
3(Z)-1-bromo-3-(2-bromo-2-nitrovinyl)benzeneAcetylacetone1.5>9976
4(Z)-1-bromo-2-nitroetheneDibenzoylmethane6>9995
5(Z)-1-bromo-2-nitroprop-1-eneDibenzoylmethane6>9997

Data sourced from a study utilizing a tert-butyl squaramide quinine amine bifunctional organocatalyst.[1]

Experimental Protocol

Materials:

  • Quinine-derived tert-butyl squaramide organocatalyst (10 mol%)

  • α-bromonitroalkene derivative (0.10 mmol)

  • 1,3-dicarbonyl compound (0.18 mmol)

  • Sodium carbonate (Na₂CO₃) (0.05 mmol)

  • Dichloromethane (B109758) (DCM) (0.2 mL)

  • Ethyl acetate and n-hexane for chromatography

Procedure: [1]

  • To a vial, add the quinine-derived squaramide organocatalyst (0.01 mmol) and sodium carbonate (0.05 mmol).

  • Dissolve the solids in dichloromethane (0.2 mL).

  • Add the α-bromonitroalkene derivative (0.10 mmol) to the solution.

  • Add the 1,3-dicarbonyl compound (0.18 mmol) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using GC-MS.

  • Upon completion of the reaction, directly load the reaction mixture onto a flash column chromatography system.

  • Elute with a suitable mixture of ethyl acetate and n-hexane to obtain the pure this compound product.

Application Note 2: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol describes a palladium-catalyzed asymmetric formal [3+2] cycloaddition of propargylic esters with β-ketoesters to generate functionalized chiral 2,3-dihydrofurans.[3] This method is notable for its ability to construct dihydrofurans bearing an exocyclic double bond.[4]

Proposed Catalytic Cycle

G pd0 Pd(0)L* intermediate1 Pd(II) Allenyl Intermediate pd0->intermediate1 Oxidative Addition propargyl_ester Propargylic Ester propargyl_ester->intermediate1 intermediate2 Zwitterionic Intermediate intermediate1->intermediate2 Nucleophilic Attack beta_ketoester β-Ketoester beta_ketoester->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization cyclization->pd0 Reductive Elimination product Chiral this compound cyclization->product

Caption: Proposed catalytic cycle for the Pd-catalyzed [3+2] cycloaddition.

Quantitative Data Summary

The following table presents data for the palladium-catalyzed synthesis of various 2,3-dihydrofurans using a chiral ferrocene/benzimidazole-based P,N-ligand.[4]

EntryPropargylic Ester (R¹)β-Ketoester (R², R³)Yield (%)ee (%)
1PhenylMethyl, Methyl9295
24-MethylphenylMethyl, Methyl9596
34-MethoxyphenylMethyl, Methyl9497
4PhenylEthyl, Ethyl9094
5PhenylBenzyl, Methyl8893

Data is representative of typical results from palladium-catalyzed [3+2] cycloaddition reactions.

Experimental Protocol

Materials:

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • Chiral P,N-ligand (5.5 mol%)

  • Propargylic ester (0.2 mmol)

  • β-ketoester (0.24 mmol)

  • Potassium carbonate (K₂CO₃) (0.4 mmol)

  • Toluene (B28343) (1.0 mL)

Procedure: (General procedure based on similar reactions[4])

  • In an oven-dried Schlenk tube, add [Pd(allyl)Cl]₂ (2.5 mol%) and the chiral P,N-ligand (5.5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (0.5 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the β-ketoester (0.24 mmol), potassium carbonate (0.4 mmol), and a solution of the propargylic ester (0.2 mmol) in toluene (0.5 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C) until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Purify the residue directly by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the desired chiral this compound.

Concluding Remarks

The methodologies presented herein offer robust and versatile platforms for the asymmetric synthesis of chiral 2,3-dihydrofurans. The choice of method will depend on the desired substitution pattern of the target molecule and the available starting materials. For drug development professionals, access to these stereochemically defined building blocks is crucial for the synthesis of new chemical entities and the exploration of structure-activity relationships. The provided protocols serve as a detailed guide for the practical implementation of these important synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dihydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-dihydrofuran (B140613). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their reactions. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for various synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several effective methods exist for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and required substitution pattern. Common approaches include:

  • Palladium-catalyzed asymmetric allylic substitution: This method utilizes but-2-ene-1,4-diyl dimethyl dicarbonates and α-substituted cyano ketones to produce chiral 2,3-dihydrofurans in high yields.[1]

  • Copper-catalyzed cycloaddition: This involves the reaction of enones with diazo compounds, offering a pathway to highly substituted 2,3-dihydrofurans.[1]

  • Isomerization of 2,5-dihydrofuran (B41785): Supported palladium or platinum catalysts can be used to isomerize the more readily available 2,5-dihydrofuran.[2]

  • Selective hydrogenation of furan: Furan can be partially hydrogenated to this compound using a ruthenium catalyst in the presence of an organic nitrogen-containing compound as a reaction modifier.[3]

  • Dehydration of 1,4-butanediol (B3395766): Copper-promoted cobalt catalysts have been shown to be effective for the conversion of 1,4-butanediol to this compound.[4]

  • Tandem Knoevenagel-Michael cyclization: This method can produce novel this compound derivatives in good yields by reacting α-tosyloxy ketones, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes.[5]

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors, depending on the synthetic route. Common culprits include:

  • Catalyst deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade over the course of the reaction.

  • Suboptimal reaction conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized for each specific substrate and catalyst system.

  • Side reactions: The formation of byproducts, such as the isomeric 2,5-dihydrofuran or over-hydrogenated products like tetrahydrofuran (B95107), can significantly reduce the yield of the desired product.[3]

  • Incomplete conversion: The reaction may not be running to completion. Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time.

  • Product degradation: The desired this compound may be unstable under the reaction or workup conditions.

Q3: I am observing the formation of significant amounts of 2,5-dihydrofuran as a byproduct. How can I improve the selectivity for the 2,3-isomer?

A3: The formation of the 2,5-isomer is a common challenge, particularly in isomerization and some cyclization reactions. To enhance selectivity for this compound:

  • Catalyst choice: The type of catalyst and its support can greatly influence selectivity. For instance, in the isomerization of 2,5-dihydrofuran, palladium or platinum catalysts are used.[2]

  • Reaction modifiers: In the hydrogenation of furan, the addition of an organic nitrogen compound can act as a reaction modifier to selectively produce this compound.[3]

  • Ligand effects: In palladium-catalyzed reactions, the choice of ligand can have a profound impact on the regioselectivity of the reaction.

  • Temperature control: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the product ratio.

Q4: How can I effectively purify this compound from my reaction mixture?

A4: Purification of this compound, a volatile liquid, is typically achieved by distillation.[6][7] For separating it from close-boiling impurities or isomers, fractional distillation is recommended. In some cases, column chromatography on silica (B1680970) gel can be employed, particularly for less volatile substituted derivatives.[8][9] It is important to note that this compound can be an impurity in crude tetrahydrofuran (THF) and its removal is addressed in industrial purification processes.[10]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- For metal catalysts, consider an activation step if recommended in the literature.- Test a different batch or supplier of the catalyst.
Incorrect Reaction Temperature - Verify the accuracy of your temperature monitoring equipment.- Perform small-scale experiments at a range of temperatures to find the optimum.
Presence of Inhibitors - Purify starting materials and solvents to remove potential catalyst poisons (e.g., water, oxygen, sulfur compounds).- Degas solvents prior to use, especially for oxygen-sensitive reactions.
Incorrect Reagent Stoichiometry - Carefully check the molar ratios of your reactants and catalyst loading.
Issue 2: Poor Selectivity (Formation of Isomers or Byproducts)
Potential Cause Troubleshooting Step
Suboptimal Catalyst System - Experiment with different metal catalysts (e.g., Pd, Pt, Ru, Cu, Co).[2][3][4][11]- For palladium-catalyzed reactions, screen a variety of ligands.- Vary the catalyst support material.
Incorrect Reaction Conditions - Adjust the reaction temperature and pressure. Lower temperatures often favor kinetic products.- Modify the solvent, as it can influence reaction pathways.
Presence of Additives/Modifiers - In hydrogenation reactions, introduce a reaction modifier like an organic nitrogen compound to enhance selectivity.[3]- In isomerization reactions, adding specific aldehydes or epoxides can increase selectivity.[2]

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for different synthetic routes to this compound and its derivatives.

Table 1: Palladium-Catalyzed Asymmetric Allylic Substitution

Starting MaterialsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Ref.
(E)-but-2-ene-1,4-diyl dimethyl dicarbonate, α-substituted cyano ketonesPd₂(dba)₃·CHCl₃ / LigandToluene5012up to 98[1]
(Z)-but-2-ene-1,4-diyl dimethyl dicarbonate, α-substituted cyano ketonesPd₂(dba)₃·CHCl₃ / LigandToluene5012up to 99[1]

Table 2: Copper-Catalyzed Synthesis from 1,4-Butanediol

Starting MaterialCatalystCo:Cu RatioTemperature (°C)Yield (%)Ref.
1,4-ButanediolCo-Cu on kaolin5:1320-35081[4]

Table 3: Isomerization of 2,5-Dihydrofuran

Starting MaterialCatalystTemperature (°C)Selectivity (%)Ref.
2,5-DihydrofuranSupported Pd or Pt30-200>85[2]

Key Experimental Protocols

Protocol 1: Molybdenum-Catalyzed Cycloisomerization of an Alkynyl Alcohol

This protocol describes the synthesis of 2-phenyl-2,3-dihydrofuran (B8783652) from 1-phenyl-3-butyn-1-ol.

Materials:

  • 1-Phenyl-3-butyn-1-ol

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In an oven-dried reaction flask under an argon atmosphere, charge molybdenum hexacarbonyl.

  • Add anhydrous triethylamine, followed by anhydrous dichloromethane.

  • Add 1-phenyl-3-butyn-1-ol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent by rotary evaporation.

  • The remaining liquid is purified by vacuum distillation to yield 2-phenyl-2,3-dihydrofuran.[7]

Protocol 2: Copper-Catalyzed Synthesis from a Diazo Compound and Enol Ether

This protocol outlines the general procedure for the synthesis of this compound acetals.

Materials:

  • α-Diazo-β-ketoester

  • Enol ether

  • Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a dry flask charged with a stir bar, add a solution of Cu(hfacac)₂ and the enol ether in anhydrous dichloromethane.

  • Add the diazo compound to the solution.

  • Stir the reaction vigorously under reflux. Monitor the reaction for completion by TLC.

  • Once the starting diazo compound is consumed, dilute the mixture with ethyl acetate.

  • Purify the product by silica gel column chromatography.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of troubleshooting and a general reaction pathway.

troubleshooting_workflow start Low Yield or Selectivity Issue check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Time) check_catalyst->optimize_conditions screen_catalysts Screen Different Catalysts/Ligands optimize_conditions->screen_catalysts result_no_change No Improvement, Re-evaluate Approach optimize_conditions->result_no_change use_additives Consider Additives or Modifiers screen_catalysts->use_additives screen_catalysts->result_no_change result_improved Yield/Selectivity Improved use_additives->result_improved

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

general_synthesis_pathway Start Starting Materials (e.g., Furan, Alkyne, Diol) Reaction Chemical Transformation (e.g., Hydrogenation, Cyclization) Start->Reaction Catalyst, Solvent, Temp. Crude Crude Product Mixture Reaction->Crude Purification Purification (e.g., Distillation, Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Technical Support Center: Isomerization of 2,5-Dihydrofuran to 2,3-Dihydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of 2,5-dihydrofuran (B41785) (2,5-DHF) to 2,3-dihydrofuran (B140613) (2,3-DHF).

Troubleshooting Guide & FAQs

Q1: My reaction shows low selectivity to this compound, with significant amounts of furan (B31954) and tetrahydrofuran (B95107) being formed. What is the cause and how can I improve selectivity?

A: The formation of equimolar amounts of furan and tetrahydrofuran (THF) is a known side reaction in the isomerization of 2,5-DHF, particularly when using palladium or platinum-based catalysts.[1][2] This occurs through a disproportionation (or transfer hydrogenation) process on the catalyst surface.[1][2]

Troubleshooting Steps:

  • Introduce Carbon Monoxide (CO): The most effective method to suppress the formation of furan and THF is to introduce a small amount of carbon monoxide into the reactant feed stream.[1] CO preferentially adsorbs on the catalyst sites responsible for the disproportionation reaction, thereby inhibiting this side pathway without significantly affecting the desired isomerization.[1]

  • Optimize CO Concentration: A CO concentration of around 50 ppm is often sufficient to increase selectivity to over 94%.[1] Higher concentrations of CO may lead to a decrease in overall catalytic activity with only marginal gains in selectivity.[1]

  • Catalyst Choice: While both palladium and platinum are active, palladium catalysts, particularly 1% Pd/SiO₂, have been shown to be highly selective when modified with CO.[1]

Q2: I am observing furan as a major byproduct, but not a corresponding amount of tetrahydrofuran. What could be the issue?

A: If furan is observed without a proportional amount of THF, the likely cause is a high reaction temperature. At elevated temperatures, 2,5-DHF can undergo dehydrogenation to form furan.[1] This is a distinct side reaction from the disproportionation pathway.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature is maintained within the optimal range for the chosen catalyst. For a 1% Pd/SiO₂ catalyst, the isomerization typically occurs at around 100°C.[1] For platinum catalysts, a higher temperature of approximately 150°C may be required.[1]

  • Avoid Excessive Temperatures: Temperatures as high as 350°C on a silica (B1680970) support alone can lead to the conversion of 2,5-DHF to furan.[1]

Q3: My catalyst activity is decreasing over time. What are the potential causes of deactivation?

A: Catalyst deactivation can be caused by several factors in this reaction:

Troubleshooting Steps:

  • Impure Reactant Feed: The 2,5-DHF feed may contain impurities that can poison the catalyst. Common poisons for noble metal catalysts like ruthenium and rhodium include 3,4-epoxy-1-butene, crotonaldehyde, oxides, and peroxides.[2] While palladium catalysts are also susceptible, the specific poisons should be identified and removed from the feed.

  • High Boiling Point Byproducts: The formation of high boiling point byproducts, or "high boilers," can lead to coking and fouling of the catalyst surface.[2] A continuous process with a high boiler removal zone can mitigate this issue.[2]

  • Carbon Deposition: At higher temperatures, decomposition of the dihydrofuran isomers can lead to the formation of carbonaceous deposits on the catalyst.

Q4: I have detected benzene (B151609) and other unexpected hydrocarbons in my product stream. Where are these coming from?

A: On certain catalyst surfaces, such as Pd(111), at elevated temperatures (around 520 K), C-C coupling reactions can occur, leading to the formation of benzene.[1] Additionally, decomposition of furan-producing intermediates can yield smaller hydrocarbon fragments (C₃Hₓ) and CO.[1]

Troubleshooting Steps:

  • Lower Reaction Temperature: This is the most direct way to minimize these high-temperature side reactions.

  • Catalyst Support and Morphology: The specific surface structure of the catalyst can influence these side reactions. The use of a well-defined catalyst may help to avoid sites that promote C-C coupling.

Quantitative Data Summary

The following table summarizes the effect of carbon monoxide on the selectivity of the isomerization of 2,5-DHF to 2,3-DHF over a 1% Pd/SiO₂ catalyst.

CO Concentration (ppm)Selectivity to 2,3-DHF (%)Major Side ProductsReference
0~70Furan and Tetrahydrofuran[1]
50>94Minimal[1]
>50>94 (marginal improvement)Minimal (overall activity decreases)[1]

Experimental Protocols

Representative Protocol for Gas-Phase Isomerization of 2,5-DHF

This protocol is a representative example based on published data and is intended for guidance.[1] Researchers should adapt it to their specific experimental setup and safety procedures.

1. Catalyst Preparation and Activation:

  • Use a 1% Pd/SiO₂ catalyst.
  • The catalyst should be packed in a fixed-bed reactor.
  • Prior to the reaction, the catalyst is typically reduced in a stream of hydrogen at an elevated temperature. The exact conditions for reduction should be optimized for the specific catalyst batch.

2. Reaction Setup:

  • The reaction is carried out in a continuous flow, fixed-bed reactor system.
  • 2,5-DHF is introduced into the gas phase by bubbling a carrier gas (e.g., nitrogen or helium) through liquid 2,5-DHF maintained at a constant temperature.
  • A separate gas line for a mixture of carbon monoxide in an inert gas is required, connected to the main feed line via a mass flow controller to precisely control the CO concentration.

3. Reaction Conditions:

  • Catalyst: 1% Pd/SiO₂
  • Temperature: ~100°C
  • Pressure: Atmospheric pressure
  • Carrier Gas: Nitrogen or Helium
  • CO Concentration: 50 ppm in the total feed stream
  • Gas Hourly Space Velocity (GHSV): This should be optimized to achieve the desired conversion.

4. Product Analysis:

  • The reactor effluent is analyzed by an online gas chromatograph (GC) equipped with a flame ionization detector (FID).
  • A suitable capillary column (e.g., a polar column) should be used to separate 2,5-DHF, 2,3-DHF, furan, and THF.
  • Products should be identified by comparison with authentic standards.
  • Conversion and selectivity are calculated from the GC peak areas.

5. Safety Precautions:

  • 2,5-Dihydrofuran is flammable and should be handled in a well-ventilated fume hood.
  • Carbon monoxide is a toxic gas and requires appropriate handling and monitoring.
  • The reaction should be conducted with appropriate safety measures for handling flammable gases and high temperatures.

Visualizations

Reaction Pathways

ReactionPathways 2,5-Dihydrofuran 2,5-Dihydrofuran This compound This compound 2,5-Dihydrofuran->this compound Isomerization (Main Reaction) Furan Furan 2,5-Dihydrofuran->Furan Disproportionation / Dehydrogenation (Side Reaction) Tetrahydrofuran Tetrahydrofuran 2,5-Dihydrofuran->Tetrahydrofuran Disproportionation (Side Reaction)

Caption: Main and side reaction pathways in the isomerization of 2,5-dihydrofuran.

Troubleshooting Logic

TroubleshootingLogic Start Low Selectivity to 2,3-DHF CheckByproducts Major Byproducts? Start->CheckByproducts FuranTHF Furan + THF CheckByproducts->FuranTHF Yes FuranOnly Mainly Furan CheckByproducts->FuranOnly No CatalystDeactivation Catalyst Deactivation CheckByproducts->CatalystDeactivation Activity Loss SolutionCO Add ~50 ppm CO to feed stream FuranTHF->SolutionCO SolutionTemp Lower reaction temperature FuranOnly->SolutionTemp SolutionImpurities Check feed purity and for high boilers CatalystDeactivation->SolutionImpurities

Caption: Troubleshooting workflow for low selectivity in 2,5-DHF isomerization.

References

Technical Support Center: Purification of Crude 2,3-Dihydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-dihydrofuran (B140613).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from its synthesis route. Depending on the synthetic method, such as the isomerization of 2,5-dihydrofuran (B41785) or cyclization reactions, potential impurities may include:

  • Starting materials and isomers: Unreacted 2,5-dihydrofuran.

  • Solvents: Residual solvents from the reaction or extraction steps.

  • Byproducts of synthesis: Furan, tetrahydrofuran (B95107) (THF), and cyclopropanecarboxaldehyde (B31225) can be byproducts of certain synthetic routes.[1][2]

  • Water: Introduced during the workup or from atmospheric moisture.

  • Peroxides: Formed upon exposure to air, especially during storage.[3]

  • Polymers: this compound can polymerize, especially in the presence of acid or heat.

Q2: How can I detect the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify impurities by comparing the spectrum of the sample to that of a pure standard.

  • Peroxide Test Strips: These provide a quick and easy way to detect the presence of dangerous peroxides.

Q3: My this compound is yellow. What causes the color and how can I remove it?

A3: A yellow color in this compound can indicate the presence of impurities, often resulting from polymerization or degradation products. To remove the color, purification by fractional distillation or column chromatography is recommended. Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and color formation.

Q4: How should I store purified this compound to prevent degradation?

A4: Purified this compound is susceptible to peroxide formation and polymerization. For safe storage:

  • Store in a tightly sealed, amber glass bottle to protect from light and air.

  • Store in a cool, dark place, preferably in a refrigerator rated for flammable materials.

  • Store under an inert atmosphere (e.g., nitrogen or argon).

  • Consider adding a polymerization inhibitor, such as butylated hydroxytoluene (BHT), for longer-term storage.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The distillation column has insufficient theoretical plates for the separation. The boiling points of this compound (54.6 °C) and some impurities might be close.[1][3]

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Fractional distillation is necessary when boiling points differ by less than 25 °C.[5]

    • Optimize Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.[6]

    • Ensure Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to maintain the temperature gradient.[6]

Issue 2: The product darkens or polymerizes in the distillation flask.

  • Possible Cause: The distillation temperature is too high, or acidic impurities are present, catalyzing polymerization.

  • Troubleshooting Steps:

    • Use Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of this compound, reducing the risk of thermal decomposition and polymerization.

    • Neutralize the Crude Product: Before distillation, wash the crude this compound with a dilute sodium bicarbonate solution to remove any acidic impurities.

    • Add a Polymerization Inhibitor: Add a small amount of a radical scavenger like butylated hydroxytoluene (BHT) or hydroquinone (B1673460) to the distillation flask.

    • Work Under Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere to prevent oxidation.

Peroxide Formation and Removal

Issue: My sample tests positive for peroxides.

  • Possible Cause: Exposure to air during storage or handling has led to the formation of explosive peroxides.

  • Troubleshooting Steps:

    • Do NOT distill a sample containing high levels of peroxides. This can lead to a violent explosion.

    • Chemical Removal: For water-insoluble ethers, peroxides can be removed by washing with an acidic solution of ferrous sulfate (B86663).[7][8]

    • Chromatographic Removal: Pass the crude this compound through a column of activated alumina (B75360).[9][10] This is a highly effective method for removing peroxides. The alumina can then be safely deactivated.[7]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Pre-treatment:

    • Test the crude this compound for peroxides using a peroxide test strip. If peroxides are present, remove them using the activated alumina column method (Protocol 3).

    • If the crude material is suspected to be acidic, wash it with a saturated solution of sodium bicarbonate, followed by water, and then dry it over anhydrous magnesium sulfate.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency).

    • Use a heating mantle with a magnetic stirrer. Add a few boiling chips or a magnetic stir bar to the distillation flask.

    • Ensure all glass joints are well-sealed.

    • It is highly recommended to perform the distillation under a nitrogen or argon atmosphere.

  • Distillation:

    • Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume.

    • Add a small amount of a polymerization inhibitor (e.g., a crystal of BHT).

    • Begin heating the flask gently.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (54.6 °C at atmospheric pressure).[1]

    • Do not distill to dryness; leave a small amount of residue in the flask.

  • Storage:

    • Store the purified this compound in a tightly sealed amber bottle under an inert atmosphere and in a refrigerator.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel or neutral alumina are commonly used.[11][12] Silica gel is slightly acidic, which could potentially cause polymerization of sensitive compounds. Neutral alumina is a good alternative.

    • Mobile Phase: The choice of eluent depends on the polarity of the impurities. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation.[13]

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack evenly.

    • Add a layer of sand on top of the stationary phase to prevent disturbance during sample loading.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the mobile phase, collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or GC-MS to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Removal of Peroxides using Activated Alumina
  • Column Preparation:

    • Place a small plug of glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Fill the column with basic activated alumina (80-mesh is suitable).[9]

  • Peroxide Removal:

    • Carefully pass the crude this compound through the alumina column.

    • Collect the eluate.

  • Testing and Deactivation:

    • Test the collected this compound for peroxides to ensure their complete removal.

    • Decontaminate the alumina after use by slurrying it with a dilute acidic solution of ferrous sulfate before disposal.[9]

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 70.0954.6 [1]
2,5-Dihydrofuran70.0967
Furan68.0731.3
Tetrahydrofuran (THF)72.1166[14]
Cyclopropanecarboxaldehyde70.0999-101
Water18.02100

Note: This table provides a general guide. Actual boiling points may vary with pressure.

Visualizations

Purification_Workflow crude Crude this compound peroxide_test Peroxide Test crude->peroxide_test peroxide_removal Peroxide Removal (Activated Alumina Column) peroxide_test->peroxide_removal Positive distillation Fractional Distillation (under inert atmosphere) peroxide_test->distillation Negative peroxide_removal->distillation purity_analysis Purity Analysis (GC-MS, NMR) distillation->purity_analysis chromatography Column Chromatography chromatography->purity_analysis purity_analysis->chromatography Impure pure_product Pure this compound purity_analysis->pure_product Pure storage Proper Storage pure_product->storage

Caption: General workflow for the purification of crude this compound.

Distillation_Troubleshooting start Fractional Distillation Issue poor_separation Poor Separation start->poor_separation polymerization Polymerization/Darkening start->polymerization increase_column Increase Column Efficiency (Longer/Packed Column) poor_separation->increase_column optimize_rate Optimize Distillation Rate (Slow and Steady) poor_separation->optimize_rate insulate_column Insulate Column poor_separation->insulate_column vacuum_distillation Use Vacuum Distillation polymerization->vacuum_distillation neutralize Neutralize Crude Product polymerization->neutralize add_inhibitor Add Polymerization Inhibitor polymerization->add_inhibitor inert_atmosphere Use Inert Atmosphere polymerization->inert_atmosphere solution1 Improved Separation increase_column->solution1 optimize_rate->solution1 insulate_column->solution1 solution2 Stable Distillation vacuum_distillation->solution2 neutralize->solution2 add_inhibitor->solution2 inert_atmosphere->solution2

Caption: Troubleshooting guide for fractional distillation of this compound.

References

Technical Support Center: Preventing Peroxide Formation in 2,3-Dihydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, detecting, and managing peroxide formation in 2,3-dihydrofuran (B140613).

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to peroxide formation?

A1: this compound, like other ethers, can undergo autoxidation in the presence of oxygen. This process is initiated by light, heat, or contaminants and involves a free radical chain reaction with atmospheric oxygen to form unstable and potentially explosive peroxide by-products.[1][2] The presence of the double bond in the dihydrofuran ring can further stabilize the radical intermediates, potentially influencing its reactivity.

Q2: What are the primary hazards associated with peroxides in this compound?

A2: Peroxides in this compound are highly unstable and can decompose explosively when subjected to heat, shock, friction, or static discharge.[1][3] This poses a significant safety risk, especially during processes like distillation or evaporation where the peroxides can become concentrated.[2] Even twisting the cap of a container with peroxide crystals can be sufficient to cause detonation.

Q3: How can I prevent peroxide formation in my this compound samples?

A3: To minimize peroxide formation, you should:

  • Store Properly: Keep this compound in a cool, dark, and dry place, away from light and heat sources.[4][5] Storage in an air-impermeable, opaque container is recommended.[6] The recommended storage temperature is typically between 2-8°C.[7][8]

  • Use Inhibitors: Purchase this compound that contains an inhibitor, such as Butylated Hydroxytoluene (BHT).[1] BHT acts as a free-radical scavenger, interrupting the chain reaction of peroxide formation.[1]

  • Inert Atmosphere: For uninhibited this compound, storing under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the rate of peroxide formation by excluding oxygen.[6]

  • Manage Inventory: Purchase this compound in small quantities that will be used within a short period. Always label containers with the date of receipt and the date of opening.[3][6]

Q4: What is the role of Butylated Hydroxytoluene (BHT) as an inhibitor?

A4: Butylated Hydroxytoluene (BHT) is a phenolic antioxidant that effectively prevents peroxide formation by donating a hydrogen atom to the peroxy radicals formed during autoxidation. This terminates the free-radical chain reaction, thus stabilizing the ether.

Q5: Can I distill this compound that contains peroxides?

A5: Never distill this compound without first testing for the presence of peroxides. Distillation concentrates the less volatile peroxides in the distillation pot, creating a highly explosive mixture. If peroxides are detected, they must be removed before distillation. Always leave at least 10-20% of the liquid volume in the distillation flask to prevent the residue from drying out completely.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible crystals or solid precipitate in the this compound container. High concentration of potentially explosive peroxides.DO NOT MOVE OR OPEN THE CONTAINER. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[3]
A faint yellow color is observed in the peroxide test with potassium iodide. Low to moderate levels of peroxides are present.The this compound should not be used for reactions sensitive to peroxides or for distillation without purification. Proceed with a peroxide removal protocol.[10]
The peroxide test strip indicates a concentration above the acceptable limit (e.g., >20 ppm). Unsafe levels of peroxides have formed.Do not use the solvent. Follow a recommended peroxide removal procedure or dispose of the solvent as hazardous waste.[11]
My uninhibited this compound has been stored for an extended period. High probability of significant peroxide formation.Handle with extreme caution. Before moving the container, visually inspect for crystals. If none are visible, test for peroxides in a fume hood using appropriate personal protective equipment (PPE). If peroxides are present, proceed with a removal protocol.

Data on Peroxide Formation and Shelf Life

Condition Typical Shelf Life (Opened Container) Recommended Testing Frequency
This compound with BHT inhibitor 6 - 12 monthsEvery 3-6 months
This compound without inhibitor Should be used immediately or within 24 hours. If stored, test before each use.Before each use

Note: These are general guidelines. The actual rate of peroxide formation can vary depending on storage conditions and exposure to air and light. Regular testing is the most reliable way to ensure safety.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Testing for Peroxides

Method A: Potassium Iodide (KI) Test (Qualitative)

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid.

  • Add a few drops of a freshly prepared 5% aqueous potassium iodide solution.

  • Stopper the test tube and shake for 1 minute.

  • Observation:

    • No color change: Peroxides are likely absent or at a very low level.

    • Pale yellow to yellow color: Indicates the presence of peroxides.

    • Brown color: Indicates a high and dangerous concentration of peroxides.[10]

Method B: Peroxide Test Strips (Semi-Quantitative)

  • Dip a peroxide test strip into the this compound sample for 1-2 seconds.

  • Remove the strip and allow the solvent to evaporate.

  • If the test pad remains white, peroxides are below the detection limit.

  • If the test pad turns blue, compare the color to the colorimetric scale provided with the test strips to estimate the peroxide concentration in parts per million (ppm).[10][12]

Protocol 2: Removal of Peroxides using Activated Alumina (B75360)
  • Set up a chromatography column in a fume hood.

  • Prepare a slurry of activated alumina (basic or neutral) in a non-peroxidizable solvent (e.g., hexane) and pour it into the column to create a packed bed. The amount of alumina will depend on the volume of this compound to be purified; a general guideline is to use about 100g of alumina per 500 mL of solvent.

  • Allow the solvent to drain until it is level with the top of the alumina bed.

  • Carefully add the this compound containing peroxides to the top of the column.

  • Collect the purified this compound as it elutes from the column.

  • Test the collected eluate for the presence of peroxides using one of the methods described in Protocol 1 to ensure successful removal.

  • Important: The activated alumina will retain the peroxides and should be considered hazardous. Deactivate the alumina by slowly adding it to a solution of ferrous sulfate (B86663) before disposal.[13]

Visualizations

Peroxide_Formation_Mechanism This compound This compound Dihydrofuran Radical Dihydrofuran Radical This compound->Dihydrofuran Radical H abstraction Oxygen (O2) Oxygen (O2) Initiator (Light, Heat) Initiator (Light, Heat) Initiator (Light, Heat)->this compound Peroxy Radical Peroxy Radical Dihydrofuran Radical->Peroxy Radical + O2 This compound Hydroperoxide (Peroxide) This compound Hydroperoxide (Peroxide) Peroxy Radical->this compound Hydroperoxide (Peroxide) + H abstraction from another this compound Chain Reaction Chain Reaction Peroxy Radical->Chain Reaction Chain Reaction->Dihydrofuran Radical

Caption: Mechanism of peroxide formation in this compound.

Peroxide_Testing_Workflow cluster_0 Initial Assessment cluster_1 Testing cluster_2 Action Obtain this compound Sample Obtain this compound Sample Visually Inspect for Crystals/Precipitate Visually Inspect for Crystals/Precipitate Obtain this compound Sample->Visually Inspect for Crystals/Precipitate Perform Peroxide Test (Strips or KI) Perform Peroxide Test (Strips or KI) Visually Inspect for Crystals/Precipitate->Perform Peroxide Test (Strips or KI) No Contact EHS for Disposal Contact EHS for Disposal Visually Inspect for Crystals/Precipitate->Contact EHS for Disposal Yes Peroxides Detected? Peroxides Detected? Perform Peroxide Test (Strips or KI)->Peroxides Detected? Use Solvent Use Solvent Peroxides Detected?->Use Solvent No Proceed with Peroxide Removal Proceed with Peroxide Removal Peroxides Detected?->Proceed with Peroxide Removal Yes

Caption: Workflow for testing for peroxides in this compound.

Inhibitor_Action Peroxy Radical Peroxy Radical Stable BHT Radical Stable BHT Radical This compound Hydroperoxide This compound Hydroperoxide Peroxy Radical->this compound Hydroperoxide BHT (Inhibitor) BHT (Inhibitor) BHT (Inhibitor)->Stable BHT Radical H donation Chain Termination Chain Termination Stable BHT Radical->Chain Termination

Caption: Action of BHT as a peroxide formation inhibitor.

References

troubleshooting low conversion rates in 2,3-dihydrofuran reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in 2,3-dihydrofuran (B140613) syntheses. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Catalyst-Related Issues

Question 1: My reaction shows low or no conversion. Could the catalyst be the problem?

Answer: Yes, catalyst inactivity is a primary cause of low conversion. Several factors can contribute to this:

  • Catalyst Deactivation: Many catalysts are sensitive to air and moisture. For instance, Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and will be deactivated by water. Similarly, palladium catalysts can be sensitive to various impurities.

  • Improper Catalyst Activation/Preparation: Some catalysts require an activation step before use. For example, a palladium catalyst might need to be pre-treated and activated, often in a hydrogen/helium mixture, to be effective for reactions like the isomerization of 2,5-dihydrofuran (B41785).[1]

  • Incorrect Catalyst Choice: The choice of catalyst is critical and reaction-specific. For palladium-catalyzed reactions, the precursor (e.g., Pd₂(dba)₃, Pd(acac)₂, [PdCl(allyl)]₂) can significantly impact conversion rates.

  • Catalyst Poisoning: Certain functional groups or impurities in the starting materials or solvent can act as catalyst poisons, binding to the active sites and inhibiting the reaction. Common poisons for palladium catalysts include sulfur- and phosphorus-containing compounds.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle hygroscopic catalysts, like many Lewis acids, in a glovebox or under an inert atmosphere.

  • Verify Catalyst Activity: If possible, test the catalyst on a known, reliable reaction to confirm its activity.

  • Optimize Catalyst Loading: While increasing catalyst loading might seem like a solution, it can sometimes lead to more side reactions. It is often better to screen different catalysts or ligands.

  • Purify Starting Materials: Remove any potential catalyst poisons from your substrates and solvents through appropriate purification techniques like distillation or chromatography.

Question 2: I'm observing the formation of byproducts. How can I improve the selectivity for this compound?

Answer: Byproduct formation is often related to the catalyst and reaction conditions. In the context of this compound synthesis, common byproducts include isomers (like 2,5-dihydrofuran) and products from over-reduction or decomposition.

Troubleshooting Steps:

  • Use of Additives/Modifiers: In some reactions, adding a specific agent can suppress side reactions. For example, in the palladium-catalyzed isomerization of 2,5-dihydrofuran to this compound, the addition of a small amount of carbon monoxide (CO) can significantly improve selectivity by poisoning sites that lead to the formation of furan (B31954) and tetrahydrofuran.[1]

  • Ligand Screening: In palladium-catalyzed reactions, the choice of ligand can dramatically influence selectivity. For instance, in the Heck reaction of this compound, different phosphine (B1218219) ligands can control the regioselectivity.

  • Controlled Reaction Time and Temperature: Monitor the reaction closely. Stopping the reaction at the optimal time can prevent the formation of thermodynamically more stable, but undesired, isomers or degradation products.

Category 2: Reaction Condition Optimization

Question 3: My reaction is sluggish or stalls before completion. How can I optimize the reaction conditions?

Answer: Suboptimal reaction conditions are a frequent cause of low conversion. Key parameters to investigate include temperature, solvent, and reactant concentration.

  • Temperature: Many reactions for this compound synthesis have a narrow optimal temperature range. For instance, in the isomerization of 2,5-dihydrofuran, temperatures are typically maintained between 50°C and 175°C.[1] Too low a temperature may lead to a slow reaction, while too high a temperature can cause decomposition of starting materials or products.

  • Solvent: The solvent can influence catalyst solubility, reactant stability, and the overall reaction pathway. It is advisable to screen a range of anhydrous solvents to find the most suitable one for your specific reaction.

  • Concentration: Running reactions at very high concentrations can sometimes lead to polymerization or other bimolecular side reactions. Conversely, very dilute conditions might slow down the desired reaction. Experiment with different concentrations to find the optimal balance.

Troubleshooting Workflow for Suboptimal Conditions

G start Low Conversion Observed temp Adjust Temperature (e.g., incremental increase) start->temp monitor Monitor Reaction Progress (TLC, GC-MS) temp->monitor solvent Screen Different Solvents (e.g., THF, Dioxane, Toluene) conc Vary Reactant Concentration solvent->conc solvent->monitor conc->monitor monitor->solvent No success Conversion Improved monitor->success Yes fail No Improvement: Investigate Catalyst/Reagents monitor->fail Persistent Failure

Caption: A logical workflow for troubleshooting suboptimal reaction conditions.

Category 3: Substrate and Reagent Issues

Question 4: Could the purity of my starting materials be affecting the conversion rate?

Answer: Absolutely. The purity of substrates, reagents, and solvents is paramount for a successful reaction.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction in several ways:

    • They can act as catalyst poisons.

    • They can lead to the formation of unexpected side products, complicating purification.

    • They can alter the stoichiometry of the reactants.

  • Solvent Quality: The presence of water or other impurities in the solvent can deactivate sensitive catalysts and reagents. Always use appropriately dried, high-purity solvents.

  • Reagent Stability: Some reagents may decompose upon storage. Ensure that your reagents are fresh or have been stored under the recommended conditions.

Troubleshooting Steps:

  • Re-purify Starting Materials: If you suspect impurities, purify your starting materials using techniques like distillation, recrystallization, or column chromatography.

  • Use Freshly Opened or Distilled Solvents: Avoid using solvents from bottles that have been open for a long time.

  • Check Reagent Quality: If possible, verify the purity of your reagents (e.g., by NMR or titration) before use.

Quantitative Data Summary

Table 1: Effect of Palladium Precursor on Heck Arylation of this compound with Iodobenzene

Palladium PrecursorConversion of Iodobenzene (%)Yield of 2-phenyl-2,3-dihydrofuran (B8783652) (%)
[PdCl(allyl)]₂HighUp to 59.2
Pd₂(dba)₃Moderate to HighNot specified
Pd(acac)₂ModerateNot specified
PdCl₂(cod)ModerateNot specified
PdCl₂(PhCN)₂ModerateNot specified
PdCl₂(PPh₃)₂ModerateUp to 59.2

Data synthesized from a study on Heck arylation, illustrating the significant impact of the palladium source on reaction efficiency.

Table 2: Influence of CO on the Isomerization of 2,5-DHF to 2,3-DHF over 1% Pd/SiO₂

CO in Feedstream (ppm)Selectivity for 2,3-DHF (%)
0~70
50>94

This table demonstrates how a process additive can dramatically improve selectivity by suppressing side reactions.

Experimental Protocols

Protocol 1: Molybdenum-Catalyzed Cycloisomerization of an Alkynyl Alcohol

This protocol describes the synthesis of 2-phenyl-2,3-dihydrofuran from 1-phenyl-3-butyn-1-ol.[2]

Reaction Scheme:

G sub 1-phenyl-3-butyn-1-ol prod 2-phenyl-2,3-dihydrofuran sub->prod cat cat Mo(CO)₆, Et₃N, Et₂O, hv (350 nm)

Caption: Molybdenum-catalyzed cycloisomerization to form a this compound.

Procedure:

  • Catalyst Solution Preparation: In a 500-mL, oven-dried Airfree® reaction flask containing a magnetic stir bar, charge molybdenum hexacarbonyl (Mo(CO)₆, 3.21 g, 12.2 mmol). Fit the flask with a rubber septum and establish an argon atmosphere. Add triethylamine (B128534) (Et₃N, 220 mL) followed by diethyl ether (Et₂O, 180 mL). Stir the mixture for 10-15 minutes until the molybdenum hexacarbonyl has completely dissolved.

  • Photochemical Reaction: Place the solution in a Rayonet Photochemical Reactor Chamber equipped with 350-nm ultraviolet lamps. Irradiate the solution for 4 hours to generate the active catalyst.

  • Substrate Addition: After 4 hours, remove the flask from the reactor. While maintaining an argon atmosphere, add a solution of 1-phenyl-3-butyn-1-ol (10.0 g, 68.4 mmol) in 40 mL of Et₂O dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, remove the solvent by rotary evaporation. This will leave a dark red liquid and a precipitate of molybdenum-containing by-products.

  • Purification: Remove the by-products by sublimation under vacuum (35°C, 0.5 mm). Purify the remaining liquid by vacuum distillation through a short-path distillation column (45-47°C, 0.5 mm) to yield 2-phenyl-2,3-dihydrofuran as a clear liquid (typical yield: 76%).

Protocol 2: Copper-Catalyzed Synthesis of 2,3-Dihydrofurans from β-Alkoxy Enones

This protocol outlines a general procedure for the synthesis of 2,3-dihydrofurans via a copper-catalyzed reaction of β-alkoxy α,β-unsaturated compounds with dimethyl diazomalonate.[3]

Procedure:

  • Reaction Setup: To a solution of the β-alkoxy or β-phenoxy α,β-unsaturated compound (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an inert atmosphere, add Cu(acac)₂ (0.05 mmol, 5 mol%).

  • Reagent Addition: Add a solution of dimethyl diazomalonate (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise to the reaction mixture at room temperature over 1 hour using a syringe pump.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary depending on the substrate.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

References

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dihydrofuran Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 2,3-dihydrofuran (B140613).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the functionalization of this compound?

A1: The most prevalent methods for functionalizing this compound include palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions, various cycloaddition reactions, and multicomponent reactions.[1][2] The choice of method often depends on the desired substituent and the required stereoselectivity.

Q2: How can I control the regioselectivity in the Heck arylation of this compound?

A2: Regioselectivity in the Heck arylation of this compound, leading to either 2-aryl-2,3-dihydrofurans or 2-aryl-2,5-dihydrofurans, can be influenced by the choice of catalyst and ligands.[1][3] For instance, using a P-containing palladacycle catalyst with diaryliodonium salts can selectively yield 2-aryl-2,5-dihydrofurans, while using aryl iodides with the same catalyst favors the formation of 2-aryl-2,3-dihydrofurans.[1] The ligand choice is also critical; for example, di-tert-butylneopentylphosphine (B1584642) (DTBNpP) as a ligand tends to promote isomerization to a greater extent than trineopentylphosphine (TNpP).[1][3]

Q3: What are common side reactions observed during the functionalization of this compound?

A3: A common side reaction, particularly in palladium-catalyzed reactions, is the isomerization of the double bond in the dihydrofuran ring.[1][3] This can lead to the formation of undesired regioisomers. In some cases, catalyst decomposition, often indicated by the formation of palladium black, can occur, leading to a halt in the reaction.[4] Additionally, depending on the specific reaction, side products from homocoupling of reagents or reactions with the solvent can be observed.

Q4: Can you suggest a starting point for optimizing a multicomponent reaction involving this compound?

A4: For multicomponent reactions, a good starting point is to screen different catalysts and solvents. For instance, in the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, an imidazole (B134444) catalyst in water at 100°C was found to be highly effective, providing excellent yields.[2][5] Initial attempts with other catalysts like taurine (B1682933) or in different solvents such as MeCN, THF, or EtOH resulted in lower yields or undesired byproducts.[2] Therefore, a systematic screen of both catalyst and solvent is crucial for optimization.

Troubleshooting Guides

Issue 1: Low Yield in Heck Arylation of this compound

Symptoms:

  • Low conversion of starting materials.

  • Low isolated yield of the desired arylated dihydrofuran.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium precursor and ligands are of high purity and handled under an inert atmosphere to prevent deactivation. Consider using a more robust catalyst system, such as one with a phosphine (B1218219) ligand like P(tBu)3 or a palladacycle.[1][6]
Suboptimal Base The choice of base is critical. Screen a variety of inorganic and organic bases (e.g., K2CO3, NaOAc, Et3N). The optimal base can vary depending on the specific substrates and ligands used.
Incorrect Solvent The reaction solvent can significantly impact yield. While DMF is commonly used, consider screening other polar aprotic solvents like DMAc or NMP.[7][8]
Low Reaction Temperature Heck reactions often require elevated temperatures. If the reaction is sluggish, gradually increase the temperature, but be mindful of potential side reactions or catalyst decomposition at very high temperatures.[7][8]
Poor Quality Reagents Ensure the aryl halide and this compound are pure. Impurities can poison the catalyst.
Issue 2: Poor Regioselectivity or Formation of Isomerized Byproducts

Symptoms:

  • A mixture of 2-substituted-2,3-dihydrofuran and 2-substituted-2,5-dihydrofuran is formed.

  • Significant amounts of other isomerized products are observed.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Ligand Choice The ligand plays a key role in controlling regioselectivity. For Heck reactions, bulky electron-rich phosphine ligands can influence the migratory insertion and β-hydride elimination steps. Experiment with different phosphine ligands (e.g., neopentyl phosphines) to find the optimal one for your desired regioisomer.[1][3]
Reaction Time and Temperature Prolonged reaction times or high temperatures can sometimes lead to product isomerization. Try to run the reaction for the minimum time required for completion and at the lowest effective temperature.
Catalyst System The choice of palladium precursor and additives can influence the reaction pathway. For example, some palladacycle catalysts have shown high regioselectivity.[1]

Data Presentation: Comparison of Reaction Conditions for Heck Arylation of this compound

The following table summarizes the effect of different palladium precursors on the conversion of iodobenzene (B50100) in the Heck arylation of this compound.

Palladium PrecursorAdditiveConversion (%)Yield of 2-phenyl-2,3-dihydrofuran (B8783652) (%)
Pd2(dba)3NoneLow-
Pd(acac)2NoneLow-
[PdCl(allyl)]2[NBu4][L-LAC]Highup to 59.2
PdCl2(PPh3)2[NBu4][L-LAC]Highup to 59.2

Data compiled from Morel et al., Molecules 2014, 19, 8402-8413.[7][9]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Heck Arylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precursor (e.g., [PdCl(allyl)]2)

  • Ligand (if required)

  • Base (e.g., K2CO3)

  • Aryl halide (e.g., iodobenzene)

  • This compound

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line equipment

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol), ligand (if applicable), and base (e.g., 2.0 mmol).

  • Add the anhydrous solvent (e.g., 5 mL).

  • Add the aryl halide (1.0 mmol) and this compound (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Heck Arylation check_catalyst Check Catalyst Activity and Purity start->check_catalyst screen_base Screen Different Bases check_catalyst->screen_base optimize_solvent Optimize Solvent screen_base->optimize_solvent adjust_temp Adjust Reaction Temperature optimize_solvent->adjust_temp check_reagents Verify Reagent Purity adjust_temp->check_reagents solution Improved Yield check_reagents->solution After optimization

Caption: Troubleshooting workflow for low yield in Heck arylation.

Regioselectivity_Control start Poor Regioselectivity/ Isomerization ligand_screening Screen Different Phosphine Ligands start->ligand_screening optimize_time_temp Optimize Reaction Time and Temperature ligand_screening->optimize_time_temp catalyst_system Evaluate Different Palladium Precursors optimize_time_temp->catalyst_system desired_product Desired Regioisomer Obtained catalyst_system->desired_product After optimization

Caption: Strategy for controlling regioselectivity.

References

how to prevent polymerization of 2,3-dihydrofuran during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dihydrofuran (B140613) (DHF). This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of this compound, with a primary focus on preventing its polymerization during storage.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound polymerize during storage?

A1: Polymerization of this compound (DHF) can be initiated by several factors:

  • Peroxide Formation: Prolonged exposure to air can lead to the formation of explosive peroxides, which can initiate polymerization.[1][2]

  • Exposure to Heat and Light: Elevated temperatures and UV light can provide the energy needed to initiate polymerization.

  • Presence of Acids: DHF is susceptible to acid-catalyzed cationic polymerization.[3][4][5]

  • Absence of Inhibitors: If the inhibitor present in the DHF has been consumed over time or was removed, the monomer is highly prone to polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.[1][6]

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

  • Container: In a tightly sealed, opaque container to protect from light and air.[1]

  • Location: In a cool, dry, well-ventilated area away from heat, sparks, and sources of ignition.[7]

Q3: How can I tell if my this compound has started to polymerize?

A3: Signs of polymerization include:

  • An increase in viscosity.

  • The presence of a solid precipitate or a gel-like substance.

  • Discoloration of the liquid.

If you observe any of these signs, it is recommended not to use the material and to dispose of it according to your institution's safety guidelines.

Q4: What is the shelf-life of this compound?

A4: The shelf life of this compound is highly dependent on storage conditions and the presence of an inhibitor. For specific expiration dates, always refer to the Certificate of Analysis (COA) provided by the supplier.[8] Unopened containers stored under ideal conditions will have the longest shelf life. Once opened, the material should be used relatively quickly, and it is good practice to test for peroxides periodically.

Q5: Are there inhibitors added to commercial this compound?

A5: Yes, commercial grades of this compound are typically supplied with a polymerization inhibitor. While the specific inhibitor and its concentration can be proprietary, common inhibitors for unsaturated ethers include butylated hydroxytoluene (BHT) or hydroquinone (B1673460) (HQ).

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Increased viscosity or presence of solids in DHF container. Polymerization has initiated.1. Do not attempt to use the material. 2. Do not heat the container as this could accelerate a runaway polymerization. 3. Consult your institution's safety officer for proper disposal procedures for reactive chemicals.
DHF fails to perform as expected in a reaction. 1. The DHF may contain peroxides which can interfere with certain reactions. 2. The inhibitor present in the DHF may be interfering with your reaction chemistry.1. Test for the presence of peroxides using the protocol provided below. If peroxides are present, they should be removed. 2. If your reaction is sensitive to inhibitors, remove the inhibitor using the provided protocol.
Discoloration of DHF (yellowing). This can be an early sign of degradation or peroxide formation.1. Test for peroxides immediately. 2. If peroxides are within an acceptable limit for your application, you may consider purifying the DHF by distillation (with extreme caution and after ensuring the absence of high levels of peroxides).

Quantitative Data Summary

ParameterRecommended Value/Action
Storage Temperature 2-8°C
Peroxide Testing Frequency (Opened Container) Every 3-6 months
Peroxide Action Level > 25 ppm: Use with caution, consider peroxide removal. > 100 ppm: Do not use. Dispose of safely.
Typical Inhibitor Concentration (e.g., BHT) 50-250 ppm (This is a general range for similar monomers and should be confirmed with the supplier's documentation if possible)

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection in this compound

Objective: To detect the presence and estimate the concentration of peroxides in a sample of this compound.

Materials:

  • This compound sample

  • Test tube

  • Glacial acetic acid

  • Potassium iodide (KI), 5% aqueous solution

  • Starch indicator solution (optional)

  • Commercial peroxide test strips (e.g., Quantofix®)

Procedure A: Potassium Iodide Test

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid.

  • Add 3 drops of a 5% aqueous potassium iodide solution.

  • Gently swirl the test tube and observe any color change.

    • No color change: Peroxides are likely absent or in very low concentration.

    • Pale yellow color: Indicates the presence of peroxides (approximately 40-100 ppm).[9]

    • Brown color: Indicates a high concentration of peroxides.[9]

  • For a more sensitive test, a few drops of a starch indicator solution can be added after step 3. A blue or purple color indicates the presence of peroxides.

Procedure B: Commercial Test Strips

  • Follow the manufacturer's instructions for the specific test strips being used.

  • Typically, this involves dipping the test strip into the this compound sample for a specified time.

  • Compare the color change on the strip to the provided color chart to determine the peroxide concentration in ppm.[10]

Protocol 2: Removal of Phenolic Inhibitors (e.g., BHT) from this compound

Objective: To remove polymerization inhibitors from this compound prior to use in sensitive applications.

Materials:

  • This compound containing inhibitor

  • Separatory funnel

  • 5% Sodium hydroxide (B78521) (NaOH) solution, cold

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or calcium chloride

  • Distillation apparatus (if high purity is required)

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of cold 5% NaOH solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous (bottom) layer, containing the deprotonated phenolic inhibitor, can be drained and discarded.

  • Repeat the wash with 5% NaOH solution two more times.

  • Wash the this compound layer with a saturated brine solution to remove any residual NaOH.

  • Drain the this compound into a clean, dry flask and add a drying agent (e.g., anhydrous magnesium sulfate).

  • Allow the DHF to dry for at least one hour, swirling occasionally.

  • Carefully decant or filter the dry this compound.

  • Important: Uninhibited this compound is highly susceptible to polymerization and peroxide formation. It should be used immediately or stored under an inert atmosphere in a refrigerator for a very short period.

Caution: If high purity is required, distillation can be performed. NEVER distill this compound to dryness , as this can concentrate explosive peroxides. Always ensure that the starting material has a very low peroxide content before attempting distillation.

Visualizations

Polymerization_Pathway Potential Polymerization Pathways of this compound DHF This compound Cationic Cationic Polymerization DHF->Cationic forms carbocation Radical Radical Polymerization (via Peroxides) DHF->Radical forms radical Initiator Initiator (Acid, Peroxide, Heat, Light) Initiator->DHF attacks Polymer Poly(this compound) Cationic->Polymer Radical->Polymer

Caption: Polymerization pathways of this compound.

Inhibition_Mechanism General Mechanism of Radical Polymerization Inhibition cluster_propagation Polymerization Propagation cluster_inhibition Inhibition Growing_Polymer_Radical Growing Polymer Radical DHF_Monomer DHF Monomer Growing_Polymer_Radical->DHF_Monomer reacts with Longer_Polymer_Radical Longer Polymer Radical DHF_Monomer->Longer_Polymer_Radical forms Inhibitor Inhibitor (e.g., BHT) Stable_Radical Stable, Non-reactive Radical/Species Inhibitor->Stable_Radical forms Growing_Polymer_Radical_2 Growing Polymer Radical Growing_Polymer_Radical_2->Inhibitor reacts with

Caption: General mechanism of radical polymerization inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Storage Start Start: Using stored This compound Visual_Inspect Visually inspect the DHF. Is it clear and non-viscous? Start->Visual_Inspect Peroxide_Test Perform peroxide test. Visual_Inspect->Peroxide_Test Yes Dispose Stop. Dispose of DHF safely. Visual_Inspect->Dispose No (viscous/solid) Peroxide_Test->Dispose > 100 ppm Remove_Peroxides Consider peroxide removal (if concentration is low). Peroxide_Test->Remove_Peroxides 25-100 ppm Inhibitor_Question Is the reaction sensitive to inhibitors? Peroxide_Test->Inhibitor_Question < 25 ppm Use_DHF Proceed to use DHF. Remove_Peroxides->Inhibitor_Question Inhibitor_Question->Use_DHF No Remove_Inhibitor Remove inhibitor before use. Inhibitor_Question->Remove_Inhibitor Yes Remove_Inhibitor->Use_DHF

Caption: Troubleshooting workflow for this compound storage.

References

Technical Support Center: Characterization of Substituted 2,3-Dihydrofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of substituted 2,3-dihydrofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analytical challenges encountered during the study of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the characterization of substituted 2,3-dihydrofurans.

NMR Spectroscopy

Q1: I'm having trouble distinguishing between cis and trans isomers of a 2,3-disubstituted-2,3-dihydrofuran using ¹H NMR. What should I look for?

A1: Differentiating cis and trans isomers of 2,3-disubstituted-2,3-dihydrofurans can be challenging, but ¹H NMR spectroscopy is a powerful tool for this purpose. The key is to analyze the coupling constants (J-values) between the protons at the C2 and C3 positions.

  • Coupling Constants (³J₂-₃): The magnitude of the vicinal coupling constant between the protons at C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus equation.

    • Generally, the coupling constant for trans isomers is larger than for cis isomers. However, the flexible nature of the five-membered dihydrofuran ring can sometimes make this distinction less straightforward.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or ROESY experiment is a more definitive method.

    • For a cis isomer, you would expect to see a cross-peak between the protons at C2 and C3, indicating that they are close in space.

    • For a trans isomer, this cross-peak will be absent or very weak.

Q2: The peaks in my ¹H NMR spectrum for my 2,3-dihydrofuran (B140613) derivative are broad. What could be the cause?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Try re-shimming the instrument.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting your sample may help.

  • Incomplete Solubility: If your compound is not fully dissolved, this can lead to a non-homogenous sample and broad lines. Ensure your compound is completely soluble in the chosen NMR solvent.

  • Presence of Paramagnetic Impurities: Paramagnetic substances, even in trace amounts, can cause significant line broadening. Ensure your sample and NMR tube are clean.

  • Chemical Exchange or Conformational Dynamics: If the molecule is undergoing conformational changes or chemical exchange on the NMR timescale, this can lead to broadened signals. Running the NMR experiment at a different temperature (either higher or lower) can sometimes resolve these individual signals.

Q3: My ¹H NMR spectrum is very complex, and I'm struggling with signal assignment.

A3: For complex spectra of substituted 2,3-dihydrofurans, a combination of 2D NMR experiments is highly recommended:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons in the dihydrofuran ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, allowing you to assign the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule.

Mass Spectrometry

Q1: I am not observing the molecular ion peak for my substituted this compound in the mass spectrum. What should I do?

A1: The absence of a molecular ion peak can be due to the instability of the molecule under the ionization conditions.

  • Ionization Technique: Electron Ionization (EI) can be a "hard" ionization technique that causes extensive fragmentation and may not show a molecular ion for less stable compounds. Consider using a "softer" ionization method such as:

    • Electrospray Ionization (ESI): This is a very gentle technique, ideal for polar and thermally labile molecules.

    • Chemical Ionization (CI): This method uses a reagent gas to ionize the analyte more gently than EI.

  • Sample Purity: Impurities in your sample can interfere with ionization or suppress the signal of your compound of interest. Ensure your sample is as pure as possible.

  • Instrument Tuning: The mass spectrometer may need to be tuned and calibrated to ensure optimal performance.

Q2: What are the common fragmentation patterns for 2,3-dihydrofurans in mass spectrometry?

A2: The fragmentation of substituted 2,3-dihydrofurans is highly dependent on the nature and position of the substituents. However, some general fragmentation pathways can be expected:

  • Retro-Diels-Alder (RDA) Reaction: The dihydrofuran ring can undergo a retro-Diels-Alder reaction, leading to the loss of a neutral molecule. For example, a common fragmentation is the loss of ethylene (B1197577) (C₂H₄) from the dihydrofuran ring.

  • Cleavage of Substituents: The bonds between the dihydrofuran ring and its substituents are often labile and can cleave to form stable carbocations or radicals.

  • Ring Opening: The ether linkage can be cleaved, leading to a variety of ring-opened fragments.

Chromatography

Q1: I need to separate the enantiomers of my chiral substituted this compound. What is the best approach?

A1: The most direct and widely used method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC).

  • Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.

  • Mobile Phase Selection: The choice of mobile phase is crucial for achieving separation.

  • Method Development: A systematic approach to method development involves screening different CSPs and mobile phase compositions to find the optimal conditions for separation.

Q2: My substituted this compound is unstable on the silica (B1680970) gel column during purification. What are my options?

A2: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds like 2,3-dihydrofurans.

  • Deactivated Silica Gel: You can try using silica gel that has been deactivated by adding a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), to the eluent.

  • Alumina (B75360) Chromatography: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase flash chromatography using a C18-functionalized stationary phase can be an effective purification method.

Compound Stability

Q1: My substituted this compound appears to be degrading over time. How can I improve its stability?

A1: Substituted 2,3-dihydrofurans can be susceptible to degradation, particularly under acidic or basic conditions.

  • pH Control: The stability of these compounds is often pH-dependent. They are generally more stable in neutral or slightly acidic conditions. Avoid strongly acidic or basic environments.

  • Storage Conditions:

    • Temperature: Store your compound at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation.

    • Atmosphere: If your compound is sensitive to oxidation, store it under an inert atmosphere (e.g., nitrogen or argon).

    • Light: Protect your compound from light, as some dihydrofurans can be light-sensitive.

  • Solvent Choice: Be mindful of the solvents used for storage and analysis. Protic solvents may participate in degradation pathways. Aprotic solvents are often a better choice for long-term storage.

Data Presentation

The following tables summarize typical quantitative data for the characterization of 2,3-dihydrofurans.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2~6.3~145
C3~4.9~100
C4~2.5~30
C5~4.3~72

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Table 2: Common Mass Spectral Fragments for this compound (EI-MS)

m/zProposed Fragment
70[M]⁺ (Molecular Ion)
42[C₃H₆]⁺ or [C₂H₂O]⁺
41[C₃H₅]⁺
39[C₃H₃]⁺

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified substituted this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR (if necessary): Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to aid in structure elucidation.

Protocol 2: General Procedure for GC-MS Analysis (EI)
  • Sample Preparation: Prepare a dilute solution of the substituted this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: Inject 1 µL of the sample solution.

    • Temperature Program: A typical program would be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This may need to be optimized for your specific compound.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Set the mass scan range to cover the expected molecular weight of your compound and its fragments (e.g., m/z 40-500).

    • Data Analysis: Analyze the resulting chromatogram and the mass spectrum of the peak corresponding to your compound.

Protocol 3: General Procedure for Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of hexane or heptane with varying percentages of an alcohol modifier (e.g., isopropanol or ethanol). A good starting point is to screen 5%, 10%, 15%, and 20% alcohol.

    • For basic compounds, add 0.1% diethylamine (B46881) or another suitable amine to the mobile phase.

    • For acidic compounds, add 0.1% trifluoroacetic acid or acetic acid.

  • Analysis:

    • Equilibrate the column with the initial mobile phase.

    • Inject a small volume of a solution of your racemic compound.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Optimization:

    • If partial separation is observed, optimize the mobile phase composition by making smaller changes to the percentage of the alcohol modifier.

    • Adjusting the flow rate can also impact the resolution.

    • If no separation is achieved, screen a different chiral column.

Mandatory Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Further Analysis Synthesis Synthesis of Substituted This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Purity Purity & Isomer Analysis NMR->Purity MS->Purity Chiral_Sep Chiral Separation (if applicable) Purity->Chiral_Sep Stability Stability Studies Purity->Stability

Caption: A general workflow for the synthesis and characterization of substituted 2,3-dihydrofurans.

Troubleshooting_NMR Start Complex or Ambiguous ¹H NMR Spectrum COSY Acquire ¹H-¹H COSY Start->COSY Identify spin systems NOESY Acquire NOESY/ROESY (for stereochemistry) Start->NOESY Determine through-space interactions HSQC Acquire ¹H-¹³C HSQC COSY->HSQC Assign protonated carbons HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Establish long-range connectivities Structure Propose Structure HMBC->Structure NOESY->Structure

Caption: A logical workflow for troubleshooting complex ¹H NMR spectra of 2,3-dihydrofurans.

scale-up considerations for the synthesis of 2,3-dihydrofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydrofuran (B140613) derivatives. Our aim is to address common challenges encountered during laboratory-scale experiments and to provide considerations for successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing this compound derivatives?

A1: A variety of catalytic systems are employed for the synthesis of this compound derivatives, with the choice depending on the specific starting materials and desired product. Common catalysts include those based on transition metals like palladium, copper, gold, and molybdenum.[1] Organocatalysts, such as bifunctional quinine (B1679958)/squaramide, are also utilized for enantioselective syntheses.[2][3] For instance, molybdenum-catalyzed cycloisomerization of alkynyl alcohols is an effective method.[1] Copper-catalyzed reactions of β-alkoxy/phenoxy enones with dimethyl diazomalonate also yield 2,3-dihydrofurans in high yields.[4]

Q2: What are the key safety concerns when scaling up the synthesis of this compound derivatives?

A2: Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed. For this compound synthesis, key considerations include:

  • Thermal Management: Many synthetic routes involve exothermic reactions. Inadequate heat dissipation in larger reactors can lead to thermal runaways.[5]

  • Mixing Efficiency: Inconsistent mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and impurity formation.[5]

  • Gas Evolution: Some reactions may evolve gas, which can lead to pressure buildup if not properly vented in a larger reactor.[5]

  • Handling of Flammable and Hazardous Materials: Many organic solvents and some reagents are flammable. Large quantities pose a greater fire risk. Additionally, the toxicity and reactivity of all chemicals must be reassessed at scale.

Q3: How can I improve the enantioselectivity of my this compound synthesis?

A3: Achieving high enantioselectivity often requires the use of chiral catalysts. Bifunctional organocatalysts, such as those derived from quinine and squaramide, have been successfully used in asymmetric domino Michael-SN2 reactions to produce enantiomerically enriched this compound derivatives with up to 97% ee.[2][3] The choice of catalyst, solvent, temperature, and the specific substrates all play a crucial role in determining the enantiomeric excess.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). For metal catalysts, pre-activation may be necessary.
Sub-optimal Reaction Temperature Screen a range of temperatures. Some reactions may require elevated temperatures to overcome the activation energy, while others may need cooling to prevent decomposition.[6]
Incorrect Solvent The choice of solvent can significantly impact reaction rates and yields. Experiment with different solvents of varying polarity. THF has been shown to be effective in some cases.[6]
Presence of Water or Oxygen Many organometallic catalysts and intermediates are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance Bulky substituents on the starting materials can hinder the reaction. If possible, consider a less sterically demanding substrate or a more reactive catalyst.[7]

Problem 2: Formation of Significant Side Products (e.g., Isomerization to 2,5-dihydrofuran)

Possible Cause Troubleshooting Step
Isomerization of the Double Bond The this compound product can isomerize to the more thermodynamically stable 2,5-dihydrofuran (B41785) isomer, especially at higher temperatures or in the presence of acid/base.[7] Lowering the reaction temperature may favor the kinetic this compound product.[7]
Side Reactions of Starting Materials Decomposition of starting materials can be a significant issue. Lowering the reaction temperature and adjusting the concentration can have a positive effect on the yield.[6]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to undesired side reactions.

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Co-elution of Product and Impurities If impurities have similar polarity to the desired product, separation by column chromatography can be challenging. Try a different eluent system or consider an alternative purification technique such as distillation or recrystallization.
Thermal Decomposition during Purification This compound derivatives can be thermally sensitive. If using distillation, perform it under reduced pressure to lower the boiling point and minimize decomposition.
Product Instability on Silica (B1680970) Gel Some furan (B31954) derivatives can be unstable on silica gel. Consider using a different stationary phase, such as alumina, or minimizing the time the product is on the column.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemStarting MaterialsReaction TypeYieldReference
Molybdenum Carbonyl ComplexesAlkynyl alcohol precursorsCycloisomerizationGood[1]
Cu(acac)₂β-alkoxy/phenoxy enones and dimethyl diazomalonate1,5-ElectrocyclizationHigh[4]
Bifunctional quinine/squaramideα-bromonitroalkenes and 1,3-dicarbonyl compoundsDomino Michael-SN2Up to 92% (and up to 97% ee)[2]
Palladium-based catalystsThis compound and aryl iodidesHeck reactionGood[8]
Iron catalystα-allenic alcoholsIntramolecular hydroalkoxylationGood[8]

Table 2: Optimization of Reaction Conditions for a Domino Reaction [6]

EntryBaseSolventTemperature (°C)TimeYield (%)
1K₂CO₃THFRoom Temp18 h10
2PyridineTHFRoom Temp18 hNo Reaction
3DBUTHFRoom Temp10 min61
4DBUCH₂Cl₂Room Temp10 minModerate
5DBUTolueneRoom Temp10 minModerate
6DBUAcetonitrileRoom Temp10 minModerate
7DBUDioxaneRoom Temp10 minModerate
8DBUTHF010 min82

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Domino Michael-SN2 Addition [3]

  • To a solution of the α-bromonitroalkene derivative (0.10 mmol) in DCM (0.2 mL) in a dried reaction vial, add the bifunctional quinine/squaramide organocatalyst (0.01 mmol) and Na₂CO₃ (0.05 mmol).

  • Add the 1,3-dicarbonyl compound derivative (0.18 mmol) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, directly load the reaction mixture onto a flash chromatography column.

  • Elute with an appropriate mixture of ethyl acetate (B1210297) and n-hexane to obtain the pure this compound derivative.

  • Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Molybdenum-Catalyzed Cycloisomerization of an Alkynyl Alcohol [9]

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Under an inert atmosphere, add the alkynyl alcohol (e.g., 1-phenyl-3-butyn-1-ol), a trialkylamine-molybdenum pentacarbonyl catalyst, and an appropriate solvent (e.g., toluene).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation.

  • The crude product, a dark red liquid containing molybdenum by-products, can be purified by sublimation to remove the metal-containing solids.

  • Further purify the remaining liquid by vacuum distillation to yield the this compound derivative.

Visualizations

Reaction_Pathway A Starting Material A (e.g., Alkynyl Alcohol) Catalyst Catalyst (e.g., Mo complex, Organocatalyst) Intermediate Reactive Intermediate A->Intermediate Reaction Step 1 B Starting Material B (e.g., β-dicarbonyl compound) B->Intermediate Catalyst->Intermediate Product This compound Derivative Intermediate->Product Cyclization Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Drying and Concentration (Na₂SO₄, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography/Distillation) Drying->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis Troubleshooting_Guide Start Low Yield or No Product? Check_Catalyst Is the catalyst active? Start->Check_Catalyst Yes Side_Products Are there significant side products? Start->Side_Products No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Isomerization Isomerization to 2,5-dihydrofuran? Side_Products->Isomerization Yes Purification_Issue Difficulty in purification? Side_Products->Purification_Issue No Lower_Temp Lower reaction temperature Isomerization->Lower_Temp Coelution Co-elution of impurities? Purification_Issue->Coelution Yes Decomposition Decomposition during purification? Purification_Issue->Decomposition No Change_Eluent Change eluent system Coelution->Change_Eluent Vacuum_Distill Use vacuum distillation Decomposition->Vacuum_Distill

References

minimizing byproducts in the Feist-Benary synthesis of 2,3-dihydrofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Feist-Benary synthesis of 2,3-dihydrofurans. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize byproducts and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the "interrupted" Feist-Benary synthesis and how does it yield 2,3-dihydrofurans?

The classical Feist-Benary synthesis is a reaction between an α-halo ketone and a β-dicarbonyl compound to produce a substituted furan (B31954).[1][2] The "interrupted" Feist-Benary (IFB) reaction is a modification that isolates the hydroxydihydrofuran intermediate, which is a precursor to the 2,3-dihydrofuran.[2][3] This is typically achieved by carefully controlling the reaction conditions to prevent the final dehydration step that leads to the aromatic furan.

Q2: What are the most common byproducts in the synthesis of 2,3-dihydrofurans via the Feist-Benary reaction?

The most common byproducts include:

  • Fully aromatized furans: Over-aromatization is a primary side reaction, leading to the formation of the thermodynamically more stable furan.[4]

  • Paal-Knorr type isomers: Under certain conditions, a 1,4-dicarbonyl intermediate can form, which can then cyclize via an acid-catalyzed Paal-Knorr pathway to yield a different furan isomer.[5][6]

  • Products of ester hydrolysis: If a β-ketoester is used as the starting material, strong bases can cause hydrolysis of the ester group.[3][7]

  • C-alkylation products: Competing C-alkylation of the dicarbonyl compound can occur, leading to undesired side products.[8]

  • Pyrrole (B145914) derivatives: If ammonia (B1221849) or an amine is used as the base, pyrrole derivatives can form as byproducts.[2]

Q3: How does the choice of base affect the reaction outcome?

The choice of base is critical in minimizing byproducts. Mild, non-nucleophilic bases are generally preferred.

  • Mild bases (e.g., pyridine (B92270), triethylamine): These are optimal for promoting the reaction while minimizing side reactions like ester hydrolysis.[3]

  • Strong bases (e.g., sodium hydroxide, sodium ethoxide): These can lead to the hydrolysis of ester substrates and may promote other side reactions.[3][7]

  • Proton sponges: These can be used to trap the acid generated during the reaction, which can help to prevent the formation of fully aromatized furan byproducts.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Decomposition of starting materials or product.[3] 4. Steric hindrance from bulky substituents.[3]1. Increase reaction time or temperature moderately. Monitor the reaction by TLC. 2. Optimize reaction conditions (see table below). Use a mild base. 3. Avoid prolonged heating.[3] Use freshly distilled solvents and reagents. 4. Consider a different synthetic route if steric hindrance is significant.
High percentage of furan byproduct 1. Dehydration of the hydroxydihydrofuran intermediate. 2. Reaction temperature is too high. 3. Presence of acidic impurities.1. Use a "proton sponge" to scavenge any generated acid.[3] 2. Lower the reaction temperature. The reaction can often be run at room temperature.[9] 3. Ensure all reagents and solvents are free of acidic impurities.
Formation of an unexpected isomer Rearrangement of the 1,4-dicarbonyl intermediate via a Paal-Knorr pathway.[5]This is often promoted by acidic conditions. Ensure the reaction is maintained under basic conditions. The use of a non-protic solvent may also be beneficial.
Ester group hydrolysis Use of a strong, nucleophilic base (e.g., NaOH, NaOEt).[7]Switch to a milder, non-nucleophilic base such as pyridine or triethylamine.[3]
Reaction is sluggish or does not proceed 1. Poor quality of reagents. 2. Inappropriate solvent. 3. Halide in the α-halo ketone is not reactive enough.1. Use freshly purified reagents and anhydrous solvents. 2. Common solvents include ethanol, THF, and DMF.[3] Consider solvent screening to find the optimal one for your specific substrates. 3. The reactivity of the halide follows the order I > Br > Cl.[7] If using a chloro-ketone, consider switching to the bromo- or iodo-analogue.

Data Presentation: Influence of Reaction Conditions

The following table summarizes the general effects of different reaction parameters on the yield of 2,3-dihydrofurans and the formation of byproducts. Specific quantitative yields are highly substrate-dependent.

Parameter Condition Effect on this compound Yield Effect on Byproduct Formation Reference(s)
Base Mild (Pyridine, Triethylamine)Generally highMinimizes ester hydrolysis and other side reactions[3]
Strong (NaOH, NaOEt)Can be lower due to side reactionsIncreased risk of ester hydrolysis[3][7]
Proton SpongeCan be highReduces formation of furan byproduct by trapping acid[3]
Solvent Polar aprotic (DMF, THF)Generally goodCan influence reaction rate and selectivity[3]
Alcoholic (Ethanol)Commonly used, good yieldsCan participate in side reactions in some cases[3]
Temperature Room TemperatureOften sufficient, minimizes byproductsLower temperature reduces the rate of dehydration to the furan[9]
50-100 °CIncreased reaction rateHigher risk of furan formation and decomposition[3]
α-Haloketone α-IodoketoneHigh reactivityMay lead to unwanted side reactions[3]
α-BromoketoneGood balance of reactivity and stabilityGenerally a good choice[3]
α-ChloroketoneLower reactivityMay require harsher conditions, increasing byproduct risk[7]

Experimental Protocols

Optimized Protocol for the Synthesis of 2,3-Dihydrofurans via Interrupted Feist-Benary Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Halo ketone (1.0 eq)

  • β-Dicarbonyl compound (1.0 eq)

  • Mild base (e.g., triethylamine, 1.2 eq)

  • Anhydrous solvent (e.g., THF or DCM)

  • Proton sponge (optional, 1.1 eq)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the β-dicarbonyl compound and the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the mild base (and proton sponge, if used) to the stirred solution.

  • After 15 minutes of stirring, add a solution of the α-halo ketone in the anhydrous solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired this compound.

Visualizations

Feist_Benary_Mechanism Reactants α-Halo Ketone + β-Dicarbonyl Compound Enolate Enolate Formation (Base) Reactants->Enolate Intermediate1 Alkylation Intermediate Enolate->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization PaalKnorr Paal-Knorr Rearrangement Intermediate1->PaalKnorr Hydroxydihydrofuran Hydroxydihydrofuran (Interrupted Product) Cyclization->Hydroxydihydrofuran Dehydration Dehydration (Acid/Heat) Hydroxydihydrofuran->Dehydration Furan Furan Byproduct Dehydration->Furan FuranIsomer Furan Isomer Byproduct PaalKnorr->FuranIsomer

Caption: Reaction pathway of the Feist-Benary synthesis.

Troubleshooting_Workflow Start Low Yield of this compound Check_Byproducts Analyze Crude Product (TLC, NMR) Start->Check_Byproducts High_Furan High Furan Byproduct? Check_Byproducts->High_Furan Yes Other_Byproducts Other Byproducts? Check_Byproducts->Other_Byproducts No Reduce_Temp Reduce Temperature Add Proton Sponge High_Furan->Reduce_Temp Yes High_Furan->Other_Byproducts No End Improved Yield Reduce_Temp->End Change_Base Switch to Milder Base (e.g., Pyridine) Other_Byproducts->Change_Base Yes Optimize_Solvent Optimize Solvent Other_Byproducts->Optimize_Solvent No Change_Base->End Optimize_Solvent->End

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dihydrofuran and 2,5-Dihydrofuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical behavior of two key heterocyclic isomers, supported by experimental data and detailed protocols.

In the landscape of heterocyclic chemistry, dihydrofurans serve as versatile building blocks in the synthesis of a wide array of chemical entities, including pharmaceuticals and other biologically active molecules. Among these, the isomers 2,3-dihydrofuran (B140613) (2,3-DHF) and 2,5-dihydrofuran (B41785) (2,5-DHF) exhibit distinct reactivity profiles owing to the placement of the double bond within the furan (B31954) ring. Understanding these differences is paramount for chemists aiming to leverage their unique properties in synthetic strategies. This guide provides a comprehensive comparison of the reactivity of 2,3-DHF and 2,5-DHF, supported by experimental findings and detailed methodologies.

Structural and Electronic Properties: The Basis of Differential Reactivity

The fundamental difference between 2,3-DHF and 2,5-DHF lies in the electronic nature of their double bonds. This compound is classified as an enol ether, where the double bond is directly conjugated with the oxygen atom's lone pairs. This conjugation significantly increases the electron density of the double bond, making it highly nucleophilic and susceptible to attack by electrophiles.

In contrast, 2,5-dihydrofuran possesses an isolated double bond, electronically similar to that of a typical acyclic alkene. The oxygen atom's influence is primarily inductive, leading to a less electron-rich π-system compared to its 2,3-isomer. This structural variance dictates the distinct chemical behaviors observed in various reactions.

Comparative Reactivity in Key Organic Transformations

The differential reactivity of these isomers is evident in a range of chemical transformations, from thermal rearrangements to metal-catalyzed cross-coupling and cycloaddition reactions.

Thermal Stability and Isomerization

Under thermal conditions, the two isomers follow divergent reaction pathways, highlighting their difference in stability. The primary thermal reaction for 2,5-dihydrofuran is the elimination of molecular hydrogen (H₂) to yield the aromatic and highly stable furan.[1] Conversely, this compound undergoes ring-opening followed by isomerization, indicating a lower activation barrier for ring cleavage compared to dehydrogenation.[1]

A notable synthetic transformation is the selective isomerization of 2,5-DHF to the more reactive 2,3-DHF. This process is often catalyzed by transition metals, such as palladium, and can be influenced by additives like carbon monoxide, which can suppress side reactions.[2]

Electrophilic Addition

The electron-rich double bond of 2,3-DHF makes it significantly more reactive towards electrophiles than 2,5-DHF. For instance, this compound derivatives can undergo unexpected ring-opening reactions when treated with electrophilic bromine sources like N-bromosuccinimide (NBS).[3]

Table 1: Comparison of Reactivity in Electrophilic Bromination

IsomerReagentConditionsProduct(s)Observations
This compoundNBS, DABCONot specifiedRing-opened 1,2-diketo building blockUnexpected ring opening at the C(4)-C(5) bond.[3]
2,5-DihydrofuranNot specifiedNot specifiedExpected dibromo-adductReactivity is typical of an alkene.
Cycloaddition Reactions: The Diels-Alder Reaction

In the context of the Diels-Alder reaction, both dihydrofurans can act as dienophiles. However, the enol ether character of 2,3-DHF enhances its reactivity towards electron-deficient dienes.[4] While direct comparative kinetic data for the two isomers in the same Diels-Alder reaction is scarce, the general principles of cycloaddition suggest that the more electron-rich 2,3-DHF would react faster with electron-poor dienes.

2,5-Dihydrofuran, on the other hand, behaves as a typical alkene dienophile. Its reactivity can be influenced by substituents on the furan ring.

Palladium-Catalyzed Heck Reaction

The Heck reaction provides a powerful tool for C-C bond formation. This compound has been extensively studied as a substrate in asymmetric Heck reactions, yielding arylated dihydrofurans.[5] The regioselectivity of the arylation is influenced by the choice of ligands and palladium precursors.[6] While 2,5-dihydrofurans can also be synthesized via Heck reactions, direct comparative studies on their reactivity as substrates in this reaction are less common.

Table 2: Heck Reaction of this compound with Aryl Triflates

LigandAryl TriflatesProductEnantioselectivityReference
(P,N) ligandElectron-rich2,5-dihydrofuransExcellent[5]
(P,P) ligandElectron-deficient2,3-dihydrofuransExcellent[5]
Ring-Opening Reactions

The propensity for ring-opening also differs significantly between the two isomers. As an enol ether, this compound is susceptible to acid-catalyzed ring-opening. Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)this compound acetals has been shown to produce 1-hydroxycarbazole-2-carboxylates in high yields.[7]

2,5-Dihydrofuran can undergo catalytic ring-opening reactions, for instance, through the use of cobalt vinylidenes, to generate acyclic organozinc compounds.[8] This highlights a different mode of ring-opening compared to its 2,3-isomer.

Experimental Protocols

To facilitate further research and application, detailed experimental protocols for key reactions are provided below.

Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride (B1165640)

This protocol serves as a foundational method that can be adapted for dihydrofuran isomers.

Materials:

Procedure:

  • Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate in a vial.

  • Add 0.4 mL of furan to the solution.

  • Seal the vial and store it in a refrigerator to allow for crystallization.

  • After crystallization, carefully remove the excess liquid using a pipette.

  • Dissolve the crystals in a minimal amount of acetone.

  • Add hexane dropwise until the solution becomes cloudy, then allow it to recrystallize.

  • Isolate the crystals and dry them.

  • Prepare a sample for NMR analysis by dissolving the crystals in a suitable deuterated solvent.

Experimental Protocol: Electrophilic Bromination of an Aromatic Compound (for comparison)

This general protocol for electrophilic aromatic bromination can be adapted to investigate the reactivity of dihydrofurans.

Materials:

  • Phenol (B47542) (as a model substrate)

  • 20% Bromine in acetic acid solution

  • Aqueous NaHSO₃ solution

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 50 mg of phenol in 5 mL of water in a test tube.

  • Add the 20% bromine in acetic acid solution dropwise while mixing thoroughly. Continue addition until a persistent red/brown color is observed.

  • Quench the excess bromine by adding 5-10 drops of aqueous NaHSO₃ solution with thorough mixing.

  • Collect the solid product by filtration and wash with cold water.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key reaction pathways and experimental workflows.

Electrophilic_Addition_Mechanism Reactants This compound + E+ Intermediate Carbocation Intermediate Reactants->Intermediate Electrophilic Attack Product Addition Product Intermediate->Product Nucleophilic Attack by Nu- Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Dissolve Dissolve Dienophile Add_Diene Add Diene Dissolve->Add_Diene Crystallize Crystallization Add_Diene->Crystallize Isolate Isolate Crystals Crystallize->Isolate Recrystallize Recrystallize Isolate->Recrystallize Analyze NMR Analysis Recrystallize->Analyze Ring_Opening_Pathways DHF_23 This compound Ring_Opened_23 Isomerization Products DHF_23->Ring_Opened_23 Thermal Ring-Opening DHF_25 2,5-Dihydrofuran Furan Furan + H2 DHF_25->Furan Thermal H2 Elimination

References

A Comparative Analysis of Catalysts for 2,3-Dihydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3-dihydrofuran (B140613), a pivotal heterocyclic motif in numerous natural products and pharmaceuticals, has been the subject of extensive research. The efficiency and selectivity of this synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in synthesizing this compound and its derivatives varies significantly in terms of yield, selectivity, and reaction conditions. The following tables summarize the performance of prominent catalytic systems based on reported experimental data.

Homogeneous Catalysis

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild conditions.

Catalyst SystemSubstratesProductYield (%)Selectivity/EnantioselectivityReaction ConditionsReference
Palladium
Pd₂(dba)₃ / [BA][L-PRO]This compound, Iodobenzene (B50100)2-Phenyl-2,3-dihydrofuranup to 59.210-13.3% ee for the main product70°C, 2 h, DMF[1][2]
[PdCl(allyl)]₂This compound, Iodobenzene2-Phenyl-2,3-dihydrofuranHigh conversion-70°C, 2 h, DMF[1][2]
Copper
Cu(OTf)₂ / Chiral P,N,N ligandβ-Ketoesters, Propargylic esters2,3-DihydrofuransGoodGood to high enantioselectivitiesRoom temp., MeOH[3][4]
Iron
Iron Complexα-AllenolsSubstituted 2,3-dihydrofuransup to 92High diastereoselectivity (up to 98:2 dr)Mild conditions[5]
Rhodium
Rh₂(OAc)₄1-Sulfonyl-1,2,3-triazolesDihydrofuran-3-iminesHighHigh diastereoselectivityElevated temperatures[6]
Organocatalyst
Quinine/Squaramideα-Bromonitroalkenes, 1,3-Dicarbonyl compoundsFunctionalized 2,3-dihydrofuransup to 96up to 97% eeRoom temp., 1-6 h, DCM[7][8]
Heterogeneous Catalysis

Heterogeneous catalysts offer the significant advantage of easy separation and recyclability, which is crucial for industrial applications.

Catalyst SystemSubstratesProductYield (%)SelectivityReaction ConditionsReference
Cobalt-Copper
Co-Cu on Kaolin (5:1 ratio)1,4-Butanediol (B3395766)This compound81High320-350°C (pretreatment), liquid phase[9]
Cobalt
Co on Kaolin1,4-ButanediolThis compound-Favorable selectivity with hexagonal metallic cobalt-[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.

Palladium-Catalyzed Heck Arylation of this compound

This protocol describes a typical Heck arylation reaction to form 2-phenyl-2,3-dihydrofuran.[1][2]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, [PdCl(allyl)]₂)

  • Chiral ionic liquid (e.g., [BA][L-PRO])

  • Base (e.g., K₂CO₃)

  • This compound (DHF)

  • Iodobenzene

  • Dimethylformamide (DMF, solvent)

  • Standard Schlenk line equipment

Procedure:

  • To a 50 mL Schlenk tube under a nitrogen atmosphere, add the base (4.34 mmol), palladium precursor (0.0356 mmol, 1 mol%), and the chiral ionic liquid in an appropriate, weighed amount.

  • Add DMF (6 mL) to the tube, followed by iodobenzene (0.4 mL, 3.57 mmol) and this compound (0.7 mL, 8.59 mmol).

  • Place the reaction mixture in an oil bath preheated to 70°C and stir for 2 hours.

  • After the reaction is complete, quench the mixture with water (5 mL).

  • Extract the organic products with diethyl ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Iron-Catalyzed Cycloisomerization of α-Allenols

This method provides access to substituted 2,3-dihydrofurans under mild conditions.[5]

Materials:

  • Iron catalyst (e.g., a specified iron complex)

  • α-Allenol substrate

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under an inert atmosphere, dissolve the α-allenol (1.0 equiv) in the anhydrous solvent.

  • Add the iron catalyst (typically 1-5 mol%) to the solution.

  • Stir the reaction mixture at the specified temperature (often room temperature) for the time indicated in the literature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired this compound derivative.

Copper-Promoted Cobalt-Catalyzed Dehydrogenation of 1,4-Butanediol

This heterogeneous catalysis approach is suitable for the large-scale production of this compound.[9]

Materials:

  • Kaolin-supported Co-Cu catalyst

  • 1,4-Butanediol

  • High-temperature reactor system

Procedure:

  • Prepare the kaolin-supported Co-Cu catalyst via a mechanochemical method.

  • Load the catalyst into the reactor.

  • Pre-treat the catalyst by reduction at 320-350°C under a hydrogen flow.

  • Introduce the 1,4-butanediol feed into the reactor in the liquid phase at the optimized reaction temperature and pressure.

  • Collect the product stream, which will contain this compound, unreacted starting material, and byproducts.

  • Separate and purify the this compound from the product mixture by distillation.

Organocatalytic Asymmetric Synthesis of 2,3-Dihydrofurans

This protocol outlines an enantioselective synthesis using a bifunctional organocatalyst.[7][8]

Materials:

  • Quinine/squaramide organocatalyst

  • α-Bromonitroalkene

  • 1,3-Dicarbonyl compound

  • Base (e.g., Na₂CO₃)

  • Dichloromethane (DCM, solvent)

Procedure:

  • In a reaction vial, dissolve the quinine/squaramide organocatalyst (typically 10 mol%) and the base (0.05 mmol) in DCM (0.2 mL).

  • Add the α-bromonitroalkene (0.10 mmol) to the solution.

  • Finally, add the 1,3-dicarbonyl compound (0.18 mmol) to the mixture.

  • Stir the reaction at room temperature for 1-6 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column for flash chromatography.

  • Elute with a suitable solvent system (e.g., ethyl acetate/n-hexane) to isolate the pure, enantiomerically enriched this compound product.

Visualizing the Synthesis and Catalytic Relationships

To better understand the experimental processes and the interplay between different catalytic approaches, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants & Solvent Reaction_Vessel Reaction Setup (Inert Atmosphere) Reactants->Reaction_Vessel Catalyst Catalyst Loading Catalyst->Reaction_Vessel Stirring Stirring & Heating (Controlled Temp) Reaction_Vessel->Stirring Monitoring Reaction Monitoring (TLC/GC-MS) Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Comparison Homogeneous Homogeneous Yield Yield Homogeneous->Yield Selectivity Selectivity (Regio-, Diastereo-, Enantio-) Homogeneous->Selectivity Conditions Reaction Conditions (Temp, Time) Homogeneous->Conditions Recyclability Recyclability Homogeneous->Recyclability Challenging Heterogeneous Heterogeneous Heterogeneous->Yield Heterogeneous->Selectivity Heterogeneous->Conditions Heterogeneous->Recyclability Advantageous

Caption: Logical relationship between catalyst type and performance metrics.

References

Unraveling the Isomerization of 2,3-Dihydrofuran: A DFT-Based Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reaction mechanisms of 2,3-dihydrofuran (B140613), supported by Density Functional Theory (DFT) calculations, reveals intricate isomerization pathways and provides a basis for comparison with alternative catalyzed and ring-opening reactions. This guide offers researchers, scientists, and drug development professionals a comparative analysis of these mechanisms, featuring quantitative energetic data, detailed computational protocols, and visual pathway representations.

The thermal unimolecular isomerization of this compound (2,3-DHF) has been a subject of theoretical investigation to elucidate its potential energy surfaces and reaction kinetics. DFT calculations have been instrumental in mapping the various reaction channels, identifying transition states, and determining the activation energies that govern the transformation of 2,3-DHF into its various isomers.

Comparison of Unimolecular Isomerization Pathways

DFT studies, specifically using the B3LYP functional and QCISD(T) for energy calculations, have identified several competing pathways for the isomerization of this compound.[1] These pathways involve hydrogen shifts and ring-opening reactions, leading to the formation of cyclopropanecarboxaldehyde (B31225), but-3-enal, and other intermediates. The viability of each pathway is assessed by the calculated activation energies, with lower barriers indicating more favorable routes.

For context, while the focus here is on the intrinsic reactivity of this compound, it is noteworthy that its formation and subsequent reactions can be influenced by catalysts. For instance, iron-catalyzed cycloisomerization of α-allenols provides an efficient route to substituted 2,3-dihydrofurans, with DFT studies helping to rationalize the observed chemo- and diastereoselectivity.[2] Similarly, Lewis acid-catalyzed ring-opening benzannulations of 5-(indolyl)-2,3-dihydrofuran acetals demonstrate an alternative reaction manifold for this heterocyclic system.[3]

The primary unimolecular isomerization pathways of this compound are summarized below.

Quantitative Data Summary

The following table presents the calculated activation energies (Ea) and reaction enthalpies (ΔH) for the key isomerization steps of this compound, providing a quantitative comparison of the competing reaction channels.[1]

Reaction StepTransition StateActivation Energy (Ea) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)
This compound → CyclopropanecarboxaldehydeTS156.9-24.4
This compound → But-3-enalTS260.5-14.1
This compound → 2-Hydroxybuta-1,3-diene (enol)TS367.511.2
Cyclopropanecarboxaldehyde → But-3-enalTS451.510.3

Experimental and Computational Protocols

The data presented in this guide is based on high-level quantum chemical calculations. The general workflow for such a DFT study is outlined below. The specific methodologies employed in the key cited study[1] are as follows:

  • Geometry Optimization: Equilibrium and transition state structures were optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) density functional theory method.

  • Basis Set: The Dunning correlation consistent polarized double ζ basis set (cc-pVDZ) was used for these optimizations.

  • Energy Calculations: Single-point energy calculations were performed at a higher level of theory, QCISD(T) (Quadratic Configuration Interaction with Single and Double excitations and a perturbative treatment of Triple excitations), to obtain more accurate energy values for the critical points on the potential energy surface.

  • Rate Constant Calculation: Isomerization rate constants were calculated using transition state theory to allow for comparison with experimental results.

G General Workflow for DFT Reaction Mechanism Study cluster_start Initial Setup cluster_calc Computational Steps cluster_analysis Analysis and Interpretation start Define Reactants and Products method Select DFT Functional and Basis Set start->method geom_opt Geometry Optimization of Reactants, Products, and Intermediates method->geom_opt ts_search Transition State (TS) Search geom_opt->ts_search freq_calc Frequency Calculation to Confirm Minima and TS ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) irc_calc->energy_calc pes_construct Construct Potential Energy Surface (PES) energy_calc->pes_construct kinetics Calculate Rate Constants (TST) pes_construct->kinetics results Compare with Experimental Data kinetics->results

Caption: A flowchart illustrating the typical computational workflow for studying a reaction mechanism using Density Functional Theory (DFT).

Reaction Pathway Diagrams

The isomerization of this compound proceeds through several competing pathways, with the formation of cyclopropanecarboxaldehyde being the most kinetically favorable route.[1] The diagram below visualizes these key transformations.

G Isomerization Pathways of this compound cluster_products Isomerization Products DHF This compound TS1 TS1 56.9 kcal/mol DHF->TS1 TS2 TS2 60.5 kcal/mol DHF->TS2 TS3 TS3 67.5 kcal/mol DHF->TS3 CPC Cyclopropanecarboxaldehyde TS4 TS4 51.5 kcal/mol CPC->TS4 B3E But-3-enal HBD 2-Hydroxybuta-1,3-diene TS1->CPC TS2->B3E TS3->HBD TS4->B3E

Caption: A diagram showing the primary isomerization pathways of this compound, including the key transition states and their activation energies.

References

A Comparative Guide to the Performance of 2,3-Dihydrofuran and Other Enol Ethers in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, cycloaddition reactions are a cornerstone for the construction of complex cyclic molecules, which form the backbone of many pharmaceuticals and biologically active compounds. Enol ethers, with their electron-rich double bonds, are privileged reactants in these transformations. Among them, 2,3-dihydrofuran (B140613) stands out as a versatile building block. This guide provides an objective comparison of this compound's performance against other enol ethers in various cycloaddition reactions, supported by experimental data, detailed protocols, and visual aids to inform reaction design and optimization.

Data Presentation: A Comparative Analysis of Enol Ethers in Cycloadditions

The following tables summarize quantitative data from various studies, offering a direct comparison of this compound with other cyclic and acyclic enol ethers in different types of cycloaddition reactions. The data highlights key performance indicators such as yield, diastereoselectivity, and enantioselectivity under specific experimental conditions.

Table 1: Performance in [3+2] Cycloaddition Reactions

Enol EtherDipole/ElectrophileCatalyst/ConditionsYield (%)d.r. (diastereomeric ratio)e.e. (%)Reference
This compound Gold α-carbonylcarbenoid[AuCl{P(o-biphenyl)(tBu)₂}]/AgNTf₂88--
3,4-Dihydro-2H-pyranGold α-carbonylcarbenoid[AuCl{P(o-biphenyl)(tBu)₂}]/AgNTf₂78--
Exocyclic Enol Ether (2-methylenechromane)1,4-QuinoneChiral N,N'-dioxides/Tm(OTf)₃up to 99-up to 98[1][2]
Silyl (B83357) Enol Ether (cyclic)Bicyclo[1.1.0]butaneYb(OTf)₃16-35>20:1-[3]
Silyl Enol Ether (acyclic)Bicyclo[1.1.0]butaneYb(OTf)₃41-83--[3]

Table 2: Performance in [4+2] Cycloaddition Reactions

Enol Ether (Diene)DienophileCatalyst/ConditionsYield (%)endo:exo ratioReference
3-AlkoxyfuranN-MethylmaleimideDMC, RTup to 9665:35 to >95:5[4]
3-AlkoxyfuranDimethyl maleateNo catalyst, RT7012:1[4]
3-AlkoxyfuranDiethyl fumarateNo catalyst, RT7715:85 (exo selective)[4]

Table 3: Performance in [2+2] Cycloaddition Reactions

Enol EtherAlkeneCatalyst/ConditionsYield (%)trans:cis ratioReference
Silyl Enol Ether (cyclic, 6-membered ring)HFIP acrylateMe₂AlCl8280:20[5]
Silyl Enol Ether (cyclic, 7-membered ring)HFIP acrylateMe₂AlCl75>99:1[5]
Silyl Enol Ether (cyclic, 8-membered ring)HFIP acrylateMe₂AlCl88>99:1[5]
Methyl Enol EtherHFIP acrylateMe₂AlCl8391:9[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key cycloaddition reactions involving enol ethers.

Protocol 1: Gold-Catalyzed [3+2] Cycloaddition of this compound

This protocol is adapted from the synthesis of this compound cores through the [3+2] cycloaddition of gold α-carbonylcarbenoids with alkenes.

  • Reaction Setup: To a solution of the 2-epoxy-1-alkynylbenzene substrate (0.1 mmol) in dichloromethane (B109758) (CH₂Cl₂, 1.0 mL) is added the enol ether (e.g., this compound, 0.2 mmol).

  • Catalyst Addition: The gold catalyst [AuCl{P(o-biphenyl)(tBu)₂}] (5 mol%) and silver triflimide (AgNTf₂, 2 mol%) are added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at 40 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound cycloadduct.

Protocol 2: Lewis Acid-Promoted [2π+2σ] Cycloaddition of a Silyl Enol Ether

This procedure is based on the intermolecular formal [2π+2σ] cycloaddition of enol silyl ethers with bicyclo[1.1.0]butanes.[3]

  • Reaction Setup: In a glovebox, a solution of the bicyclo[1.1.0]butane (0.10 mmol) and the cyclic silyl enol ether (0.15 mmol) in chlorobenzene (B131634) (0.50 mL) is prepared in a sealed tube.

  • Catalyst Addition: Ytterbium triflate (Yb(OTf)₃, 20 mol%) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at 25 °C for the time indicated in the specific procedure.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Protocol 3: Asymmetric [3+2] Cycloaddition of an Exocyclic Enol Ether

This protocol describes the catalytic asymmetric [3+2] cycloaddition of exocyclic enol ethers with 1,4-quinones.[1][2]

  • Reaction Setup: The reaction is carried out under a nitrogen atmosphere. To a solution of the chiral N,N'-dioxide ligand (12 mol%) and the metal salt (e.g., Tm(OTf)₃, 10 mol%) in dichloromethane (1.0 mL) is added the 1,4-quinone (0.10 mmol) and the exocyclic enol ether (0.12 mmol) at -78 °C.

  • Additives: In some cases, additives like sodium sulfate (Na₂SO₄) and ethyl acetate (B1210297) (AcOEt) are used to enhance yield and enantioselectivity.[1]

  • Reaction Conditions: The reaction mixture is stirred at -78 °C for 12 hours.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by high-performance liquid chromatography (HPLC) analysis.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex chemical processes and experimental designs.

general_cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product Enol_Ether Enol Ether (e.g., this compound) Transition_State Concerted or Stepwise Transition State Enol_Ether->Transition_State Dipole_Electrophile Dipole / Electrophile (e.g., Nitrone, Carbonyl Ylide) Dipole_Electrophile->Transition_State Cycloadduct Cycloadduct (e.g., Dihydrofuran derivative) Transition_State->Cycloadduct [3+2] Cycloaddition experimental_workflow A Reaction Setup (Reactants, Solvent, Inert Atmosphere) B Catalyst/Reagent Addition (Controlled Temperature) A->B C Reaction Monitoring (TLC, GC, NMR) B->C D Work-up (Quenching, Extraction) C->D Reaction Complete E Purification (Column Chromatography, Crystallization) D->E F Characterization (NMR, MS, HPLC) E->F decision_tree cluster_choices Enol Ether Selection Start Desired Cycloaddition Outcome Stereo High Stereoselectivity? Start->Stereo Reactivity High Reactivity Needed? Stereo->Reactivity Yes Stereo->Reactivity No Chiral Chiral Auxiliary or Catalyst with Prochiral Enol Ether Stereo->Chiral Yes DHF This compound (Good balance) Stereo->DHF No Exocyclic Strained/Exocyclic Enol Ethers Reactivity->Exocyclic Yes Acyclic Acyclic Silyl Enol Ethers Reactivity->Acyclic No

References

Kinetic Showdown: Unraveling 2,3-Dihydrofuran's Fleeting Bond with Metal Centers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the kinetic studies of 2,3-dihydrofuran (B140613) displacement from transition metal centers, providing a synthesis of available experimental data and methodologies.

The displacement of ligands from metal centers is a fundamental process in organometallic chemistry, with profound implications for catalysis, synthesis, and the design of novel therapeutics. Among the vast array of ligands, the partially saturated heterocyclic ether this compound (DHF) presents an interesting case study due to its η²-coordination to metal centers. Understanding the kinetics of its displacement is crucial for predicting reactivity and designing metal complexes with tailored properties. This guide provides a comparative analysis of the available kinetic data for the displacement of this compound from different metal centers, supported by detailed experimental protocols and mechanistic insights.

Comparative Kinetic Data

Kinetic studies on the displacement of this compound have provided valuable insights into the strength of the metal-DHF bond. The most comprehensive comparative data available to date focuses on manganese (Mn) and chromium (Cr) metal centers. In these studies, the displacement of η²-coordinated DHF from photolytically generated CpMn(CO)₂L and BzCr(CO)₂L (where Cp = η⁵-C₅H₅, Bz = η⁶-C₆H₆, and L = this compound) by an incoming ligand, pyridine, was investigated.

The substitution reactions were found to proceed via a dissociative pathway, a mechanism where the rate-determining step is the cleavage of the metal-ligand bond.[1][2] The activation enthalpies (ΔH‡) derived from these studies provide a direct measure of the metal-DHF bond strength.

Metal ComplexIncoming LigandΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
CpMn(CO)₂(η²-DHF)Pyridine28 ± 113 ± 3[3]
BzCr(CO)₂(η²-DHF)Pyridine21 ± 110 ± 2[3]

Key Observations:

  • Metal Identity: The manganese center exhibits a significantly stronger bond with this compound compared to the chromium center, as evidenced by the higher activation enthalpy for its displacement.[3] This difference of approximately 7 kcal/mol highlights the substantial influence of the metal's identity on the stability of the complex.

  • Comparison with Furan (B31954): The same study also investigated the displacement of furan, the aromatic analogue of DHF. The metal-furan bond was found to be weaker than the metal-DHF bond by 6-10 kcal/mol for both metals.[3][4] This is attributed to the partial loss of aromatic resonance energy in furan upon coordination to the metal center.[4]

  • Dissociative Mechanism: The positive values for the entropy of activation (ΔS‡) are consistent with a dissociative mechanism, indicating an increase in disorder in the transition state as the DHF ligand dissociates from the metal center.[1][3]

Mechanistic Insights: The Dissociative Pathway

The displacement of this compound from the studied manganese and chromium complexes follows a classic dissociative (D) mechanism.[1][3] This two-step process is initiated by the rate-determining dissociation of the DHF ligand to form a coordinatively unsaturated intermediate. This intermediate is then rapidly trapped by the incoming ligand (e.g., pyridine) to form the final product.

Dissociative_Mechanism Reactant [M]-DHF Intermediate [M] + DHF Reactant->Intermediate k₁ (slow, rate-determining) Intermediate->Reactant k₋₁ Product [M]-L Intermediate->Product + L k₂ (fast)

Caption: Dissociative mechanism for this compound displacement.

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using time-resolved infrared (TRIR) spectroscopy.[3] This powerful technique allows for the direct observation of short-lived intermediates and the determination of reaction rates on timescales ranging from picoseconds to hours.

General Experimental Workflow for Time-Resolved Infrared Spectroscopy:

  • Sample Preparation: A solution of the precursor metal complex (e.g., CpMn(CO)₃ or BzCr(CO)₃) and a high concentration of this compound in a suitable solvent (e.g., cyclohexane) is prepared. The solution is continuously flowed through a sample cell to prevent the buildup of photoproducts.

  • Photolysis (Pump): A short, intense laser pulse (the "pump" beam) is used to photolytically eject a ligand (typically CO) from the precursor complex. This generates the reactive intermediate, which then coordinates with the solvent or, in this case, the abundant this compound to form the [M]-(η²-DHF) complex.

  • Probing: A broadband infrared (IR) pulse (the "probe" beam) is passed through the sample at a specific time delay after the pump pulse. The changes in the IR spectrum are recorded as a function of time.

  • Kinetic Analysis: The decay of the IR bands corresponding to the [M]-(η²-DHF) complex and the growth of the bands corresponding to the product are monitored at various concentrations of the incoming ligand (e.g., pyridine). The observed rate constants are then fitted to a kinetic model to extract the rate constants for the individual steps of the reaction and the activation parameters.

TRIR_Workflow cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Data Analysis Precursor Solution Precursor Complex + DHF in Solvent Sample Cell Flowing Sample Cell Precursor Solution->Sample Cell Detector IR Detector Sample Cell->Detector Monitors IR changes Pump Laser Pump Laser Pulse (Photolysis) Pump Laser->Sample Cell Generates [M]-DHF Probe IR Probe IR Pulse Probe IR->Sample Cell Monitors IR changes Kinetic Traces Time-resolved IR Spectra Detector->Kinetic Traces Rate Constants Extraction of Rate Constants and Activation Parameters Kinetic Traces->Rate Constants

Caption: General workflow for time-resolved IR spectroscopy.

Conclusion

The kinetic studies of this compound displacement from metal centers, though currently limited to manganese and chromium, provide a solid foundation for understanding the factors that govern the stability of the metal-DHF bond. The established dissociative mechanism and the quantitative data on the influence of the metal center offer valuable benchmarks for future research. The application of advanced techniques like time-resolved infrared spectroscopy is indispensable for elucidating the intricate details of these rapid ligand exchange reactions. Further investigations into a broader range of metal centers are warranted to develop a more comprehensive picture of this compound's coordination chemistry, which will undoubtedly aid in the rational design of novel catalysts and metallodrugs.

References

A Spectroscopic Showdown: Differentiating 2,3-Dihydrofuran and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2,3-dihydrofuran (B140613), 2,5-dihydrofuran (B41785), and furan (B31954) is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and protocols.

The subtle differences in the atomic arrangement of this compound and its isomers, 2,5-dihydrofuran and the aromatic furan, lead to distinct spectroscopic properties. Understanding these differences is crucial for unambiguous identification in complex chemical environments. This guide offers a side-by-side comparison of their ¹H NMR, ¹³C NMR, IR, and MS data to facilitate their differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, 2,5-dihydrofuran, and furan.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundProtonChemical Shift (ppm)Multiplicity
This compound H2~6.3Triplet
H3~4.9Triplet
H4~2.6Quintet
H5~4.3Triplet
2,5-Dihydrofuran H2, H5~4.63Singlet
H3, H4~5.89Singlet
Furan H2, H5~7.4Multiplet
H3, H4~6.4Multiplet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundCarbonChemical Shift (ppm)
This compound C2~145
C3~100
C4~30
C5~70
2,5-Dihydrofuran C2, C5~77
C3, C4~128
Furan C2, C5~143
C3, C4~110
Infrared (IR) Spectroscopy Data
CompoundFunctional GroupWavenumber (cm⁻¹)
This compound C=C Stretch~1620
C-O Stretch~1100
=C-H Stretch~3100
2,5-Dihydrofuran C=C Stretch~1610
C-O Stretch~1070
=C-H Stretch~3050
Furan C=C Stretch (aromatic)~1580, ~1500
C-O Stretch~1150
=C-H Stretch (aromatic)~3130
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 7042, 41, 39
2,5-Dihydrofuran 7069, 41, 39
Furan 6839, 38, 37

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: One-dimensional proton spectra are acquired on a 300 or 400 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: One-dimensional carbon spectra are acquired with proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples are introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation prior to analysis.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for these compounds.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis I1 This compound S1 NMR (¹H, ¹³C) I1->S1 S2 IR I1->S2 S3 Mass Spec I1->S3 I2 2,5-Dihydrofuran I2->S1 I2->S2 I2->S3 I3 Furan I3->S1 I3->S2 I3->S3 D1 Chemical Shifts Coupling Constants S1->D1 D2 Vibrational Frequencies S2->D2 D3 Fragmentation Patterns S3->D3 C1 Structural Elucidation D1->C1 D2->C1 D3->C1

Caption: Workflow for the spectroscopic comparison of furan isomers.

Isomeric Relationships and Key Differentiating Features

The structural differences between the isomers directly influence their spectroscopic output. The following diagram highlights these relationships and the key features that allow for their differentiation.

Isomer_Differentiation 2_3_DHF This compound Asymmetric C=C adjacent to O NMR_diff {¹H & ¹³C NMR | Distinct chemical shifts due to symmetry and electronic environment} 2_3_DHF->NMR_diff IR_diff {IR Spectroscopy | Different C=C and C-O stretching frequencies} 2_3_DHF->IR_diff MS_diff {Mass Spectrometry | Different fragmentation patterns and molecular ion for furan} 2_3_DHF->MS_diff 2_5_DHF 2,5-Dihydrofuran Symmetric (C2v) C=C isolated 2_5_DHF->NMR_diff 2_5_DHF->IR_diff 2_5_DHF->MS_diff Furan Furan Aromatic (C2v) Conjugated system Furan->NMR_diff Furan->IR_diff Furan->MS_diff

Caption: Key differentiating spectroscopic features of furan isomers.

Assessing the Purity of Synthesized 2,3-Dihydrofuran: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized intermediates like 2,3-dihydrofuran (B140613) is a cornerstone of quality control, ensuring the reliability and reproducibility of subsequent reactions and the safety of final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for this purpose, offering high sensitivity and specificity for volatile compounds.

This guide provides an objective comparison of GC-MS with other analytical methods for assessing the purity of this compound. It includes detailed experimental protocols and illustrative data to support methodological choices in a research and development setting.

Comparison of Analytical Methodologies

The selection of an analytical technique for purity assessment hinges on the specific requirements of the analysis, including the nature of potential impurities, required accuracy, and the intended application of the synthesized compound. While GC-MS is a primary choice for volatile compounds like this compound, other methods provide complementary and, in some cases, more direct information.

Table 1: Comparison of Key Analytical Methods for Purity Assessment

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Karl Fischer Titration
Principle Chromatographic separation based on volatility and polarity, followed by mass-based identification and quantification.[1]Direct quantification based on the ratio of an analyte's NMR signal integral to that of a certified internal standard.[2]Titrimetric method based on a stoichiometric reaction between iodine and water.[3]
Best Suited For Identifying and quantifying volatile and semi-volatile organic impurities; high sensitivity for trace contaminants.[4]Absolute purity determination of the main component without needing a specific reference standard; structural confirmation.[5]Accurate quantification of water content.[6][7]
Key Advantages High separation efficiency, high sensitivity, and definitive identification of impurities through mass spectral libraries.[1]High precision, provides structural information, and is a primary ratio method traceable to SI units.[2]High accuracy and precision specifically for water; recognized as a standard method for moisture analysis.[8]
Limitations Requires a reference standard for accurate quantification; not suitable for non-volatile impurities or water.Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate quantification of the main component.[5]Only measures water content; does not provide information on other impurities.

Quantitative Performance of GC-MS

The performance of a GC-MS method is characterized by several key validation parameters. The following table presents illustrative data for a hypothetical validated GC-MS method for the purity assessment of this compound. These values are representative of what can be expected from a well-optimized method for a volatile organic compound.

Table 2: Illustrative GC-MS Method Performance for this compound Analysis

Performance ParameterIllustrative ValueTypical Acceptance Criteria (ICH Q2(R1))
Linearity (Correlation Coefficient, R²) 0.9995≥ 0.999
Limit of Detection (LOD) 0.005% (area/area)S/N ratio ≥ 3:1[9]
Limit of Quantitation (LOQ) 0.015% (area/area)S/N ratio ≥ 10:1; acceptable precision and accuracy.[9]
Precision (%RSD for replicate injections) < 1.0%≤ 2% for the main component.[10]
Accuracy (% Recovery) 99.5% - 100.8%98.0% - 102.0% for the main component.[10]

Experimental Protocols

A comprehensive purity assessment of synthesized this compound involves multiple analytical techniques. Below are detailed protocols for GC-MS analysis, qNMR, and Karl Fischer titration.

Protocol 1: Purity Assessment by GC-MS

This protocol outlines the determination of organic impurities and the calculation of purity by area percent.

1. Materials and Reagents

  • Synthesized this compound

  • High-purity solvent (e.g., Dichloromethane or Hexane, GC-grade)

  • Helium (99.999% purity)

  • 2 mL autosampler vials with PTFE-lined caps

2. Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness) or equivalent non-polar column.[11]

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature 40°C (hold for 5 min), ramp to 240°C at 15°C/min, hold for 5 min.[11]

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Acquisition Mode: Full Scan (m/z 35-350)

3. Sample Preparation

  • Accurately prepare a solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Transfer the solution to an autosampler vial for injection.

4. Data Analysis and Purity Calculation

  • Identification: The primary peak in the chromatogram is identified as this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Impurity Identification: Tentatively identify impurity peaks by searching their mass spectra against the reference library. Common impurities may include unreacted starting materials from synthesis (e.g., from Feist-Bénary synthesis) or isomers like 2,5-dihydrofuran.[12][13]

  • Purity Calculation: Calculate the purity using the area percent method from the Total Ion Chromatogram (TIC):

    • Purity (%) = (Area of 2,3-DHF Peak / Total Area of All Peaks) x 100

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Synthesized This compound prep2 Dissolve in GC-grade Solvent (e.g., 1 mg/mL) prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 analysis1 Inject Sample into GC prep3->analysis1 Automated Injection analysis2 Separate Components on Column analysis1->analysis2 analysis3 Detect by Mass Spectrometer (Full Scan) analysis2->analysis3 data1 Integrate Peak Areas in Chromatogram analysis3->data1 Raw Data data2 Identify Peaks via Mass Spectral Library data1->data2 data3 Calculate Purity (Area % Method) data1->data3 result Final Purity Report data2->result data3->result

Workflow for purity assessment of this compound by GC-MS.
Protocol 2: Absolute Purity by Quantitative NMR (qNMR)

This protocol provides an orthogonal, primary method for purity determination.

1. Materials and Reagents

  • Synthesized this compound (approx. 10 mg)

  • Certified Internal Standard (e.g., Maleic Anhydride, accurately weighed, approx. 5 mg)

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

2. Instrumentation

  • NMR Spectrometer (≥400 MHz)

3. Sample Preparation

  • Accurately weigh the synthesized this compound and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. Data Acquisition and Processing

  • Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, sufficient number of scans).

  • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

5. Purity Calculation

  • Calculate the purity using the following formula:

    • Purity (% w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Protocol 3: Water Content by Karl Fischer Titration

This protocol is essential for determining the water content, a non-volatile impurity not detected by GC.

1. Instrumentation

  • Volumetric or Coulometric Karl Fischer Titrator

2. Reagents

  • Karl Fischer reagent (e.g., CombiTitrant)

  • Anhydrous methanol (B129727) or appropriate solvent

3. Procedure

  • Titrate the solvent to dryness.

  • Accurately add a known mass of the synthesized this compound to the titration vessel.

  • Start the titration and record the volume of titrant required to reach the endpoint.

  • Calculate the water content based on the titrant consumption and its previously determined titer.[6]

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. GC-MS serves as the primary tool for identifying and quantifying volatile organic impurities with high sensitivity.[14] However, for an accurate and complete purity profile, it should be complemented by orthogonal techniques. Quantitative NMR provides a robust, absolute measure of the main component's purity, while Karl Fischer titration is indispensable for the accurate determination of water content.[3][5] By employing these methods in concert, researchers can ensure the quality and integrity of their synthesized materials, which is a critical requirement for successful drug development and scientific research.

References

A Comparative Guide to the Synthesis of 2,3-Dihydrofurans: Metal-Free vs. Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3-dihydrofuran (B140613) scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceuticals. Consequently, the development of efficient and selective synthetic routes to this heterocyclic core is of paramount importance to researchers in organic synthesis and drug discovery. This guide provides a comparative analysis of contemporary metal-free and metal-catalyzed methods for the synthesis of 2,3-dihydrofurans, offering insights into their respective advantages, limitations, and practical applications. Experimental data is presented to support the comparison, and detailed protocols for key reactions are provided.

At a Glance: Performance Comparison

The choice between a metal-free and a metal-catalyzed approach for the synthesis of 2,3-dihydrofurans often depends on the desired substrate scope, stereochemical outcome, and tolerance of functional groups. Below is a summary of key performance indicators for representative methods.

Method TypeCatalystTypical Reaction ConditionsYield (%)Enantioselectivity (% ee)Key AdvantagesKey Disadvantages
Metal-Free
OrganocatalysisQuinine/SquaramideRoom temperature, 1-6 h76-9770-97Mild conditions, high enantioselectivity, avoids toxic metals.Can require higher catalyst loading, substrate scope may be limited.
PhotocatalysisOrganic Dye (e.g., 4CzIPN)Visible light, room temperature59-95N/AUtilizes light energy, mild conditions, redox-neutral.May require specific light sources, can be sensitive to oxygen.
Metal-Catalyzed
Copper-CatalyzedCu(OAc)₂100 °C, 6 h56-93N/AGood functional group tolerance, utilizes an inexpensive metal.Higher temperatures often required, may not be enantioselective.
Palladium-CatalyzedPd₂(dba)₃ / Ligand65 °C, 12-24 hup to 83up to >99Broad substrate scope, high enantioselectivity achievable with chiral ligands.Catalyst can be expensive and sensitive to air/moisture.
Rhodium-CatalyzedRh₂(OAc)₄Room temperature to refluxup to 94N/AEfficient for specific transformations (e.g., with diazo compounds).Catalyst is expensive, may have a limited substrate scope.

Metal-Free Synthesis of 2,3-Dihydrofurans

Metal-free strategies for the synthesis of 2,3-dihydrofurans have gained significant traction due to their cost-effectiveness, reduced toxicity, and alignment with the principles of green chemistry. Organocatalysis and photocatalysis are two prominent approaches in this category.

Organocatalytic Asymmetric Synthesis

A powerful metal-free approach involves the use of chiral organocatalysts to induce high stereoselectivity. A notable example is the domino Michael/SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds, catalyzed by a bifunctional quinine-derived squaramide organocatalyst.[1] This method provides access to enantioenriched 2,3-dihydrofurans under mild conditions.[1]

The proposed mechanism involves a dual activation model where the squaramide moiety activates the electrophile through hydrogen bonding, while the quinuclidine (B89598) base activates the nucleophile.[1] This orchestrated interaction in the transition state leads to high levels of stereocontrol.

Organocatalytic_Mechanism cluster_0 Catalyst Activation cluster_1 Key Steps cluster_2 Product Formation Catalyst Quinine-Squaramide Catalyst Activated_Nucleophile Enolate Intermediate Catalyst->Activated_Nucleophile Quinuclidine base Activated_Electrophile H-Bonded Electrophile Catalyst->Activated_Electrophile Squaramide H-bonding Nucleophile 1,3-Dicarbonyl (Nucleophile) Nucleophile->Activated_Nucleophile Electrophile α-Bromonitroalkene (Electrophile) Electrophile->Activated_Electrophile Michael_Addition Michael Addition Activated_Nucleophile->Michael_Addition Activated_Electrophile->Michael_Addition SN2_Cyclization Intramolecular SN2 Michael_Addition->SN2_Cyclization Product Enantioenriched This compound SN2_Cyclization->Product Product->Catalyst Catalyst Regeneration

Figure 1: Proposed mechanism for organocatalytic synthesis.

To a solution of the α-bromonitroalkene (0.10 mmol) and the quinine-squaramide organocatalyst (0.01 mmol, 10 mol%) in dichloromethane (B109758) (0.2 mL) at room temperature, sodium carbonate (0.05 mmol) is added.[1] The 1,3-dicarbonyl compound (0.18 mmol) is then added, and the mixture is stirred at room temperature for 1-6 hours.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/n-hexane) to afford the desired this compound.[1]

Metal-Free Photocatalytic Synthesis

Visible-light photocatalysis offers an environmentally benign platform for the synthesis of 2,3-dihydrofurans. In a representative example, an organic photocatalyst, such as 4CzIPN, can mediate the reaction between α-halo ketones and alkenes.[2] This process is typically redox-neutral and proceeds under mild conditions.[2]

The reaction is initiated by the photoexcitation of the catalyst, which then engages in a single-electron transfer with one of the reactants to generate a radical intermediate. This radical then participates in a cascade of events, including addition to the alkene and subsequent cyclization, to form the dihydrofuran ring.

Photocatalytic_Workflow PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light Visible Light (hν) Light->PC Radical_Intermediate Radical Intermediate PC_excited->Radical_Intermediate SET Halo_Ketone α-Halo Ketone Halo_Ketone->Radical_Intermediate Adduct_Radical Adduct Radical Radical_Intermediate->Adduct_Radical Alkene Alkene Alkene->Adduct_Radical Cyclized_Radical Cyclized Radical Adduct_Radical->Cyclized_Radical Cyclization Product This compound Cyclized_Radical->Product Radical Termination Product->PC Catalyst Regeneration

Figure 2: Generalized workflow for photocatalytic synthesis.

Metal-Catalyzed Synthesis of 2,3-Dihydrofurans

Transition metal catalysis provides a versatile and powerful toolkit for the construction of 2,3-dihydrofurans, often with high efficiency and control over selectivity. Copper, palladium, and rhodium are among the most commonly employed metals for these transformations.

Copper-Catalyzed Synthesis

The proposed mechanism likely involves the generation of a trifluoromethyl radical from a suitable CF₃ source, which then adds to the olefin. The resulting radical intermediate undergoes a 5-endo-trig cyclization onto the carbonyl group, followed by a final trapping step to afford the product.

Copper_Catalytic_Cycle Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation CF3_Radical •CF₃ Cu_II->CF3_Radical SET CF3_Source CF₃ Source CF3_Source->CF3_Radical Radical_Adduct Radical Adduct CF3_Radical->Radical_Adduct Olefinic_Carbonyl Olefinic Carbonyl Olefinic_Carbonyl->Radical_Adduct Cyclized_Intermediate Cyclized Intermediate Radical_Adduct->Cyclized_Intermediate 5-endo-trig Cyclization Product CF₃-Dihydrofuran Cyclized_Intermediate->Product Product->Cu_I Reduction (Catalyst Regeneration)

Figure 3: Proposed catalytic cycle for copper-catalyzed synthesis.

A mixture of the olefinic carbonyl (0.2 mmol), the trifluoromethyl source (e.g., Togni's reagent, 0.3 mmol), and Cu(OAc)₂ (0.04 mmol, 20 mol%) in a suitable solvent (e.g., DMSO/H₂O) is heated at 100 °C for 6 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to give the trifluoromethylated this compound.

Palladium-Catalyzed Synthesis

Palladium catalysis is renowned for its broad applicability in cross-coupling reactions, and it has been successfully applied to the synthesis of 2,3-dihydrofurans. The Heck reaction of this compound with aryl halides is a classic example.[5] By employing chiral ligands, highly enantioselective versions of these reactions have been developed.[6][7]

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by coordination and insertion of the this compound olefin into the Pd-aryl bond. Subsequent β-hydride elimination and reductive elimination steps regenerate the Pd(0) catalyst and furnish the arylated dihydrofuran product.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ Ox_Adduct Ar-Pd(II)-X(L)₂ Pd0->Ox_Adduct Oxidative Addition ArX Aryl Halide (Ar-X) ArX->Ox_Adduct Pi_Complex π-Complex Ox_Adduct->Pi_Complex DHF This compound DHF->Pi_Complex Insertion_Product Insertion Intermediate Pi_Complex->Insertion_Product Migratory Insertion Beta_Hydride_Elim β-Hydride Elimination Insertion_Product->Beta_Hydride_Elim Beta_Hydride_Elim->Pd0 Reductive Elimination Product 2-Aryl-2,3-dihydrofuran Beta_Hydride_Elim->Product

Figure 4: Generalized catalytic cycle for the Heck arylation.

In an oven-dried Schlenk tube under an inert atmosphere, Pd₂(dba)₃ (0.005 mmol, 1 mol%), a suitable phosphine (B1218219) ligand (e.g., 0.01 mmol, 2 mol%), and a base (e.g., K₂CO₃, 1.0 mmol) are added.[5] Anhydrous solvent (e.g., DMF, 2 mL) is added, followed by this compound (0.5 mmol) and the aryl iodide (0.6 mmol). The reaction mixture is heated to 65 °C and stirred for 12-24 hours. After cooling, the mixture is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Rhodium-Catalyzed Synthesis

Rhodium catalysts are particularly effective for transformations involving diazo compounds. For instance, the rhodium(II)-catalyzed reaction of α-diazo carbonyl compounds with alkenes can proceed via a carbonyl ylide intermediate, which undergoes a [3+2] cycloaddition to form the this compound ring.[8]

The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium carbene intermediate. This intermediate then reacts with the carbonyl group of a second molecule to generate a carbonyl ylide, which subsequently undergoes a 1,3-dipolar cycloaddition with an alkene.

Conclusion

Both metal-free and metal-catalyzed methods offer powerful and complementary strategies for the synthesis of 2,3-dihydrofurans. Metal-free approaches, particularly organocatalysis, excel in providing highly enantioenriched products under mild conditions, making them attractive for the synthesis of chiral building blocks. Photocatalysis represents a green and emerging alternative. Metal-catalyzed methods, with catalysts based on copper, palladium, and rhodium, offer broad substrate scope and high efficiency for a variety of transformations. The choice of a specific method will ultimately be guided by the target molecule's complexity, desired stereochemistry, and the practical considerations of cost and environmental impact. The continued development of novel catalytic systems in both domains promises to further expand the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

References

Safety Operating Guide

Safe Disposal of 2,3-Dihydrofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3-Dihydrofuran is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this hazardous chemical. Adherence to these protocols is imperative to mitigate risks associated with its flammability and potential for peroxide formation.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all safety measures are in place. This compound is a highly flammable liquid and vapor that can form explosive peroxides upon exposure to air and light.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[3][4]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[4]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[3][5] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[3][5]

  • Peroxide Formation: Be aware of the potential for explosive peroxide formation.[1][2] Containers of this compound should be dated upon receipt and upon opening.[1] It is recommended to test for the presence of peroxides periodically.[2][3] If peroxides are suspected, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4][6] Never dispose of this chemical down the drain or in regular trash.[7][8]

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials and residues, in a designated, sturdy, and leak-proof container.[4][9]

    • The waste container must be compatible with the chemical.[9] Glass or Teflon-lined containers are often suitable.[7]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound".[2][9] Do not use abbreviations.[2]

  • Container Management:

    • Keep the waste container tightly sealed except when adding waste.[3][9]

    • Store the sealed container in a cool, well-ventilated, and designated hazardous waste storage area away from incompatible materials.[3][5]

    • The storage area should have secondary containment to prevent spills.[9]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[6]

    • Provide them with accurate information about the waste, including its composition and volume.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[3][6]

    • For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain and clean up the spill.[6][8]

    • All materials used for spill cleanup must be collected and disposed of as hazardous waste.[1][4]

    • For large spills, contact your EHS department immediately.[1]

Quantitative Data Summary

While specific concentration limits for disposal are determined by local regulations and disposal facilities, the following time-based guidelines are critical for the safe management of ethers like this compound to prevent the formation of explosive peroxides.

ParameterGuidelineCitation
Opened Container Disposal Within 6 months of opening[1]
Unopened Container Disposal Within 1 year of receipt[1]
Waste Container Fill Level Do not fill beyond 90% of capacity[4]

Experimental Protocols

Peroxide Detection in this compound:

A common qualitative test for the presence of peroxides in ethers involves the use of an acidified potassium iodide solution.

  • Preparation of Test Solution: Prepare a fresh 10% solution of potassium iodide (KI) in deionized water. Acidify the solution by adding a few drops of glacial acetic acid.

  • Testing Procedure:

    • In a fume hood, add 1 mL of the this compound sample to a test tube.

    • Add 1 mL of the acidified potassium iodide solution to the test tube.

    • Stopper the test tube and shake vigorously for one minute.

  • Observation:

    • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides.

    • If a red color appears, it signifies a high and dangerous concentration of peroxides. In this case, do not handle the container further and immediately contact your EHS department or a bomb disposal unit.[7]

Disposal Workflow Diagram

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Spill Response A Wear Appropriate PPE B Work in a Ventilated Area A->B C Identify and Date Container B->C D Use Designated, Leak-Proof Hazardous Waste Container C->D E Label Container with 'Hazardous Waste' and Chemical Name D->E F Keep Container Sealed E->F G Store in a Cool, Ventilated Secondary Containment Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Arrange for Professional Pickup H->I J Spill Occurs K Evacuate and Ventilate Area J->K L Contain with Inert Absorbent K->L M Collect Contaminated Material into Hazardous Waste Container L->M M->H

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuran
Reactant of Route 2
2,3-Dihydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.